(S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
ethyl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-2-21-18(20)19-13-12-14-8-6-7-11-16(14)17(19)15-9-4-3-5-10-15/h3-11,17H,2,12-13H2,1H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKVDRQVNMALLN-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=CC=CC=C2C1C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCC2=CC=CC=C2[C@@H]1C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648962 | |
| Record name | Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180468-42-2 | |
| Record name | Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 180468-42-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS number 180468-42-2
CAS Number: 180468-42-2
Abstract
This technical guide provides a comprehensive overview of (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key chiral intermediate in the synthesis of Solifenacin.[1][2][3] Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[4][5] This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical manufacturing. It details the chemical and physical properties, provides an experimental protocol for its synthesis, and outlines its role in the synthesis of Solifenacin. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams.
Chemical and Physical Properties
This compound is a chiral molecule with a well-defined stereochemistry that is crucial for its application in the stereospecific synthesis of Solifenacin.[1] While extensive experimental data is not widely available in the literature, a combination of data from various chemical suppliers and computational models provides a good profile of the compound.
Chemical Identifiers
| Identifier Type | Value | Source |
| CAS Number | 180468-42-2 | [1][2] |
| Molecular Formula | C₁₈H₁₉NO₂ | [1] |
| Molecular Weight | 281.35 g/mol | [1] |
| IUPAC Name | ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | [5] |
| Synonyms | (1S)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarboxylic Acid Ethyl Ester, Solifenacin Related Compound 6, Solifenacin Ethyl Ester Impurity | [2][4] |
| InChI | InChI=1S/C18H19NO2/c1-2-21-18(20)19-13-12-14-8-6-7-11-16(14)17(19)15-9-4-3-5-10-15/h3-11,17H,2,12-13H2,1H3/t17-/m0/s1 | [6] |
| SMILES | CCOC(=O)N1CCc2ccccc2[C@@H]1c3ccccc3 | [6] |
Physical Properties
| Property | Value | Notes |
| Appearance | Colorless to pale yellow sticky oil | [7] |
| Purity | ≥95% - ≥98% | Varies by supplier.[1][5] |
| Storage Temperature | 2-8°C | [5] |
| Boiling Point | 412.2 ± 44.0 °C | Predicted |
| Density | 1.145 g/cm³ | Predicted |
| LogP | 3.7906 | Computed |
Note: Experimental physical properties such as melting point and boiling point are not consistently reported in the available literature. The provided boiling point and density are predicted values.
Synthesis of this compound
The synthesis of the title compound is a critical step in the overall manufacturing process of Solifenacin. The following experimental protocol is based on methodologies described in the patent literature.
Experimental Protocol
Reaction: Acylation of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with ethyl chloroformate.
Materials:
-
(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
-
Toluene
-
Sodium carbonate
-
Ethyl chloroformate
-
Water
Procedure:
-
Charge a round bottom flask with (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (50 g) and toluene (500 ml).
-
Stir the mixture for approximately 10 minutes at room temperature.
-
Cool the reaction mass to 0°C.
-
Add sodium carbonate (27.8 g) to the cooled mixture.
-
Slowly add ethyl chloroformate (21.15 ml) to the reaction mass, maintaining the temperature between 2°C and 3°C.
-
After the addition is complete, allow the reaction mass to warm to approximately 28°C and maintain for about 2 hours.
-
Monitor the reaction completion using thin-layer chromatography (TLC).
-
Upon completion, wash the combined organic layer with water (2 x 180 ml).
-
Distill the organic layer completely at about 55°C under vacuum (300 mm Hg) to yield the title compound as an oil (yield: 20.2 g).
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Role in the Synthesis of Solifenacin
This compound serves as a crucial activated intermediate for the introduction of the quinuclidinyl moiety to form Solifenacin.[1]
Conversion to Solifenacin
The conversion involves a transesterification reaction with (R)-3-quinuclidinol. This reaction is typically carried out in the presence of a strong base, such as sodium hydride, in a suitable solvent like toluene. The ethanol generated as a byproduct is often removed azeotropically to drive the reaction to completion.
Solifenacin Synthesis Pathway
Caption: Conversion of the title compound to Solifenacin.
Biological Activity and Safety
As a synthetic intermediate, this compound is not intended for direct biological or therapeutic use. Its primary relevance is in the context of the synthesis of the active pharmaceutical ingredient, Solifenacin.[2] While no specific studies on the biological activity of this intermediate were identified, it is important to note that structurally related 1-phenyl-1,2,3,4-tetrahydroisoquinoline compounds have been investigated as potential tubulin polymerization inhibitors.[8]
The compound is classified as a potential skin and eye irritant and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this chemical.
Spectral Data
Conclusion
This compound is a pivotal intermediate in the chemical synthesis of Solifenacin. Its stereochemistry is fundamental to achieving the desired chirality of the final active pharmaceutical ingredient. This guide has summarized the available chemical and physical data, provided a detailed experimental protocol for its synthesis, and illustrated its role in the manufacturing of Solifenacin. Further research to fully characterize the experimental physical and spectral properties of this compound would be beneficial for the scientific community.
References
- 1. scbt.com [scbt.com]
- 2. ias.ac.in [ias.ac.in]
- 3. rsc.org [rsc.org]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. Ethyl (1S)-1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate [lgcstandards.com]
- 7. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H11NO3 | CID 220876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | C18H19NO2 | CID 25178885 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical and chemical properties of ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2-carboxylate is a chiral molecule of significant interest in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of Solifenacin, a muscarinic receptor antagonist used for the treatment of overactive bladder. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details its synthesis, and contextualizes its importance in medicinal chemistry. While extensive experimental data on the pure compound is not widely published, this document consolidates available information from patents, supplier specifications, and chemical databases to serve as a valuable resource for professionals in drug discovery and development.
Compound Identification and Properties
Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2-carboxylate is a derivative of tetrahydroisoquinoline, featuring a phenyl group at the 1-position and an ethyl carbamate at the nitrogen atom.
Physical and Chemical Data
The physical and chemical properties are summarized in the tables below. It is important to note that some of the data, particularly the boiling point, are predicted values and should be confirmed by experimental analysis.
Table 1: Compound Identification
| Parameter | Value |
| CAS Number | 180468-42-2[1][2] |
| Molecular Formula | C₁₈H₁₉NO₂[1][3] |
| Molecular Weight | 281.35 g/mol [1] |
| IUPAC Name | ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate[3] |
| Synonyms | (1S)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarboxylic Acid Ethyl Ester, Solifenacin Ethyl Ester Impurity |
Table 2: Physical Properties
| Property | Value | Notes |
| Appearance | Colorless to Pale Yellow Sticky Oil[1] | Based on supplier data |
| Boiling Point | 412.2 ± 44.0 °C | Predicted value |
| Melting Point | Not applicable | Assumed to be a liquid at standard temperature and pressure |
| Solubility | Slightly soluble in Chloroform, DMSO, Ethanol, Methanol | Qualitative data from suppliers |
Spectral Data
Synthesis and Experimental Protocols
The primary route for the synthesis of ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2-carboxylate involves the reaction of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with ethyl chloroformate. This reaction is a standard procedure for the formation of a carbamate from a secondary amine.
Reaction Scheme
General Experimental Protocol
The following is a generalized procedure based on established chemical principles and patent literature.
Materials and Reagents:
-
(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
-
Ethyl chloroformate
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Toluene)
-
A suitable base (e.g., Triethylamine, Pyridine)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and the base in the anhydrous aprotic solvent.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add ethyl chloroformate to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by adding deionized water.
-
Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), deionized water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2-carboxylate.
Role in Drug Development and Logical Relationships
Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2-carboxylate is not known to possess significant direct biological activity itself. Its primary importance lies in its role as a direct precursor to Solifenacin. The following diagram illustrates the synthetic relationship and the subsequent mechanism of action of Solifenacin.
Diagram 1. Synthesis of Solifenacin and its Mechanism of Action.
Conclusion
Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2-carboxylate is a vital building block in pharmaceutical synthesis, particularly for the production of Solifenacin. While detailed public data on its physical and spectral properties are scarce, this guide consolidates the available information to provide a solid foundation for researchers and developers. The synthetic protocol outlined, along with an understanding of its role in the broader context of drug development, underscores the importance of this intermediate. For any quantitative applications or structural elucidation, direct experimental analysis or consultation of supplier-provided data is essential.
References
The Core of Tubulin Inhibition: An In-Depth Technical Guide to 1-Phenyl-3,4-dihydroisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of 1-phenyl-3,4-dihydroisoquinoline derivatives, a promising class of compounds with significant therapeutic potential. This document details their primary anticancer mechanism via tubulin polymerization inhibition, alongside other notable biological interactions, including enzyme inhibition and receptor modulation. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development.
Introduction to 1-Phenyl-3,4-dihydroisoquinoline Derivatives
1-Phenyl-3,4-dihydroisoquinolines are a class of synthetic heterocyclic compounds that have garnered considerable attention in medicinal chemistry. Their rigid structure, featuring a phenyl ring attached to a dihydroisoquinoline core, serves as a versatile scaffold for the development of potent and selective therapeutic agents. The primary focus of research on these derivatives has been their profound cytotoxic effects on a wide range of cancer cell lines.
Primary Biological Activity: Anticancer Effects via Tubulin Polymerization Inhibition
A significant body of research has identified the primary mechanism of anticancer activity for many 1-phenyl-3,4-dihydroisoquinoline derivatives as the inhibition of tubulin polymerization.[1][2][3] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton, playing a vital role in cell division, intracellular transport, and the maintenance of cell shape.[1] By binding to tubulin, these derivatives disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to mitotic arrest and subsequent induction of apoptosis (programmed cell death) in cancer cells.[1]
Quantitative Data: Cytotoxicity and Tubulin Polymerization Inhibition
The following tables summarize the in vitro efficacy of various 1-phenyl-3,4-dihydroisoquinoline and related derivatives, providing key data points for their cytotoxicity against cancer cell lines and their direct inhibition of tubulin polymerization.
Table 1: Cytotoxicity (IC50, µM) of 1-Phenyl-3,4-dihydroisoquinoline Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 21 | CEM Leukemia | 4.10 | [3] |
| Compound 32 | CEM Leukemia | 0.64 | [3] |
| N-Tosyl-1,2,3,4-tetrahydroisoquinoline 4f | HepG2 | 22.70 | |
| N-Tosyl-1,2,3,4-tetrahydroisoquinoline 4k | HuCCA-1 | 10.32 | |
| N-Tosyl-1,2,3,4-tetrahydroisoquinoline 4k | A-549 | 11.54 |
Note: The data presented is a selection from various sources to illustrate the range of activity. For a comprehensive list of all derivatives and their activities, please refer to the cited literature.
Table 2: Tubulin Polymerization Inhibition by 1-Phenyl-3,4-dihydroisoquinoline Derivatives
| Compound | Assay Type | IC50 (µM) | Reference |
| Compound 5n | Tubulin Polymerization Assay | Not explicitly stated, but identified as a potent inhibitor | [2] |
| Compound 32 | Tubulin Polymerization Assay | Confirmed to inhibit tubulin polymerization | [3] |
Signaling Pathway from Tubulin Inhibition to Apoptosis
The inhibition of tubulin polymerization by 1-phenyl-3,4-dihydroisoquinoline derivatives triggers a cascade of signaling events, ultimately leading to apoptosis. The disruption of microtubule dynamics activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[1] Prolonged activation of the SAC due to persistent microtubule disruption leads to cell cycle arrest in the G2/M phase.[1] This arrest prevents the cell from proceeding through mitosis with a defective mitotic spindle. Subsequently, the cell is directed towards the intrinsic apoptotic pathway, characterized by the activation of caspases and, ultimately, programmed cell death.[1] Key proteins involved in this pathway include the Bcl-2 family of proteins, which regulate the permeabilization of the mitochondrial outer membrane.[1]
Other Notable Biological Activities
Beyond their well-documented anticancer effects, derivatives of the 1-phenyl-dihydroisoquinoline and related tetrahydroisoquinoline scaffolds have been shown to interact with other biological targets, suggesting a broader therapeutic potential.
Monoamine Oxidase (MAO) and Cholinesterase Inhibition
Certain (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been evaluated for their inhibitory activity against monoamine oxidases (MAO-A and MAO-B) and cholinesterases (acetylcholinesterase - AChE, and butyrylcholinesterase - BChE).[4] These enzymes are critical in the regulation of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative disorders and depression.[4]
Table 3: Monoamine Oxidase (MAO) and Butyrylcholinesterase (BChE) Inhibition by (S)-1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide Derivatives
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | BChE Inhibition (%) at 100 µM | Reference |
| 2d | 1.38 | > 100 | Not Active | [4] |
| 2j | 2.48 | > 100 | Not Active | [4] |
| 2i | 10.45 | 11.23 | 35.2 | [4] |
| 2p | 12.34 | 10.56 | 45.3 | [4] |
| 2t | 15.67 | 13.45 | 55.0 | [4] |
| 2v | 11.78 | 12.89 | 48.7 | [4] |
Note: None of the tested compounds showed inhibitory activity against AChE.[4]
Dopamine and Estrogen Receptor Modulation
Derivatives of the closely related 1-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold have been investigated for their ability to modulate dopamine and estrogen receptors.
-
Dopamine Receptor Binding: Certain analogs have been synthesized and evaluated as D1 dopamine antagonists. Receptor affinity is typically assessed through competition for [3H]SCH23390 binding sites in rat striatal membranes.
-
Estrogen Receptor (ER) Modulation: A series of tetrahydroisoquinoline-N-phenylamide derivatives have been designed and tested for their binding affinities and antagonistic activities against the estrogen receptor.[5] For instance, one compound exhibited a higher relative binding affinity than tamoxifen, a well-known ER antagonist used in breast cancer therapy.[5]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. This conversion is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria. The insoluble formazan crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells in triplicate.
-
Include untreated controls (medium only) and vehicle controls (medium with the highest concentration of the solvent used to dissolve the compounds).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
-
Solubilization:
-
After incubation, add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit or enhance the polymerization of tubulin into microtubules in vitro.
Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in light scattering (turbidity). The change in absorbance at 340 nm is measured over time.
Protocol:
-
Reagent Preparation:
-
Reconstitute purified tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 0.5 mM EGTA, 2 mM MgCl2).
-
Prepare a stock solution of GTP in the same buffer.
-
Prepare stock solutions of the test compounds and a positive control (e.g., colchicine) in a suitable solvent (e.g., DMSO).
-
-
Assay Setup (in a 96-well plate):
-
Pre-warm the microplate reader to 37°C.
-
On ice, add the test compounds, control compounds, or vehicle to the appropriate wells.
-
Initiate the polymerization reaction by adding the tubulin solution containing GTP to each well.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every minute for a set period (e.g., 60 minutes).
-
-
Data Analysis:
-
Plot the absorbance against time for each condition.
-
The inhibitory effect of a compound is determined by the reduction in the rate and extent of tubulin polymerization compared to the vehicle control.
-
Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is used to measure the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Principle: The assay is based on the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the respective enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.[6]
Protocol:
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Prepare a solution of DTNB in the buffer.
-
Prepare a solution of the substrate (acetylthiocholine iodide or butyrylthiocholine iodide) in deionized water.
-
Prepare a solution of the enzyme (AChE or BChE) in the buffer.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add the phosphate buffer, enzyme solution, and the test compound solution (or solvent for control).
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the DTNB solution followed by the substrate solution to all wells.
-
Immediately start monitoring the increase in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute).
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the control.
-
Experimental and logical Workflows
The following diagram illustrates a typical workflow for the initial screening and characterization of 1-phenyl-3,4-dihydroisoquinoline derivatives.
Conclusion
1-Phenyl-3,4-dihydroisoquinoline derivatives represent a highly promising scaffold in drug discovery. Their primary mode of action as potent inhibitors of tubulin polymerization positions them as strong candidates for the development of novel anticancer agents. Furthermore, the exploration of their activity on other biological targets, such as MAO, cholinesterases, and various receptors, opens up avenues for their potential application in treating a wider range of diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of a series of tetrahydroisoquinoline derivatives as potential therapeutic agents for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
Technical Guide: Spectroscopic and Synthetic Profile of (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key intermediate in the synthesis of the pharmaceutical agent Solifenacin. This document details the available spectroscopic data (NMR, IR, MS), outlines experimental protocols for its synthesis and characterization, and presents a visual representation of its synthetic workflow.
Core Spectroscopic Data
This compound is a chiral molecule with the chemical formula C₁₈H₁₉NO₂ and a molecular weight of 281.35 g/mol .[1][2] The following tables summarize the key spectroscopic data for this compound.
Table 1: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | 7.35-7.15 | m | - | Aromatic-H |
| 6.50 | s | - | H-1 | |
| 4.20-4.00 | m | - | N-CH₂ (H-3) | |
| 4.10 | q | 7.1 | O-CH₂-CH₃ | |
| 2.90-2.70 | m | - | Ar-CH₂ (H-4) | |
| 1.15 | t | 7.1 | O-CH₂-CH₃ | |
| ¹³C NMR | 155.5 | - | - | C=O (Carbamate) |
| 141.0, 137.5, 134.0 | - | - | Aromatic Quaternary-C | |
| 129.0, 128.5, 128.0, 127.5, 126.5, 126.0 | - | - | Aromatic-CH | |
| 61.5 | - | - | O-CH₂ | |
| 59.0 | - | - | C-1 | |
| 42.0 | - | - | C-3 | |
| 29.0 | - | - | C-4 | |
| 14.5 | - | - | CH₃ |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and experimental conditions.
Table 2: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3060-3030 | Medium | Aromatic C-H Stretch |
| ~2975, ~2930 | Medium | Aliphatic C-H Stretch |
| ~1700 | Strong | C=O Stretch (Carbamate) |
| ~1600, ~1490, ~1450 | Medium-Strong | Aromatic C=C Stretch |
| ~1420 | Medium | C-N Stretch |
| ~1230 | Strong | C-O Stretch |
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | m/z (Mass-to-Charge Ratio) | Assignment |
| Electrospray (ESI+) | 282.1494 | [M+H]⁺ |
| 304.1313 | [M+Na]⁺ |
Experimental Protocols
Synthesis of this compound
This procedure outlines a common method for the N-alkoxycarbonylation of the precursor, (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.
Materials:
-
(S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
-
Ethyl chloroformate
-
Anhydrous toluene
-
Triethylamine (or another suitable base)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in anhydrous toluene.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the solution.
-
Slowly add ethyl chloroformate dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Parameters: Employ proton decoupling. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a thin film of the compound on a KBr or NaCl plate by dissolving a small amount of the sample in a volatile solvent (e.g., dichloromethane), applying the solution to the plate, and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.
-
Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts like [M+Na]⁺.
Mandatory Visualizations
Synthetic Workflow Diagram
The following diagram illustrates a typical synthetic pathway for the preparation of this compound.
Caption: Synthetic pathway to the target compound.
Spectroscopic Analysis Workflow
This diagram outlines the general workflow for the spectroscopic characterization of the synthesized compound.
Caption: Workflow for spectroscopic analysis.
References
The Inner Workings of a Versatile Scaffold: A Technical Guide to the Mechanism of Action of Tetrahydroisoquinoline-Based Enzyme Inhibitors
For Immediate Release
A Deep Dive into the Aromatic World of Tetrahydroisoquinolines and Their Potent Enzyme Inhibition
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the mechanism of action of tetrahydroisoquinoline (THIQ)-based enzyme inhibitors. This in-depth whitepaper explores the diverse inhibitory activities of the THIQ scaffold, a privileged structure in medicinal chemistry, against a wide array of enzymatic targets crucial in various disease pathologies. The guide provides a wealth of quantitative data, detailed experimental protocols, and novel visualizations of the complex signaling pathways involved.
The 1,2,3,4-tetrahydroisoquinoline core is a foundational element in numerous natural products and synthetic compounds that exhibit a broad spectrum of biological activities.[1][2][3][4] This versatility has positioned THIQ derivatives as promising candidates in the development of novel therapeutics for conditions ranging from neurodegenerative disorders to cancer.[1][5][6] This guide synthesizes the current understanding of how these molecules interact with and inhibit key enzymes at a molecular level.
A Multi-Target Inhibitory Profile
Tetrahydroisoquinoline-based compounds have demonstrated inhibitory activity against a diverse range of enzymes, playing critical roles in cellular function and disease progression.
Monoamine Oxidase (MAO)
Certain THIQ analogues, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), are known inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of key neurotransmitters like dopamine, serotonin, and norepinephrine.[7][8] Inhibition of MAO by these compounds leads to an increase in the synaptic availability of these neurotransmitters, underpinning their potential as antidepressants and neuroprotective agents.[7][8] The inhibitory potency of various THIQ analogues against MAO-A has been reported, with IC50 values in the micromolar range.[9]
Poly(ADP-ribose) Polymerase (PARP)
Novel 1-oxo-3,4-dihydroisoquinoline-4-carboxamides have been designed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair.[10][11] By blocking PARP activity, these THIQ derivatives can induce synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations, making them promising anticancer agents.[11]
Cholinesterases (AChE and BChE)
Tetrahydroisoquinoline derivatives have also been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that hydrolyze the neurotransmitter acetylcholine.[12][13] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. Kinetic studies have revealed that some of these compounds exhibit a mixed-mode of inhibition against both enzymes.[3]
Other Key Enzyme Targets
The inhibitory spectrum of the THIQ scaffold extends to several other critical enzymes:
-
Prolyl Oligopeptidase (POP): A cytosolic serine peptidase implicated in neuropsychiatric disorders.[14]
-
Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2): Both are important targets in cancer therapy.[15][16]
-
Factor Xa: A key enzyme in the blood coagulation cascade, making its inhibitors potential anticoagulants.[17][18]
Quantitative Analysis of Inhibitory Potency
The following tables summarize the inhibitory activities of various tetrahydroisoquinoline derivatives against their respective enzyme targets, providing a comparative overview of their potency.
| Enzyme Target | THIQ Derivative Class | IC50 / Ki Value | Reference |
| Monoamine Oxidase A (MAO-A) | Dopamine Analogues | 10⁻⁵ - 10⁻³ M (IC50) | [9] |
| Prolyl Oligopeptidase | Californidine | 55.6 ± 3.5 μM (IC50) | [14] |
| Dihydrosanquinarine | 99.1 ± 7.6 μM (IC50) | [14] | |
| Corypalmine | 128.0 ± 10.5 μM (IC50) | [14] | |
| N-methyllaurotetanine | 135.0 ± 11.7 μM (IC50) | [14] | |
| Poly(ADP-ribose) Polymerase 1 (PARP1) | 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides | Varies (Lead compounds show significant inhibition) | [10][11] |
| Dihydrofolate Reductase (DHFR) | Compound 8d | 0.199 µM (IC50) | [16] |
| Cyclin-Dependent Kinase 2 (CDK2) | Compound 7e | 0.149 µM (IC50) | [16][19] |
| Acetylcholinesterase (AChE) | THQ-isoxazoline hybrid 5n | 4.24 µM (IC50) | [12][13] |
| Butyrylcholinesterase (BChE) | THQ-isoxazoline hybrid 6aa | 3.97 µM (IC50) | [12][13] |
| Factor Xa | (2-amidino-1,2,3,4-tetrahydro-isoquinolin-7-yloxy)phenylacetic acid derivatives | 21-55 nM (Ki) for most potent compounds | [17][18] |
| THIQ3CA dicarboxamide 23 | 28 µM (Ki) | [20][21] | |
| THIQ3CA dicarboxamide 47 | 135 nM (Ki) | [20][21] |
Visualizing the Mechanism of Action
To elucidate the complex biological processes involved, the following diagrams illustrate key signaling pathways and experimental workflows.
Figure 1: Mechanism of MAO inhibition by tetrahydroisoquinolines.
Figure 2: Experimental workflow for screening THIQ-based PARP inhibitors.
Detailed Experimental Protocols
This guide provides detailed, step-by-step protocols for key enzyme inhibition assays to enable researchers to replicate and build upon existing findings.
Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This assay quantifies MAO activity by measuring the production of hydrogen peroxide, a byproduct of monoamine oxidation.
Materials:
-
Recombinant human MAO-A or MAO-B
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Substrate (e.g., p-Tyramine)
-
Fluorogenic Probe (e.g., Amplex® Red)
-
Horseradish Peroxidase (HRP)
-
Tetrahydroisoquinoline test compounds
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the tetrahydroisoquinoline test compounds in MAO Assay Buffer.
-
In a 96-well plate, add the test compound dilutions.
-
Add the MAO enzyme (MAO-A or MAO-B) to each well and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Prepare a reaction mixture containing the substrate, fluorogenic probe, and HRP in MAO Assay Buffer.
-
Initiate the enzymatic reaction by adding the reaction mixture to each well.
-
Immediately begin kinetic measurement of fluorescence intensity (e.g., excitation at 530-560 nm, emission at 585-595 nm) at 37°C for a specified duration.
-
Calculate the rate of reaction (slope of the fluorescence versus time curve).
-
Determine the percent inhibition for each test compound concentration relative to a vehicle control and calculate the IC50 value.[8]
Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Materials:
-
AChE or BChE enzyme
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Substrate: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
-
Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tetrahydroisoquinoline test compounds
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare serial dilutions of the tetrahydroisoquinoline test compounds in Phosphate Buffer.
-
In a 96-well plate, add the test compound dilutions.
-
Add the AChE or BChE enzyme solution to each well.
-
Add the DTNB solution to each well.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (ATCI or BTCI) to each well.
-
Immediately measure the absorbance at 412 nm in a kinetic mode for a set duration.
-
The rate of change in absorbance is proportional to the enzyme activity.
-
Calculate the percent inhibition for each test compound concentration and determine the IC50 value.[1][11][22][23]
PARP Inhibition Assay (Colorimetric)
This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plate
-
Activated DNA
-
Biotinylated NAD+
-
Streptavidin-HRP
-
Chemiluminescent or colorimetric HRP substrate
-
Tetrahydroisoquinoline test compounds
-
Wash Buffer
-
Microplate reader (luminometer or spectrophotometer)
Procedure:
-
Prepare serial dilutions of the tetrahydroisoquinoline test compounds.
-
Add the test compounds to the histone-coated wells.
-
Add the PARP enzyme and activated DNA to the wells.
-
Initiate the PARP reaction by adding biotinylated NAD+ and incubate.
-
Wash the wells to remove unincorporated biotinylated NAD+.
-
Add Streptavidin-HRP and incubate.
-
Wash the wells to remove unbound Streptavidin-HRP.
-
Add the HRP substrate and measure the resulting signal (luminescence or absorbance).
-
A decrease in signal indicates PARP inhibition.
-
Calculate the percent inhibition and IC50 values.[2][24][25][26]
The Structural Basis of Inhibition
The precise mechanism of inhibition by tetrahydroisoquinoline derivatives is often elucidated through structural biology techniques, primarily X-ray crystallography. Co-crystallization of THIQ inhibitors with their target enzymes has revealed key molecular interactions within the active site. For instance, molecular modeling studies based on X-ray structures of Factor Xa have shown that the tetrahydroisoquinoline moiety can occupy the S1 pocket of the enzyme, while other parts of the inhibitor can interact with the S4 site, explaining the high affinity and selectivity of these compounds.[17][18] Similarly, understanding the binding modes of THIQ analogues in the active sites of enzymes like PARP and cholinesterases is crucial for structure-based drug design and the development of next-generation inhibitors with improved potency and selectivity.
Conclusion
The tetrahydroisoquinoline scaffold represents a remarkably versatile platform for the design of potent and selective enzyme inhibitors. The diverse range of enzymes targeted by THIQ derivatives highlights their potential in addressing a multitude of diseases. This technical guide provides a foundational resource for researchers in the field, offering a comprehensive overview of the mechanisms of action, quantitative inhibitory data, detailed experimental protocols, and visual representations of the underlying biology. Further exploration of this privileged scaffold is poised to yield novel therapeutic agents with significant clinical impact.
References
- 1. benchchem.com [benchchem.com]
- 2. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Anti-Xa Assays [practical-haemostasis.com]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 6. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 7. CDK2/CyclinA2 Kinase Enzyme System Application Note [worldwide.promega.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. Inhibition of acetylcholinesterase [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. lancet.co.za [lancet.co.za]
- 14. scispace.com [scispace.com]
- 15. Anti-Xa | HE [hematology.mlsascp.com]
- 16. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. media.cellsignal.com [media.cellsignal.com]
- 18. Tetrahydro-isoquinoline-based factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Potent Direct Inhibitors of Factor Xa Based on the Tetrahydroisoquinoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. bmglabtech.com [bmglabtech.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Initial Synthesis of Chiral 1-Substituted-1,2,3,4-Tetrahydroisoquinolines
Audience: Researchers, Scientists, and Drug Development Professionals
Core Content: This guide details the primary synthetic routes for obtaining chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines (THIQs), a core scaffold in numerous natural products and pharmaceutical agents. The focus is on asymmetric strategies that establish the critical C1 stereocenter. Key methodologies, including asymmetric reduction of dihydroisoquinolines, classic named reactions adapted for stereocontrol, and the use of chiral auxiliaries, are presented with quantitative data and detailed experimental protocols.
Introduction
Optically active 1-substituted-1,2,3,4-tetrahydroisoquinolines (THIQs) are recognized as "privileged scaffolds" in medicinal chemistry due to their prevalence in a wide array of biologically active alkaloids and synthetic drugs.[1][2] The stereochemistry at the C1 position is often crucial for their pharmacological activity, making the development of efficient enantioselective syntheses a significant focus of chemical research.[2][3] These methods are vital for accessing important pharmaceutical agents like the muscarinic receptor antagonist Solifenacin and precursors to complex alkaloids such as morphinans and protoberberines.[3][4]
This technical guide provides a comprehensive overview of the principal initial strategies for the asymmetric synthesis of these valuable compounds, emphasizing methods that are both efficient and highly stereoselective. The core approaches discussed include the asymmetric reduction of prochiral precursors, diastereoselective named reactions, and chiral auxiliary-mediated syntheses.
Asymmetric Reduction of Prochiral Dihydroisoquinolines
One of the most direct and atom-economical strategies for synthesizing chiral THIQs is the asymmetric reduction of a prochiral 1-substituted-3,4-dihydroisoquinoline (DHIQ).[1][3][5] The DHIQ precursors are readily prepared via the classic Bischler-Napieralski reaction, which involves the acid-catalyzed cyclization of a β-phenylethylamide.[3][6][7][8] The subsequent enantioselective reduction of the C=N bond is the key step that introduces the C1 chirality.
This reduction can be achieved through two main catalytic methods: asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH).
Transition-Metal-Catalyzed Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation uses molecular hydrogen (H₂) as the reductant in the presence of a chiral transition-metal complex.[1] Iridium, Rhodium, and Ruthenium catalysts featuring chiral phosphine ligands have proven highly effective for this transformation, delivering excellent yields and enantioselectivities.[1][4]
Logical Workflow: Bischler-Napieralski Reaction followed by Asymmetric Hydrogenation
References
- 1. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction [mdpi.com]
- 2. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01413D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
The Emergence of (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate as a Pivotal Pharmaceutical Intermediate
A Technical Guide for Researchers and Drug Development Professionals
(S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate , a chiral molecule with the CAS number 180468-42-2, has been identified as a crucial intermediate in the synthesis of Solifenacin.[1][2][3] Solifenacin is a competitive muscarinic receptor antagonist used in the treatment of overactive bladder.[1][3] This technical guide provides an in-depth overview of the synthesis, properties, and applications of this important pharmaceutical building block.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₈H₁₉NO₂ |
| Molecular Weight | 281.35 g/mol [2][4] |
| CAS Number | 180468-42-2[2][4] |
| Appearance | Colorless to Pale Yellow Sticky Oil |
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that requires precise control of chirality. A common synthetic route involves the Bischler-Napieralski reaction to form the dihydroisoquinoline core, followed by chiral resolution and subsequent functionalization.
A key final step in a patented manufacturing process involves the reaction of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with an ethylating agent. This process has been shown to produce the target molecule with high yield and purity.
Quantitative Data for Synthesis
| Reaction Step | Reactants | Reagents | Product | Yield | Purity | Chiral Purity |
| Bischler-Napieralski Cyclization | N-(2-phenylethyl)benzamide | POCl₃, P₂O₅ | 1-phenyl-3,4-dihydroisoquinoline | High | - | - |
| Carboethoxylation | (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | Ethyl bromide, CO₂ | This compound | 84% | 98.4% (HPLC) | 99% |
Experimental Protocols
Step 1: Synthesis of 1-phenyl-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction
This reaction involves the cyclization of a β-arylethylamide, in this case, N-(2-phenylethyl)benzamide, using a dehydrating agent like phosphorus oxychloride (POCl₃) with phosphorus pentoxide (P₂O₅).[4][5]
Materials:
-
N-(2-phenylethyl)benzamide
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentoxide (P₂O₅)
-
Anhydrous dichloromethane (DCM)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a solution of N-(2-phenylethyl)benzamide in anhydrous DCM, add POCl₃.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in a 9:1 mixture of MeOH and water and cool to 0°C.
-
Carefully add NaBH₄ until the pH reaches 7.
-
Quench the reaction by the dropwise addition of saturated aqueous NH₄Cl.
-
Extract the product with DCM. The combined organic layers are then washed, dried, and concentrated to yield 1-phenyl-3,4-dihydroisoquinoline.
Step 2: Synthesis of this compound
This procedure outlines the carboethoxylation of the pre-resolved chiral amine.
Materials:
-
(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
-
Ethyl bromide
-
Carbon dioxide
-
Base (e.g., a non-nucleophilic base)
-
Organic solvent (e.g., Ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable reaction vessel, dissolve (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in an organic solvent in the presence of a base.
-
Add ethyl bromide (1.1 g, 10 mmol).
-
Introduce carbon dioxide gas for 4.0 hours while maintaining the pressure at 0.1 MPa.
-
Filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Add ethyl acetate to the residue and wash the organic phase with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford crude this compound.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons in the range of δ 7.0-7.4 ppm. The ethyl group will exhibit a quartet around δ 4.1-4.3 ppm and a triplet around δ 1.2-1.3 ppm. The protons on the dihydroisoquinoline core will appear as multiplets in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester at approximately δ 165-175 ppm. Aromatic carbons will resonate in the δ 120-145 ppm region. The carbons of the ethyl group and the dihydroisoquinoline core will appear in the upfield region.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching band for the ester group around 1735-1750 cm⁻¹.[6] Aromatic C-H stretching vibrations are expected between 3000-3100 cm⁻¹, while aliphatic C-H stretches will be observed in the 2850-3000 cm⁻¹ region.[7] The C-O stretch of the ester will likely appear in the 1000-1300 cm⁻¹ range.[6]
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a molecular ion peak [M+H]⁺ at m/z 282.15.
Application in Pharmaceutical Synthesis
This compound is a key building block in the total synthesis of Solifenacin.[1][3] The specific stereochemistry at the C1 position is crucial for the pharmacological activity of the final drug product.
Mechanism of Action of Solifenacin
Solifenacin functions as a competitive antagonist of muscarinic acetylcholine receptors, with a higher affinity for the M3 subtype.[8] In the bladder, acetylcholine binding to M3 receptors is the primary driver of detrusor muscle contraction. By blocking this interaction, Solifenacin leads to relaxation of the bladder smooth muscle, thereby increasing bladder capacity and reducing the symptoms of overactive bladder.
Caption: Mechanism of action of Solifenacin.
Experimental Workflow
The overall synthesis involves a multi-step process, beginning with the formation of the dihydroisoquinoline core, followed by chiral resolution and final modification to yield the target intermediate.
Caption: Synthetic workflow.
References
- 1. rsc.org [rsc.org]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. eng.uc.edu [eng.uc.edu]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. grokipedia.com [grokipedia.com]
A Technical Guide to the Safety, Hazards, and Toxicity of Nabumetone
Compound Identification and Classification
Nabumetone is a non-acidic prodrug belonging to the NSAID class, used primarily for its anti-inflammatory, analgesic, and antipyretic properties in the treatment of osteoarthritis and rheumatoid arthritis[5][6][7]. Following administration, it undergoes rapid hepatic metabolism to its principal active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA), which is a potent inhibitor of prostaglandin synthesis[8][9].
GHS Hazard Identification
Nabumetone is classified under the Globally Harmonized System (GHS) with the following hazards.
Table 1: GHS Classification and Hazard Statements
| Classification | Code | Statement | Pictograms | Signal Word |
|---|---|---|---|---|
| Acute Toxicity - Oral | H302 | Harmful if swallowed. | Warning | |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child. | Warning | |
| Hazardous to the Aquatic Environment, Chronic Hazard | H410 | Very toxic to aquatic life with long lasting effects. | Warning |
Source:[10]
Precautionary Statements
Key precautionary statements associated with the handling and use of Nabumetone are summarized below.
Table 2: GHS Precautionary Statements
| Code | Statement |
|---|---|
| P201 | Obtain special instructions before use. |
| P202 | Do not handle until all safety precautions have been read and understood. |
| P264 | Wash thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P273 | Avoid release to the environment. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P308+P313 | IF exposed or concerned: Get medical advice/attention. |
| P391 | Collect spillage. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |
Source:[10]
Toxicological Profile
The toxicity of Nabumetone is primarily linked to the pharmacological effects of NSAIDs, including gastrointestinal, cardiovascular, and renal adverse events[11][12].
Acute Toxicity
Quantitative acute toxicity data are primarily available from animal studies.
Table 3: Acute Toxicity Data (LD50)
| Species | Route | Dose | Reference |
|---|---|---|---|
| Mouse | Oral | 4,290 mg/kg | [10] |
| Rat | Oral | 3,880 mg/kg | [10] |
| Rat | Oral | >2,000 mg/kg | [13][14] |
| Mouse | Intraperitoneal | 2,380 mg/kg | [10] |
| Rat | Intraperitoneal | 1,520 mg/kg | [10] |
| Mouse | Subcutaneous | >10 g/kg | [10] |
| Rat | Subcutaneous | >10 g/kg |[10] |
Organ-Specific Toxicity
-
Gastrointestinal (GI) Toxicity: As with other NSAIDs, Nabumetone carries a risk of serious GI adverse events, including bleeding, ulceration, and perforation of the stomach or intestines, which can occur without warning[11][12][15]. However, due to its non-acidic prodrug nature, it is associated with a lower risk of GI side effects compared to many other NSAIDs[16][17]. The cumulative incidence of peptic ulcers in long-term clinical trials was 0.5% at one year and 0.8% at two years[13][14].
-
Cardiovascular Toxicity: NSAIDs, including Nabumetone, can cause an increased risk of serious cardiovascular thrombotic events, myocardial infarction, and stroke[11][12][15]. The risk may be higher with prolonged use and in patients with pre-existing cardiovascular disease or risk factors[14][15]. It is contraindicated for peri-operative pain in the setting of coronary artery bypass graft (CABG) surgery[11][18].
-
Renal Toxicity: Long-term administration of NSAIDs can result in renal papillary necrosis and other kidney injuries[12]. Nabumetone should be used with caution in patients with renal impairment, and it is contraindicated in those with severe renal disease[9][14].
-
Hepatotoxicity: While rare, Nabumetone has been linked to idiosyncratic drug-induced liver injury[19]. Prospective studies indicate that 1% to 5% of patients may experience transient elevations in serum aminotransferase levels[19]. Clinically apparent liver injury with jaundice is uncommon[19].
Carcinogenicity, Mutagenesis, and Fertility
-
Carcinogenesis: In 2-year studies conducted in mice and rats, Nabumetone showed no statistically significant tumorigenic effect[11]. It is not listed as a carcinogen by IARC, NTP, or OSHA[10][18].
-
Mutagenesis: Nabumetone is not expected to be genotoxic[18].
-
Impairment of Fertility: Nabumetone is suspected of damaging fertility[10]. However, one study in rats showed it did not impair the fertility of males or females at doses of 320 mg/kg/day[11]. In humans, use may be associated with reversible infertility[20]. Use during pregnancy, particularly at 20 weeks or later, can cause fetal harm, including kidney problems and premature closure of the fetal ductus arteriosus[4][6][11].
Mechanism of Action and Associated Signaling Pathway
Nabumetone itself is a prodrug with poor ability to inhibit cyclooxygenase (COX) enzymes[4][5]. After absorption, it is rapidly metabolized in the liver to its active form, 6-methoxy-2-naphthylacetic acid (6-MNA)[5][8][21]. 6-MNA is a potent, reversible inhibitor of both COX-1 and COX-2 enzymes[5][21]. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever[6][16]. The therapeutic effects of Nabumetone are attributed to the inhibition of prostaglandin synthesis by 6-MNA, with some evidence suggesting a preferential inhibition of COX-2 over COX-1, which may contribute to its improved gastrointestinal safety profile[4][5].
Experimental Protocols
Detailed experimental protocols for the specific toxicity studies cited are often proprietary or not fully published. However, the LD50 values presented in Table 3 would typically be determined using a standardized methodology, such as the OECD Test Guideline 423 for Acute Oral Toxicity (Acute Toxic Class Method).
Representative Protocol: Acute Oral Toxicity (Acute Toxic Class Method)
Objective: To determine the acute oral toxicity of a substance by assigning it to a toxicity class based on observed mortality. This method uses a stepwise procedure with a small number of animals per step.
Principle: A stepwise procedure is used with 3 animals of a single sex per step. The outcome of each step (mortality or survival) determines the next step:
-
Stop testing if a clear outcome is observed.
-
Administer a higher or lower dose to another group of animals.
-
Test animals of the other sex to confirm similar sensitivity.
Methodology:
-
Animal Selection: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females, are used. Animals are randomly assigned to treatment groups.
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided ad libitum.
-
Preparation: Animals are fasted prior to dosing (e.g., overnight for rats). Water is still provided.
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered is kept low (e.g., typically not exceeding 1 mL/100g body weight).
-
Starting Dose: The procedure starts with a dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The starting dose is selected based on any existing information about the substance's toxicity.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and CNS effects), and changes in body weight for at least 14 days.
-
Stepwise Procedure:
-
Step 1: Dose 3 animals at the starting dose.
-
Step 2 (if needed): Based on the number of mortalities in Step 1, the next step involves either dosing 3 more animals at a lower or higher dose level according to the guideline's flow chart.
-
Confirmation: The process is repeated using animals of the other sex to verify the classification.
-
-
Data Analysis: The outcome (mortality pattern at different dose levels) is used to assign the substance to a GHS category, which correlates with an LD50 value range.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Apocodeine | C18H19NO2 | CID 12545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (-)-Nornuciferine | C18H19NO2 | CID 197017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nabumetone - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Nabumetone? [synapse.patsnap.com]
- 6. drugs.com [drugs.com]
- 7. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 8. Preclinical overview of nabumetone. Pharmacology, bioavailability, metabolism, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. What are the side effects of Nabumetone? [synapse.patsnap.com]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. aapharma.ca [aapharma.ca]
- 15. Nabumetone | Side Effects, Dosage, Uses, and More [healthline.com]
- 16. Nabumetone | C15H16O2 | CID 4409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Safety of the nonselective NSAID nabumetone : focus on gastrointestinal tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sciegenpharm.com [sciegenpharm.com]
- 19. Nabumetone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. my.clevelandclinic.org [my.clevelandclinic.org]
- 21. youtube.com [youtube.com]
A Comprehensive Guide to the Asymmetric Synthesis of N-Heterocycles for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of modern asymmetric strategies for the synthesis of chiral nitrogen-containing heterocycles (N-heterocycles). These structural motifs are of paramount importance in medicinal chemistry and drug discovery, forming the core of a vast number of FDA-approved drugs. This guide details key experimental protocols, presents comparative quantitative data for prominent catalytic systems, and visualizes complex reaction pathways and catalytic cycles to facilitate a deeper understanding of these transformative synthetic methodologies.
Introduction
Nitrogen-containing heterocycles are ubiquitous structural motifs in a vast array of natural products and pharmaceuticals.[1][2] The precise three-dimensional arrangement of atoms within these molecules is often critical for their biological activity, making the development of asymmetric synthetic methods to control their stereochemistry a central focus of modern organic chemistry. This guide explores the core strategies and experimental details for the enantioselective synthesis of several key classes of N-heterocycles, including pyrrolidines, piperidines, indolines, and tetrahydroquinolines, with a focus on their applications in the development of novel therapeutics.
Core Synthetic Strategies and Methodologies
The asymmetric synthesis of N-heterocycles is dominated by two major catalytic paradigms: transition-metal catalysis and organocatalysis. Each offers a unique set of advantages and substrate scope, providing a versatile toolkit for the synthetic chemist.
1. Asymmetric Synthesis of Pyrrolidines
The pyrrolidine ring is a fundamental structural unit found in numerous natural products and FDA-approved drugs.[3] Key asymmetric strategies for its construction include [3+2] cycloaddition reactions and intramolecular cyclization strategies.
a) [3+2] Cycloaddition of Azomethine Ylides
One of the most powerful methods for the stereocontrolled synthesis of polysubstituted pyrrolidines is the [3+2] cycloaddition of azomethine ylides with various olefinic partners.[2][4] This approach allows for the rapid construction of the pyrrolidine core with the simultaneous creation of multiple stereocenters.
Experimental Protocol: Asymmetric [3+2] Cycloaddition for Pyrrolidine Synthesis
This protocol is adapted from the work of Zhang and coworkers on the organocatalytic enantioselective [3+2] cycloaddition involving N-2,2-difluoroethylbenzothiophenone imines.[5]
-
Materials:
-
2-Arylidene-1,3-indandione (1.0 equiv)
-
N-2,2-difluoroethylbenzothiophenone imine (1.2 equiv)
-
Squaramide catalyst C9 (10 mol%)
-
Chloroform (CHCl₃)
-
-
Procedure:
-
To a dried reaction tube, add the 2-arylidene-1,3-indandione, N-2,2-difluoroethylbenzothiophenone imine, and squaramide catalyst C9.
-
Add chloroform as the solvent.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired dispiro[benzothiophenone-indandione-pyrrolidine] derivative.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.[5]
-
b) Intramolecular aza-Michael "Clip-Cycle" Strategy
A novel and efficient approach to substituted pyrrolidines involves a "clip-cycle" strategy, which utilizes an alkene metathesis to "clip" a tether onto a bis-homoallylic amine, followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid.[6]
Experimental Protocol: Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines
The following is a general procedure based on the 'clip-cycle' methodology.[6]
-
Materials:
-
Cbz-protected bis-homoallylic amine (1.0 equiv)
-
Thioacrylate (1.2 equiv)
-
Grubbs' second-generation catalyst (for metathesis)
-
Chiral phosphoric acid (CPA) catalyst (e.g., (R)-TRIP) (10 mol%)
-
Solvent (e.g., toluene)
-
-
Procedure:
-
Metathesis ("Clip"): In a reaction vessel, dissolve the Cbz-protected bis-homoallylic amine and thioacrylate in the solvent. Add the Grubbs' catalyst and stir the mixture at room temperature until the metathesis is complete (monitored by TLC or NMR).
-
Cyclization ("Cycle"): To the crude metathesis product, add the chiral phosphoric acid catalyst.
-
Stir the reaction mixture at the specified temperature until the cyclization is complete.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the enantioenriched pyrrolidine.
-
The enantiomeric excess is determined by chiral stationary phase HPLC.[6]
-
Quantitative Data for Asymmetric Pyrrolidine Synthesis
| Entry | Method | Catalyst | Substrate Scope | Yield (%) | ee (%) | dr | Reference |
| 1 | [3+2] Cycloaddition | Squaramide C9 | 2-Arylidene-1,3-indandiones | 84–98 | 3–93 | 9:1–>20:1 | [5] |
| 2 | 'Clip-Cycle' | Chiral Phosphoric Acid | Bis-homoallylic amines | High | High | - | [6] |
Catalytic Cycle for [3+2] Cycloaddition
Caption: Proposed catalytic cycle for the squaramide-catalyzed [3+2] cycloaddition.
2. Asymmetric Synthesis of Piperidines
The piperidine scaffold is another privileged structure in medicinal chemistry, present in a wide range of pharmaceuticals.[7][8] Key asymmetric routes to piperidines include the aza-Diels-Alder reaction and intramolecular cyclization strategies.
a) Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction, a variation of the Diels-Alder reaction where a nitrogen atom is part of the diene or dienophile, is a powerful tool for constructing six-membered N-heterocycles.[9][10][11]
Experimental Protocol: Organocatalytic Asymmetric Aza-Diels-Alder Reaction
This protocol is a generalized procedure for the organocatalytic enantioselective aza-Diels-Alder reaction.
-
Materials:
-
Aldehyde (1.0 equiv)
-
Amine (1.1 equiv)
-
Diene (1.5 equiv)
-
Chiral organocatalyst (e.g., a proline derivative) (10-20 mol%)
-
Solvent (e.g., DMSO/H₂O)
-
-
Procedure:
-
In a reaction vial, dissolve the aldehyde and amine in the solvent to generate the imine in situ.
-
Add the chiral organocatalyst to the mixture.
-
Add the diene to the reaction mixture.
-
Stir the reaction at the appropriate temperature (e.g., room temperature or -20 °C) and monitor by TLC.[12]
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by flash chromatography.
-
Determine the enantiomeric excess by chiral HPLC.[12]
-
b) Intramolecular Aza-Michael Addition
The intramolecular conjugate addition of a nitrogen nucleophile to an α,β-unsaturated system is a widely used strategy for the synthesis of piperidines.[1]
Experimental Protocol: Intramolecular Aza-Michael Addition for Piperidine Synthesis
This is a representative protocol for the synthesis of substituted piperidines via an intramolecular aza-Michael reaction.
-
Materials:
-
Amino-enone or amino-enoate precursor (1.0 equiv)
-
Base or organocatalyst (e.g., a chiral amine)
-
Solvent (e.g., CH₂Cl₂)
-
-
Procedure:
-
Dissolve the amino-enone/enoate precursor in the chosen solvent.
-
Add the base or organocatalyst to the solution.
-
Stir the reaction mixture at the designated temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction by quenching with a suitable reagent (e.g., saturated NH₄Cl solution).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by column chromatography.
-
Quantitative Data for Asymmetric Piperidine Synthesis
| Entry | Method | Catalyst | Substrate Scope | Yield (%) | ee (%) | dr | Reference |
| 1 | Biomimetic Aldol | (L)-Proline | Δ¹-Piperideine & ketones | 56 | 94 | - | [12] |
| 2 | Silylative Cyclization | Visible light/photocatalyst | Aza-1,6-dienes | up to 99 | - | up to >20:1 | [13] |
Logical Workflow for Piperidine Synthesis via Aza-Diels-Alder
Caption: General workflow for piperidine synthesis via the aza-Diels-Alder reaction.
3. Asymmetric Synthesis of Indolines and Tetrahydroquinolines
Indolines and tetrahydroquinolines are important heterocyclic cores found in many biologically active compounds and natural products. Asymmetric hydrogenation and transfer hydrogenation are powerful methods for their enantioselective synthesis from the corresponding aromatic precursors.
a) Asymmetric Transfer Hydrogenation of Indoles
The Brønsted acid-catalyzed transfer hydrogenation of 3H-indoles using a Hantzsch ester as the hydrogen source provides an efficient, metal-free route to optically active indolines.[1]
Experimental Protocol: Asymmetric Transfer Hydrogenation of 3H-Indoles
This protocol is based on the work of Rueping and colleagues.[1]
-
Materials:
-
3H-indole substrate (1.0 equiv)
-
Hantzsch dihydropyridine (1.1 equiv)
-
Chiral Brønsted acid catalyst (e.g., a chiral phosphoric acid) (1-10 mol%)
-
Solvent (e.g., toluene or CH₂Cl₂)
-
-
Procedure:
-
To a reaction vessel, add the 3H-indole substrate, Hantzsch dihydropyridine, and the chiral Brønsted acid catalyst.
-
Add the solvent and stir the mixture at the specified temperature.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the chiral indoline.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
b) Asymmetric Hydrogenation of Quinolines
The asymmetric hydrogenation of quinolines to tetrahydroquinolines can be effectively achieved using transition metal catalysts, particularly those based on iridium and ruthenium, with chiral ligands.[14][15]
Experimental Protocol: Asymmetric Hydrogenation of Quinolines
The following is a generalized procedure for the iridium-catalyzed asymmetric hydrogenation of quinolines.
-
Materials:
-
Quinoline substrate (1.0 equiv)
-
Iridium catalyst precursor (e.g., [Ir(COD)Cl]₂)
-
Chiral ligand (e.g., a chiral phosphine)
-
Iodine (additive)
-
Solvent (e.g., CH₂Cl₂)
-
Hydrogen gas
-
-
Procedure:
-
In a glovebox, charge a vial with the iridium precursor, chiral ligand, and iodine.
-
Add the solvent and stir to form the active catalyst.
-
In a separate autoclave, dissolve the quinoline substrate in the solvent.
-
Transfer the catalyst solution to the autoclave.
-
Seal the autoclave, purge with hydrogen, and then pressurize to the desired pressure (e.g., 50 bar).
-
Stir the reaction at the specified temperature for the required time.
-
After cooling and depressurizing, concentrate the reaction mixture.
-
Purify the product by column chromatography.
-
Quantitative Data for Asymmetric Indoline and Tetrahydroquinoline Synthesis
| Entry | Method | Catalyst | Substrate Scope | Yield (%) | ee (%) | Reference |
| 1 | Transfer Hydrogenation | Chiral Phosphoric Acid | 2-Aryl-3H-indoles | up to 98 | up to 97 | [1] |
| 2 | One-Pot Cyclization/Reduction | Chiral Phosphoric Acid | 2-Aminochalcones | Excellent | Excellent | [16] |
| 3 | Transfer Hydrogenation | Double Axially Chiral Phosphoric Acid | 2-Substituted Quinolines | up to 99 | up to 98 | [17] |
Catalytic Cycle for Brønsted Acid-Catalyzed Transfer Hydrogenation
Caption: Proposed catalytic cycle for the asymmetric transfer hydrogenation of 3H-indoles.
Applications in Drug Development
The chiral N-heterocyclic scaffolds synthesized through these asymmetric methods are crucial building blocks for a wide range of pharmaceuticals. The ability to control the stereochemistry of these molecules is essential for optimizing their efficacy and reducing off-target effects.
-
Pyrrolidine-based drugs: Many antiviral drugs, such as those used to treat HIV, and central nervous system agents contain the pyrrolidine motif.
-
Piperidine-based drugs: This scaffold is found in a broad spectrum of drugs, including analgesics, antipsychotics, and antihistamines.[7]
-
Indoline and Tetrahydroquinoline-based drugs: These structures are present in various cardiovascular drugs, anticancer agents, and compounds targeting neurological disorders.[18]
The development of robust and scalable asymmetric syntheses for these N-heterocycles is therefore a critical enabling technology for the pharmaceutical industry, facilitating the discovery and development of new and improved medicines.
Conclusion
The asymmetric synthesis of N-heterocycles is a dynamic and rapidly evolving field of research. The methodologies highlighted in this guide, including transition-metal catalysis and organocatalysis, provide powerful and versatile tools for the construction of these vital molecular scaffolds with high levels of stereocontrol. The detailed experimental protocols and comparative data presented herein are intended to serve as a valuable resource for researchers and scientists in both academic and industrial settings, aiding in the design and execution of synthetic routes to novel N-heterocyclic compounds with potential therapeutic applications. Continued innovation in this area will undoubtedly lead to the development of even more efficient and selective methods, further empowering the field of drug discovery.
References
- 1. Recent advances in the asymmetric synthesis of pharmacology-relevant nitrogen heterocycles via stereoselective aza-Michael reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organocatalyzed Enantioselective [3+2] Cycloaddition Reactions for Synthesis of Dispiro[benzothiophenone-indandione-pyrrolidine] Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective synthesis of 2-methyl indolines by palladium catalysed asymmetric C(sp3)–H activation/cyclisation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. [PDF] Diastereoselective preparation of cyclic β-aminoketals. Application to the total synthesis of piperidine alkaloids | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Diastereoselective Synthesis of Polysubstituted Piperidines through Visible-Light-Driven Silylative Cyclization of Aza-1,6-Dienes: Experimental and DFT Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Unlocking the Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation of 2-Alkenyl Quinolines for Efficient Flow Synthesis of Hancock Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enantioselective Synthesis of Tetrahydroquinolines from 2-Aminochalcones via a Consecutive One-Pot Reaction Catalyzed by Chiral Phosphoric Acid [organic-chemistry.org]
- 17. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 18. BJOC - Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules [beilstein-journals.org]
The Pivotal Role of Chiral Isoquinolines in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of chirality to this framework unlocks a vast and intricate chemical space, enabling highly specific interactions with biological targets. This technical guide provides an in-depth exploration of the synthesis, therapeutic applications, and mechanisms of action of chiral isoquinolines, offering a comprehensive resource for professionals in drug discovery and development.
The Stereoselective Synthesis of Chiral Isoquinolines: Building the Foundation
The precise spatial arrangement of substituents in chiral isoquinolines is critical for their pharmacological activity. Several stereoselective synthetic strategies have been developed to access these valuable compounds in high enantiomeric purity.
Key Synthetic Methodologies
Two of the most prominent methods for constructing the chiral isoquinoline core are the Pictet-Spengler and Bischler-Napieralski reactions.
Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions, to form a tetrahydroisoquinoline.[1] The use of chiral catalysts or auxiliaries allows for the enantioselective synthesis of 1-substituted tetrahydroisoquinolines.[2]
Bischler-Napieralski Reaction: This method facilitates the cyclization of β-arylethylamides using a dehydrating agent, such as phosphorus oxychloride or phosphorus pentoxide, to yield 3,4-dihydroisoquinolines.[3][4] Subsequent reduction of the imine bond provides access to chiral 1-substituted tetrahydroisoquinolines.[5]
Experimental Protocols
Protocol 1: General Procedure for the Pictet-Spengler Reaction
A generalized protocol for the acid-catalyzed Pictet-Spengler reaction is as follows:
-
Dissolution: A β-arylethylamine (1.0 equivalent) is dissolved in an appropriate anhydrous solvent (e.g., toluene, dichloromethane).
-
Addition of Carbonyl Compound: The aldehyde or ketone (1.0-1.2 equivalents) is added to the solution.
-
Acid Catalysis: A protic or Lewis acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid) is added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at a specified temperature (ranging from room temperature to reflux) and monitored for completion using thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with a base (e.g., saturated sodium bicarbonate solution). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography to yield the desired tetrahydroisoquinoline.[6][7]
Protocol 2: General Procedure for the Bischler-Napieralski Reaction
A typical procedure for the Bischler-Napieralski reaction is outlined below:
-
Amide Formation: A β-phenylethylamine is acylated with an appropriate acid chloride or anhydride to form the corresponding amide.
-
Cyclization: The amide is dissolved in a suitable solvent (e.g., acetonitrile, toluene). A dehydrating agent, such as phosphorus oxychloride (POCl₃), is added, and the mixture is heated to reflux.[4]
-
Reaction Monitoring: The progress of the reaction is monitored by TLC.
-
Work-up: After completion, the reaction mixture is cooled and carefully poured into a mixture of ice and ammonia to neutralize the acid and precipitate the dihydroisoquinoline. The product is then extracted with an organic solvent.
-
Reduction (Optional): The resulting 3,4-dihydroisoquinoline can be reduced to the corresponding tetrahydroisoquinoline using a reducing agent like sodium borohydride.[5]
-
Purification: The final product is purified by crystallization or column chromatography.
Therapeutic Landscape of Chiral Isoquinolines
The structural diversity and chirality of isoquinoline alkaloids have led to their investigation across a wide spectrum of therapeutic areas.
Anticancer Activity
Chiral isoquinoline derivatives have demonstrated significant potential as anticancer agents by targeting various cancer-associated pathways.[8][9] They have been shown to induce apoptosis, inhibit cell proliferation, and overcome multidrug resistance.[10]
Table 1: Anticancer Activity of Selected Chiral Isoquinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| Tetrahydroisoquinoline Derivative (GM-3-18) | HCT116 (Colon) | 0.9 - 10.7 | KRas Inhibition |
| Tetrahydroisoquinoline Derivative (GM-3-121) | MCF-7 (Breast) | 0.43 (µg/mL) | Anti-angiogenesis |
| Tetrahydroisoquinoline Derivative (GM-3-121) | MDA-MB-231 (Breast) | 0.37 (µg/mL) | Anti-angiogenesis |
| Isoquinoline-based HDAC Inhibitor (10c) | - | 0.00417 (HDAC1) | Histone Deacetylase Inhibition |
| Isoquinoline-based HDAC Inhibitor (10c) | - | 0.00400 (HDAC3) | Histone Deacetylase Inhibition |
| Isoquinoline-based HDAC Inhibitor (10c) | - | 0.00377 (HDAC6) | Histone Deacetylase Inhibition |
Data sourced from multiple studies.[11][12]
Antiviral Properties
Isoquinoline alkaloids have emerged as promising antiviral agents, interfering with viral replication and entry.[13][14] Their mechanisms of action often involve the modulation of host cell signaling pathways that are crucial for viral propagation.[15]
Table 2: Antiviral Activity of Isoquinoline Derivatives
| Compound | Virus | EC50 (µM) | CC50 (µM) |
| Isoquinolone Derivative (Compound 1) | Influenza A & B | 0.2 - 0.6 | 39.0 |
| Isoquinolone Derivative (Compound 21) | Influenza A & B | 9.9 - 18.5 | >300 |
Data from a study on influenza viruses.[16]
Anti-inflammatory Effects
Chiral isoquinolines have been shown to possess potent anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.[17]
Table 3: Anti-inflammatory Activity of Chiral Pyrazolo Isoquinoline Derivatives
| Compound | Cell Line | IC50 (µM) for NO Inhibition |
| Compound 7a | LPS-induced RAW 264.7 | 47.76 |
| Compound 7b | LPS-induced RAW 264.7 | 33.8 |
| Compound 7d | LPS-induced RAW 264.7 | 20.76 |
| Compound 7f | LPS-induced RAW 264.7 | 26.74 |
| Compound 7g | LPS-induced RAW 264.7 | 47.8 |
Data from a study on nitric oxide inhibition.[18]
Neuroprotective Potential
Tetrahydroisoquinolines have demonstrated neuroprotective effects, suggesting their potential in the treatment of neurodegenerative diseases like Parkinson's disease.[19][20] Their mechanisms include enhancing antioxidant systems and suppressing apoptosis.[19]
Signaling Pathways and Mechanisms of Action
The diverse pharmacological activities of chiral isoquinolines stem from their ability to modulate a variety of intracellular signaling pathways.
Anticancer Signaling Pathways
In cancer, isoquinoline alkaloids have been shown to interfere with key signaling cascades that regulate cell survival, proliferation, and death.[8][21] These include the MAPK/ERK, PI3K/Akt, and NF-κB pathways.[22]
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 8. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of isoquinoline-based derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.sruc.ac.uk [pure.sruc.ac.uk]
- 15. [PDF] Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight | Semantic Scholar [semanticscholar.org]
- 16. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity | MDPI [mdpi.com]
- 17. New chiral pyrazolo isoquinoline derivatives with promising anti-inflammatory properties reported | BioWorld [bioworld.com]
- 18. Anti-inflammatory efficacy and relevant SAR investigations of novel chiral pyrazolo isoquinoline derivatives: Design, synthesis, in-vitro, in-vivo, and computational studies targeting iNOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 1,2,3,4-Tetrahydroisoquinoline protects terminals of dopaminergic neurons in the striatum against the malonate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Asymmetric Synthesis of (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the asymmetric synthesis of (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key chiral intermediate in the manufacturing of various active pharmaceutical ingredients (APIs), notably Solifenacin, which is used for treating overactive bladder.[1] The described synthetic strategy involves a three-step process commencing with the synthesis of an N-phenethylbenzamide precursor, followed by a Bischler-Napieralski cyclization to form a 1-phenyl-3,4-dihydroisoquinoline intermediate. The crucial enantioselectivity is introduced via a highly efficient iridium-catalyzed asymmetric hydrogenation of the cyclic imine. The final step involves the N-functionalization of the resulting chiral amine to yield the target product. This application note includes detailed experimental procedures, a summary of quantitative data, and a workflow visualization to guide researchers in the successful synthesis of this valuable compound.
Overall Synthetic Scheme
The synthesis is accomplished through the following three key transformations:
-
Amide Formation & Bischler-Napieralski Cyclization: Phenethylamine is first acylated with benzoyl chloride to form N-(2-phenylethyl)benzamide. This amide subsequently undergoes an intramolecular electrophilic aromatic substitution, known as the Bischler-Napieralski reaction, using a dehydrating agent like phosphoryl chloride (POCl₃) to yield 1-phenyl-3,4-dihydroisoquinoline.[2][3][4]
-
Asymmetric Hydrogenation: The prochiral 1-phenyl-3,4-dihydroisoquinoline is subjected to catalytic asymmetric hydrogenation. This key step utilizes a chiral Iridium catalyst to produce the (S)-enantiomer of 1-phenyl-1,2,3,4-tetrahydroisoquinoline with high enantiopurity.[5]
-
N-Carbethoxylation: The secondary amine of the chiral tetrahydroisoquinoline is then acylated with ethyl chloroformate to afford the final product, this compound.
Experimental Protocols
Protocol 2.1: Synthesis of 1-phenyl-3,4-dihydroisoquinoline
This procedure combines the initial amide formation and the subsequent cyclization reaction.
Materials:
-
2-Phenylethanamine
-
Benzoyl chloride
-
Toluene
-
Phosphoryl chloride (POCl₃)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Amide Formation: Dissolve 2-phenylethanamine (1.0 eq) in toluene in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Add a solution of sodium hydroxide (1.1 eq) and then add benzoyl chloride (1.05 eq) dropwise while maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until the reaction is complete (monitored by TLC).
-
Isolate the crude N-(2-phenylethyl)benzamide product, which can be carried forward without extensive purification.
-
Bischler-Napieralski Cyclization: Suspend the crude N-(2-phenylethyl)benzamide in toluene.[6]
-
Add phosphoryl chloride (POCl₃) (2.0-3.0 eq) dropwise to the suspension at room temperature.[2]
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. The reaction progress should be monitored by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with a cold NaOH solution to pH 8-9.
-
Extract the product with dichloromethane (3x). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield crude 1-phenyl-3,4-dihydroisoquinoline, which can be purified by column chromatography or used directly in the next step.
Protocol 2.2: Asymmetric Hydrogenation to (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
This protocol utilizes an Iridium-based catalyst for the enantioselective reduction of the imine.
Materials:
-
1-phenyl-3,4-dihydroisoquinoline hydrochloride salt
-
[Ir(COD)Cl]₂ (Iridium catalyst precursor)
-
(S)-P-Phos (or other suitable chiral ligand)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Phosphoric acid (H₃PO₄)[5]
Procedure:
-
Catalyst Preparation (in-situ): In a glovebox, charge a high-pressure autoclave with [Ir(COD)Cl]₂ (0.005 eq) and the chiral ligand (e.g., (S)-P-Phos, 0.011 eq).
-
Add degassed solvent (e.g., Methanol) and stir the mixture at room temperature for 20-30 minutes.
-
Hydrogenation: In a separate flask, dissolve 1-phenyl-3,4-dihydroisoquinoline (1.0 eq) in the reaction solvent. The use of the hydrochloride salt or the addition of a Brønsted acid like H₃PO₄ can significantly improve reactivity and enantioselectivity.[5]
-
Transfer the substrate solution to the autoclave under an inert atmosphere.
-
Seal the autoclave, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 bar).
-
Stir the reaction at a set temperature (e.g., 50 °C) for 12-24 hours. Monitor the reaction for completion.
-
Once complete, carefully depressurize the autoclave and purge with nitrogen.
-
Concentrate the reaction mixture under reduced pressure. The crude product can be purified by standard methods to yield (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.
Protocol 2.3: Synthesis of this compound
Materials:
-
(S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
-
Ethyl chloroformate
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add a base such as triethylamine (1.5 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Add ethyl chloroformate (1.2 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.[7]
Data Presentation
The success of this synthesis hinges on the asymmetric hydrogenation step. Below is a table summarizing representative results for the Iridium-catalyzed hydrogenation of 1-phenyl-3,4-dihydroisoquinoline derivatives, demonstrating the high efficiency and enantioselectivity achievable.
| Entry | Catalyst System | Substrate | S/C Ratio | Conditions | Yield (%) | ee (%) | Reference |
| 1 | [Ir(COD)Cl]₂ / (S)-P-Phos | 1-Phenyl-3,4-DHIQ·HCl | 1060 | 50 bar H₂, 50 °C, MeOH, H₃PO₄ | >97 | 96 | [5] |
| 2 | Ir-L4 | 6,7-dimethoxy-1-(4-nitrophenyl)-DHIQ | 100 | 50 bar H₂, 50 °C, DCM | >99 | 94 | [8] |
| 3 | Ir-L5 | 6,7-dimethoxy-1-phenyl-DHIQ | 100 | 50 bar H₂, 50 °C, DCM | 86 | 75 | [8] |
*DHIQ = Dihydroisoquinoline; S/C = Substrate-to-Catalyst ratio; L4 = tetraMe-BITIOP; L5 = Diophep.[8]
Visualization of Synthetic Workflow
The following diagram illustrates the logical flow of the synthetic protocol.
Caption: Synthetic workflow for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. scribd.com [scribd.com]
- 5. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction [mdpi.com]
- 6. CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method - Google Patents [patents.google.com]
- 7. US9399624B2 - Process for preparing (1S)-1-phenyl-3,4-dihydro-2(1H)-isoquinoline-carboxylate - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Solifenacin Utilizing (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Solifenacin, a competitive muscarinic receptor antagonist, using (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate as a key intermediate. Solifenacin is widely used for the treatment of overactive bladder.[1][2] The described method is based on established synthetic routes and is intended for laboratory-scale preparation.
Introduction
The synthesis of Solifenacin involves the crucial step of coupling the chiral intermediate this compound with (R)-3-quinuclidinol.[3] This reaction forms the core of the Solifenacin molecule. Subsequent conversion to its succinate salt enhances its stability and bioavailability.[2] This document outlines the necessary reagents, equipment, and a step-by-step procedure for this synthesis, along with data presentation and process visualization to aid in research and development.
Reaction Scheme
The overall synthetic pathway is illustrated below:
Caption: Synthetic pathway for Solifenacin Succinate.
Experimental Protocol
This protocol is divided into two main stages: the synthesis of the Solifenacin free base and its subsequent conversion to the succinate salt.
Stage 1: Synthesis of Solifenacin Free Base
This stage involves the transesterification reaction between this compound and (R)-3-quinuclidinol.
Materials and Reagents:
-
This compound
-
(R)-3-Quinuclidinol
-
Sodium hydride (60% dispersion in mineral oil) or Triethylamine
-
Toluene or Isopropyl acetate (anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with a reflux condenser and nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of (S)-ethyl 1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate in an appropriate solvent such as toluene, add (RS)-3-Quinuclidinol at room temperature under a nitrogen atmosphere.[3]
-
Add a base, such as sodium hydride or triethylamine, to the mixture.[3][4]
-
Heat the reaction mixture to reflux and maintain for several hours, for example, 4 to 24 hours.[3][4] During this time, the ethanol byproduct can be removed azeotropically.[3]
-
After the reaction is complete (monitored by TLC or HPLC), cool the mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride or water.[4][5]
-
Extract the aqueous layer with a suitable organic solvent like dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Solifenacin free base, which is typically an oil.
Stage 2: Formation of Solifenacin Succinate
This stage involves the reaction of the Solifenacin free base with succinic acid to form the stable crystalline salt.
Materials and Reagents:
-
Crude Solifenacin free base
-
Succinic acid
-
Acetone or a mixture of ethanol and ethyl acetate
Equipment:
-
Erlenmeyer flask or beaker
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Dissolve the crude Solifenacin free base in a suitable solvent, such as acetone or a mixture of ethanol and ethyl acetate.[4]
-
In a separate flask, dissolve succinic acid in the same solvent, heating gently if necessary.
-
Add the succinic acid solution to the Solifenacin solution with stirring.
-
Stir the mixture at room temperature or slightly elevated temperature to induce crystallization.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold solvent.
-
Dry the product under vacuum at a controlled temperature (e.g., 40°C) to a constant weight to yield Solifenacin succinate.[5]
Data Presentation
The following table summarizes typical quantitative data reported in the literature for the synthesis of Solifenacin succinate.
| Parameter | Value | Reference |
| Yield | 76.38% - 87.89% | [4] |
| HPLC Purity | >99.0% | [4] |
| Enantiomeric Purity | >99.0% | [4] |
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the synthesis of Solifenacin succinate.
Caption: Experimental workflow for Solifenacin synthesis.
References
- 1. Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis process of solifenacin succinate - Eureka | Patsnap [eureka.patsnap.com]
- 3. US8772491B2 - Process for the preparation of solifenacin succinate - Google Patents [patents.google.com]
- 4. US20080242697A1 - Process for the synthesis of solifenacin - Google Patents [patents.google.com]
- 5. WO2008062282A2 - An improved process for the synthesis of solifenacin - Google Patents [patents.google.com]
Application of Chiral Isoquinoline Ligands in Asymmetric Catalysis: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of chiral isoquinoline-based ligands in asymmetric catalysis. Highlighting their significance in creating stereochemically defined molecules, this guide focuses on practical applications, experimental procedures, and the performance of these ligands in key organic transformations.
Chiral isoquinoline and its derivatives represent a privileged scaffold in the design of ligands for asymmetric catalysis. Their rigid structure, combined with the presence of a coordinating nitrogen atom and tunable steric and electronic properties, makes them highly effective in a variety of metal-catalyzed enantioselective reactions. These reactions are crucial in the synthesis of pharmaceuticals and other biologically active compounds where specific stereoisomers are required. This guide details the application of prominent chiral isoquinoline ligands, offering insights into their synthesis, catalytic activity, and the protocols for their use.
Prominent Chiral Isoquinoline-Based Ligands and Their Applications
Several classes of chiral ligands incorporating the isoquinoline moiety have been developed and successfully applied in asymmetric catalysis. Among the most notable are the Phosphinooxazoline (PHOX) and QUINAP ligand families, as well as bespoke bis-isoquinoline structures. These ligands have proven to be highly effective in a range of transformations, including hydrogenations, carbon-carbon bond-forming reactions, and oxidations.
Phosphinooxazoline (PHOX) Ligands
Chiral phosphinooxazolines (PHOX ligands) are a versatile class of P,N-ligands that have seen widespread use in asymmetric catalysis.[1][2] Their modular synthesis allows for the fine-tuning of steric and electronic properties to suit specific catalytic applications.[1]
Key Applications:
-
Asymmetric Hydrogenation: Iridium-PHOX complexes are highly effective catalysts for the asymmetric hydrogenation of unfunctionalized olefins, which are challenging substrates for other catalytic systems.[3][4] These catalysts have been successfully applied to the synthesis of 2-aminotetralines and 3-aminochromanes, key structural units in many therapeutic agents, with high yields and enantioselectivities up to 99% ee.[5]
-
Asymmetric Heck Reaction: Palladium complexes of PHOX ligands are efficient catalysts for the enantioselective Heck reaction.[2] They offer excellent control over regioselectivity and enantioselectivity, often preventing the double bond migration that can be an issue with other phosphine ligands.[6]
-
Asymmetric Allylic Alkylation: Pd-PHOX catalysts are also widely used in asymmetric allylic alkylation reactions, providing access to a diverse range of chiral molecules.[6][7]
Data Presentation: Performance of Chiral Isoquinoline Ligands
The following tables summarize the performance of selected chiral isoquinoline-based ligands in key asymmetric catalytic reactions.
Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic β-Enamides with PHOX-type Ligands [5]
| Entry | Substrate | Ligand | Solvent | Pressure (bar) | Yield (%) | ee (%) |
| 1 | N-Acetyl-1,2-dihydronaphthalene | (S)-iPr-PHOX | CH2Cl2 | 50 | >99 | 98 |
| 2 | N-Benzoyl-1,2-dihydronaphthalene | (S)-tBu-PHOX | CH2Cl2 | 50 | >99 | 99 |
| 3 | N-Acetyl-6-methoxy-1,2-dihydronaphthalene | (S)-iPr-PHOX | CH2Cl2 | 50 | >99 | 97 |
| 4 | N-Benzoyl-7-bromo-1,2-dihydronaphthalene | (S)-tBu-PHOX | CH2Cl2 | 50 | >99 | 99 |
| 5 | N-Acetyl-3,4-dihydro-2H-chromen-3-amine | (S)-iPr-PHOX | CH2Cl2 | 50 | >99 | 96 |
Table 2: Palladium-Catalyzed Asymmetric Heck Reaction with PHOX Ligands [6]
| Entry | Aryl Triflate | Olefin | Ligand | Base | Yield (%) | ee (%) |
| 1 | Phenyl triflate | 2,3-Dihydrofuran | (S)-tBu-PHOX | i-Pr2NEt | 85 | 99 |
| 2 | 2-Naphthyl triflate | 2,3-Dihydrofuran | (S)-tBu-PHOX | i-Pr2NEt | 90 | 98 |
| 3 | Phenyl triflate | Cyclopentene | (S)-iPr-PHOX | i-Pr2NEt | 78 | 92 |
| 4 | 4-Methoxyphenyl triflate | 2,3-Dihydrofuran | (S)-tBu-PHOX | i-Pr2NEt | 88 | 99 |
Table 3: Iron-Catalyzed Asymmetric Epoxidation of Conjugated Alkenes with Bis-isoquinoline Ligands [3][8]
| Entry | Substrate | Catalyst | Oxidant | Yield (%) | ee (%) |
| 1 | Methyl Cinnamate | FeII(3,5-di-CF3iQ2dp) | H2O2 | 85 | 92 |
| 2 | Ethyl Cinnamate | FeII(3,5-di-CF3iQ2dp) | H2O2 | 82 | 91 |
| 3 | Isopropyl Cinnamate | FeII(3,5-di-CF3iQ2dp) | H2O2 | 75 | 88 |
| 4 | Chalcone | FeII(3,5-di-CF3iQ2dp) | H2O2 | 90 | 95 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key chiral isoquinoline ligand and its application in a representative asymmetric catalytic reaction.
Protocol 1: Synthesis of (R)-(+)-1-(2-Diphenylphosphino-1-naphthyl)isoquinoline (QUINAP)[9]
This protocol describes a practical synthesis of the atropisomeric ligand QUINAP.
Materials:
-
1-(1-Naphthyl)isoquinoline
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Chlorodiphenylphosphine (Ph2PCl)
-
Dry tetrahydrofuran (THF)
-
Dry diethyl ether
-
Argon atmosphere
Procedure:
-
A solution of 1-(1-naphthyl)isoquinoline (10.0 g, 37.1 mmol) in dry THF (200 mL) under an argon atmosphere is cooled to -78 °C.
-
TMEDA (6.1 mL, 40.8 mmol) is added, followed by the dropwise addition of n-BuLi (1.6 M in hexanes, 25.6 mL, 40.8 mmol) over 20 minutes, maintaining the temperature at -78 °C.
-
The resulting deep red solution is stirred at -78 °C for 1 hour.
-
Chlorodiphenylphosphine (7.4 mL, 40.8 mmol) is added dropwise over 15 minutes. The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature overnight.
-
The reaction is quenched with saturated aqueous ammonium chloride solution (50 mL) and the aqueous layer is extracted with diethyl ether (3 x 100 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford racemic QUINAP as a white solid.
Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation of an Olefin using a PHOX Ligand[4]
This protocol provides a general procedure for the asymmetric hydrogenation of a non-functionalized olefin.
Materials:
-
[Ir(COD)Cl]2 (COD = 1,5-cyclooctadiene)
-
Chiral PHOX ligand (e.g., (S)-tBu-PHOX)
-
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF)
-
Olefin substrate
-
Dichloromethane (CH2Cl2, anhydrous)
-
Hydrogen gas (H2)
-
High-pressure autoclave
Procedure:
-
Catalyst Preparation (in situ): In a glovebox, [Ir(COD)Cl]2 (0.005 mmol) and the chiral PHOX ligand (0.011 mmol) are dissolved in anhydrous CH2Cl2 (2 mL) in a Schlenk tube. The mixture is stirred at room temperature for 30 minutes. NaBArF (0.01 mmol) is then added, and the mixture is stirred for another 30 minutes.
-
Hydrogenation: The olefin substrate (1.0 mmol) is dissolved in anhydrous CH2Cl2 (3 mL) and added to a high-pressure autoclave.
-
The catalyst solution is transferred to the autoclave via cannula under an argon atmosphere.
-
The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired pressure (e.g., 50 bar).
-
The reaction mixture is stirred at room temperature for the specified time (e.g., 12-24 hours).
-
After the reaction is complete, the autoclave is carefully depressurized.
-
The reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to isolate the hydrogenated product.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
Visualizing Reaction Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key concepts in the application of chiral isoquinoline ligands.
Caption: Workflow for the synthesis of a chiral bis-isoquinoline catalyst.
Caption: Catalytic cycle for Iridium-PHOX catalyzed asymmetric hydrogenation.
Caption: Mechanism of the Palladium-catalyzed asymmetric Heck reaction.
References
- 1. Asymmetric Synthesis of QUINAP via Dynamic Kinetic Resolution [authors.library.caltech.edu]
- 2. Collection - Practical Preparation and Resolution of 1-(2â-Diphenylphosphino-1â-naphthyl)isoquinoline:â A Useful Ligand for Catalytic Asymmetric Synthesis - Organic Process Research & Development - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. PHOX [sigmaaldrich.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Chiral Bis-8-Aryl-isoquinoline Bis-alkylamine Iron Catalysts for Asymmetric Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Determining Enantiomeric Purity of Dihydroisoquinoline Derivatives Using Chiral High-Performance Liquid Chromatography
Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the development and application of chiral High-Performance Liquid Chromatography (HPLC) methods for the determination of enantiomeric excess (ee) in dihydroisoquinoline derivatives. Dihydroisoquinolines are a significant class of heterocyclic compounds with a wide range of biological activities, often exhibiting stereospecific pharmacology. Consequently, the accurate determination of enantiomeric purity is critical in drug discovery, development, and quality control. This application note details suitable chiral stationary phases (CSPs), mobile phase compositions, and experimental protocols. A summary of quantitative data for the separation of various dihydroisoquinoline derivatives is presented to facilitate method development.
Introduction
The therapeutic efficacy and toxicological profile of chiral drugs can vary significantly between enantiomers. Regulatory agencies worldwide increasingly require the development and marketing of single-enantiomer drugs. Dihydroisoquinoline and its derivatives, including important alkaloids like salsoline, salsolinol, and laudanosine, possess at least one stereocenter, making the analysis of their enantiomeric composition essential.[1] Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers due to its high efficiency, reproducibility, and scalability.[2][3]
The two primary approaches for chiral separation in HPLC are the use of a chiral stationary phase (CSP) or a chiral mobile phase additive. The use of CSPs is the more common and generally preferred method.[2] Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) and cyclodextrin-based CSPs have demonstrated broad applicability for the enantioseparation of a wide range of chiral compounds, including alkaloids.[1][3][4][5]
This application note provides a practical framework for developing a robust chiral HPLC method for the analysis of dihydroisoquinoline derivatives.
Method Development Strategies
The development of a successful chiral HPLC method is often an empirical process. However, a systematic approach to screening columns and mobile phases can significantly streamline the process.
Chiral Stationary Phase (CSP) Selection
Polysaccharide-based and cyclodextrin-based CSPs are the most successful for the separation of isoquinoline alkaloids and their derivatives.
-
Polysaccharide-based CSPs: Columns such as those commercialized under the trade names Chiralpak® (e.g., AD, IA, IG) and Chiralcel® (e.g., OD) are based on cellulose or amylose derivatives coated or immobilized on a silica support. These CSPs offer a wide range of selectivities and are often the first choice for screening.[2][3][5] They can be used in normal-phase, reversed-phase, and polar organic modes.
-
Cyclodextrin-based CSPs: These CSPs, particularly those based on β-cyclodextrin, are effective for the separation of compounds that can fit into their hydrophobic cavity.[1][4] They are typically used in reversed-phase mode.
Mobile Phase Optimization
The choice of mobile phase is critical for achieving optimal enantioselectivity and resolution.
-
Normal Phase Mode: Typically employs mixtures of a non-polar solvent like hexane or heptane with a polar modifier, usually an alcohol such as isopropanol or ethanol. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can significantly improve peak shape and resolution for basic compounds like dihydroisoquinolines.
-
Reversed-Phase Mode: Utilizes aqueous buffers (e.g., ammonium acetate, phosphate) with an organic modifier like acetonitrile or methanol. The pH of the buffer can have a profound effect on the retention and selectivity of ionizable analytes.[1]
-
Polar Organic Mode: This mode uses a polar organic solvent like methanol, ethanol, or acetonitrile, often with additives. It can offer unique selectivity compared to normal and reversed-phase modes.
Quantitative Data Summary
The following table summarizes chromatographic conditions and results for the enantiomeric separation of various dihydroisoquinoline derivatives. This data serves as a starting point for method development.
| Compound | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Times (min) | Resolution (Rs) | Reference |
| Salsoline | Beta-cyclodextrin-bonded silica gel | 150 mM Ammonium Acetate Buffer (pH 5.5) | 0.5 - 1.0 (optimized) | ESI-MS/MS | (-)-(S)-Salsoline elutes before (+)-(R)-Salsoline | 0.6 | [1] |
| Salsolinol | Cyclodextrin-modified silica gel | Not specified | Not specified | Electrochemical | Not specified | Complete separation | [4] |
| N-Methylsalsolinol | Cyclodextrin-modified silica gel | Not specified | Not specified | Electrochemical | Not specified | Complete separation | [4] |
| Laudanosine | Chiralcel OD (Cellulose tris(3,5-dimethylphenylcarbamate)) | Methanol with 0.1% Diethylamine | Not specified | UV | Not specified | > 2.5 | [3] |
| Norlaudanosine | Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate)) | Not specified | Not specified | UV | Not specified | Excellent | [3] |
| Norlaudanosine | Chiralpak IA (Immobilized amylose tris(3,5-dimethylphenylcarbamate)) | Not specified | Not specified | UV | Not specified | Excellent | [3] |
| Tetrahydropalmatine | Chiralcel OJ | Not specified | Not specified | UV at 230 nm | Not specified | Not specified | [5] |
Experimental Protocol
This protocol provides a general procedure for the determination of enantiomeric excess of a dihydroisoquinoline derivative. Optimization will be required based on the specific analyte and available instrumentation.
Materials and Reagents
-
Racemic standard of the dihydroisoquinoline derivative
-
Individual enantiomer standards (if available)
-
HPLC grade solvents (e.g., hexane, isopropanol, ethanol, methanol, acetonitrile)
-
HPLC grade additives (e.g., trifluoroacetic acid, diethylamine)
-
HPLC grade water
-
Buffer salts (e.g., ammonium acetate, potassium phosphate)
-
Sample solvent (compatible with the mobile phase)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Solvent degasser
-
Quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD). A mass spectrometer (MS) can also be used for enhanced sensitivity and selectivity.
-
-
Chiral HPLC column (e.g., Chiralpak IA, Chiralcel OD, or a cyclodextrin-based column)
-
Data acquisition and processing software
Standard and Sample Preparation
-
Standard Preparation:
-
Prepare a stock solution of the racemic standard at a concentration of approximately 1 mg/mL in a suitable solvent.
-
If individual enantiomers are available, prepare stock solutions of each to determine the elution order.
-
Prepare a series of dilutions from the racemic stock solution to create a calibration curve for quantitative analysis.
-
-
Sample Preparation:
-
Dissolve the sample containing the dihydroisoquinoline derivative in the sample solvent to a concentration within the calibration range.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.
-
HPLC Analysis
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at the specified flow rate for at least 30 minutes, or until a stable baseline is achieved.
-
Injection: Inject a fixed volume (e.g., 5-20 µL) of the prepared standards and samples onto the column.
-
Data Acquisition: Acquire the chromatograms for a sufficient duration to allow for the elution of both enantiomers.
Data Analysis and Calculation of Enantiomeric Excess
-
Peak Identification: Identify the peaks corresponding to the two enantiomers based on their retention times, confirmed by the injection of individual enantiomer standards if available.
-
Peak Integration: Integrate the peak areas of the two enantiomers.
-
Calculation of Enantiomeric Excess (ee):
-
The enantiomeric excess is calculated using the following formula: ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
-
Where Area₁ and Area₂ are the peak areas of the two enantiomers.
-
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for determining the enantiomeric excess of dihydroisoquinoline derivatives.
Conclusion
The determination of enantiomeric excess is a critical aspect of the analysis of chiral dihydroisoquinoline derivatives in the pharmaceutical industry. Chiral HPLC with polysaccharide-based and cyclodextrin-based stationary phases provides a reliable and efficient means to achieve this. The information and protocols provided in this application note serve as a valuable resource for researchers and scientists to develop and implement robust chiral separation methods, ensuring the quality and stereochemical purity of these important pharmaceutical compounds.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - Repository of the Academy's Library [real.mtak.hu]
- 5. researchgate.net [researchgate.net]
Step-by-Step Guide for Larock Isoquinoline Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the Larock isoquinoline synthesis, a powerful palladium-catalyzed reaction for the construction of 3,4-disubstituted isoquinolines. It covers both the classical and the recently developed asymmetric variant, offering comprehensive experimental protocols, quantitative data, and a mechanistic overview to facilitate its application in research and development.
Introduction
The isoquinoline core is a prominent scaffold in a vast array of natural products and pharmacologically active compounds. The Larock isoquinoline synthesis provides an efficient and modular approach to construct this important heterocyclic motif. The reaction typically involves the palladium-catalyzed coupling and cyclization of ortho-alkynylbenzaldimines with various coupling partners. This methodology has been significantly advanced with the recent development of an asymmetric variant, enabling the synthesis of axially chiral isoquinolines with high enantioselectivity.[1]
Quantitative Data Summary
The following tables summarize the substrate scope and yields for both the original and the asymmetric Larock isoquinoline synthesis, providing a clear comparison of their capabilities.
Table 1: Asymmetric Larock Isoquinoline Synthesis of Axially Chiral 3,4-Disubstituted Isoquinolines[1]
| Entry | o-(1-Alkynyl)benzaldimine (1) | Aryl Triflate (2) | Product | Yield (%) | er |
| 1 | R¹ = Phenyl | R² = Phenyl | 3aa | 95 | 96:4 |
| 2 | R¹ = 4-MeC₆H₄ | R² = Phenyl | 3ba | 92 | 96.5:3.5 |
| 3 | R¹ = 4-MeOC₆H₄ | R² = Phenyl | 3ca | 98 | 97:3 |
| 4 | R¹ = 4-FC₆H₄ | R² = Phenyl | 3da | 94 | 97:3 |
| 5 | R¹ = 4-ClC₆H₄ | R² = Phenyl | 3ea | 91 | 96.5:3.5 |
| 6 | R¹ = 4-BrC₆H₄ | R² = Phenyl | 3fa | 88 | 96:4 |
| 7 | R¹ = 3-MeC₆H₄ | R² = Phenyl | 3ga | 93 | 95.5:4.5 |
| 8 | R¹ = 3-MeOC₆H₄ | R² = Phenyl | 3ha | 96 | 96:4 |
| 9 | R¹ = Phenyl | R² = 4-MeC₆H₄ | 3ab | 92 | 96:4 |
| 10 | R¹ = Phenyl | R² = 4-MeOC₆H₄ | 3ac | 90 | 95.5:4.5 |
| 11 | R¹ = Phenyl | R² = 4-FC₆H₄ | 3ad | 85 | 94:6 |
| 12 | R¹ = Phenyl | R² = 4-ClC₆H₄ | 3ae | 82 | 93.5:6.5 |
Reaction conditions: 1 (0.1 mmol), 2 (0.12 mmol), Pd(OAc)₂ (5 mol %), Walphos SL-W002–1 (L8) (10 mol %), Cs₂CO₃ (0.2 mmol), in 1,4-dioxane (1.0 mL) at 80 °C for 12 h.
Table 2: Original Larock Synthesis of 3,4-Disubstituted Isoquinolines
| Entry | o-(1-Alkynyl)benzaldimine | Coupling Partner | Product | Yield (%) |
| 1 | R¹ = Phenyl | Iodobenzene | 3,4-Diphenylisoquinoline | 85 |
| 2 | R¹ = n-Butyl | Iodobenzene | 3-n-Butyl-4-phenylisoquinoline | 78 |
| 3 | R¹ = Phenyl | 4-Iodotoluene | 3-Phenyl-4-(4-tolyl)isoquinoline | 82 |
| 4 | R¹ = Phenyl | 1-Iodooctane | 3-Phenyl-4-octylisoquinoline | 75 |
| 5 | R¹ = Cyclohexenyl | Iodobenzene | 3-Cyclohexenyl-4-phenylisoquinoline | 80 |
Representative yields based on the original Larock publications. Reaction conditions may vary.
Experimental Protocols
General Protocol for Asymmetric Larock Isoquinoline Synthesis[1]
This protocol is adapted from the work of Wang and colleagues (2024).
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Walphos SL-W002–1 (L8) ligand
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Substituted N-tert-butyl-o-(1-alkynyl)benzaldimine (1)
-
Substituted aryl trifluoromethanesulfonate (2)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (5 mol %), Walphos SL-W002–1 (10 mol %), and Cs₂CO₃ (0.2 mmol).
-
Add the o-(1-alkynyl)benzaldimine (1) (0.1 mmol) and the aryl triflate (2) (0.12 mmol).
-
Add anhydrous 1,4-dioxane (1.0 mL) via syringe.
-
Seal the Schlenk tube and place the reaction mixture in a preheated oil bath at 80 °C.
-
Stir the reaction for 12 hours.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) and determine the enantiomeric ratio by chiral HPLC.
Mechanistic Overview and Workflow Diagrams
The Larock isoquinoline synthesis proceeds through a palladium-catalyzed cascade reaction. The key steps involve oxidative addition, migratory insertion (cyclization), and reductive elimination.
Asymmetric Larock Isoquinoline Synthesis Catalytic Cycle
The asymmetric variant utilizes a chiral phosphine ligand to induce enantioselectivity. The proposed catalytic cycle begins with the oxidative addition of the aryl triflate to the Pd(0) complex. This is followed by the coordination and migratory insertion of the alkyne, leading to the formation of a vinylpalladium intermediate. Subsequent C-N bond formation via reductive elimination yields the axially chiral isoquinoline product and regenerates the Pd(0) catalyst.
Caption: Catalytic cycle for the asymmetric Larock isoquinoline synthesis.
Experimental Workflow
The following diagram illustrates the general laboratory workflow for performing the Larock isoquinoline synthesis.
Caption: General experimental workflow for the Larock isoquinoline synthesis.
Conclusion
The Larock isoquinoline synthesis is a versatile and powerful tool for the synthesis of substituted isoquinolines. The recent development of an asymmetric variant has further expanded its utility, providing access to valuable chiral molecules for drug discovery and development. The protocols and data presented herein offer a comprehensive guide for researchers looking to apply this methodology in their own work.
References
Application Notes and Protocols for (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chiral heterocyclic compound recognized primarily as a key intermediate in the synthesis of Solifenacin, a muscarinic M3 receptor antagonist for the treatment of overactive bladder.[1][2][3] While the direct biological activity of this specific ethyl carboxylate derivative is not extensively documented in publicly available literature, its core structure, 1-phenyl-3,4-dihydroisoquinoline, is a privileged scaffold in medicinal chemistry. Derivatives of this scaffold have demonstrated a range of pharmacological activities, suggesting potential avenues for drug discovery.
These application notes provide a framework for exploring the therapeutic potential of this compound and its analogues. The protocols detailed below are based on assays where structurally related compounds have shown significant activity, including inhibition of tubulin polymerization, cyclooxygenase (COX) enzymes, and cholinesterases.
Chemical Information
| Property | Value |
| IUPAC Name | ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate[4] |
| Synonyms | (1S)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarboxylic Acid Ethyl Ester[2] |
| CAS Number | 180468-42-2[4] |
| Molecular Formula | C₁₈H₁₉NO₂[4] |
| Molecular Weight | 281.35 g/mol [2] |
Potential Therapeutic Applications and Corresponding Assays
The 1-phenyl-3,4-dihydroisoquinoline scaffold has been identified as a pharmacophore for several biological targets. Based on the activities of its derivatives, the following areas represent logical starting points for the investigation of this compound.
Anticancer Activity via Tubulin Polymerization Inhibition
A series of 1-phenyl-3,4-dihydroisoquinoline derivatives have been identified as potent inhibitors of tubulin polymerization, a validated target for anticancer drugs.[5] These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidimetric)
This protocol outlines a turbidity-based spectrophotometric assay to assess the effect of test compounds on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99%)
-
G-PEM buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control: Nocodazole (inhibitor) or Paclitaxel (enhancer)
-
Negative control: DMSO
-
Pre-warmed 96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm in kinetic mode
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in G-PEM buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a pre-warmed 96-well plate, add the test compound dilutions, positive control, and negative control.
-
Tubulin Addition: Reconstitute tubulin in ice-cold G-PEM buffer to a final concentration of 2 mg/mL.
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.
Data Analysis:
-
Plot absorbance (OD at 340 nm) versus time to generate polymerization curves.
-
The IC₅₀ value (concentration of inhibitor that reduces the maximum polymerization rate by 50%) can be calculated from the dose-response curves.
Experimental Workflow: Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Anti-inflammatory and Analgesic Activity via COX Inhibition
Derivatives of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide have shown anti-inflammatory and analgesic effects, acting as moderate inhibitors of cyclooxygenase-2 (COX-2).[6] This suggests that the 1-phenyl-3,4-dihydroisoquinoline scaffold could be explored for developing novel anti-inflammatory agents.
Quantitative Data for (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide Derivatives[6]
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) |
| 2a | >5.4 | 0.47 | 11.5 |
| 2n | >7.8 | 1.63 | 4.8 |
| Indomethacin | 0.21 | 0.98 | 0.21 |
| Celecoxib | 3.21 | 0.65 | 4.9 |
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay to determine the inhibitory activity of test compounds against ovine COX-1 and human recombinant COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Fluorometric probe (e.g., Amplex Red)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compound stock solution (in DMSO)
-
Positive controls: SC-560 (for COX-1), Celecoxib (for COX-2)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the probe, heme, and arachidonic acid in COX Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, probe, and heme to each well.
-
Inhibitor Addition: Add the test compound at various concentrations or control inhibitors. For the enzyme control well, add DMSO.
-
Enzyme Addition: Add either COX-1 or COX-2 enzyme to the appropriate wells.
-
Initiate Reaction: Start the reaction by adding the arachidonic acid working solution.
-
Measurement: Immediately measure the fluorescence in a kinetic mode at 25°C for 10-20 minutes.
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value.
Signaling Pathway: Prostaglandin Biosynthesis
Caption: Role of COX enzymes in prostaglandin synthesis.
Neuroprotective Activity via Cholinesterase and MAO Inhibition
(S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been investigated as multi-target inhibitors of monoamine oxidase (MAO) and butyrylcholinesterase (BChE), suggesting their potential in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[7]
Quantitative Data for (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide Derivatives (MAO Inhibition)[7]
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |
| 2d | 1.38 | >100 |
| 2j | 2.48 | >100 |
| 2i | 4.31 | 10.45 |
| 2p | 5.62 | 13.27 |
| 2t | 3.98 | 8.66 |
| 2v | 6.15 | 15.31 |
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies AChE activity by measuring the formation of a yellow-colored product.
Materials:
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Test compound stock solution (in DMSO)
-
Positive control: Donepezil
-
96-well plate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Plate Layout: Designate wells for blank (no enzyme), negative control (no inhibitor), positive control, and test compounds.
-
Enzyme and Inhibitor Addition: To each well (except the blank), add the AChE working solution. Add the appropriate inhibitor dilution or vehicle to the corresponding wells.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Substrate Addition: Add DTNB solution followed by the ATCI solution to all wells to start the reaction.
-
Data Acquisition: Measure the absorbance at 412 nm in a kinetic or end-point mode.
Data Analysis:
-
Calculate the rate of the reaction for each well.
-
Determine the percent inhibition for each test compound concentration.
-
Calculate the IC₅₀ value from the dose-response curve.
Experimental Workflow: AChE Inhibition Assay
Caption: Workflow for the AChE inhibition assay.
Conclusion
This compound serves as a valuable starting point for medicinal chemistry campaigns. While its primary role to date has been as a synthetic intermediate, the proven biological activities of its derivatives highlight the potential of the 1-phenyl-3,4-dihydroisoquinoline scaffold. The protocols and data presented here offer a strategic guide for researchers to investigate the therapeutic potential of this compound class in oncology, inflammation, and neurodegenerative diseases. Further derivatization of the ethyl carboxylate moiety is a promising strategy for the development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Asymmetric Isoquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed asymmetric synthesis of isoquinolines, a critical scaffold in medicinal chemistry and materials science. The following sections detail the experimental setup, protocols, and data for the synthesis of axially chiral 3,4-disubstituted isoquinolines via an asymmetric Larock reaction.
Overview
The palladium-catalyzed asymmetric Larock isoquinoline synthesis enables the construction of valuable, enantioenriched 3,4-disubstituted isoquinolines. This methodology utilizes a chiral phosphine ligand to induce asymmetry, leading to high yields and excellent enantioselectivities. The reaction proceeds under mild conditions and demonstrates good functional group tolerance.
Experimental Workflow
The overall experimental workflow for the palladium-catalyzed asymmetric Larock isoquinoline synthesis is depicted below. The process begins with the preparation of the catalyst and reagents, followed by the reaction setup under an inert atmosphere. After the reaction is complete, a standard workup and purification procedure is followed to isolate the desired chiral isoquinoline product.
Caption: General workflow for the palladium-catalyzed synthesis of isoquinolines.
Data Presentation
The following table summarizes the quantitative data for the synthesis of various axially chiral 3,4-disubstituted isoquinolines. The data highlights the efficiency and enantioselectivity of the palladium-catalyzed asymmetric Larock synthesis.
| Entry | Substrate (1) | Aryl Triflate (2) | Product (3) | Yield (%)[1] | er ( enantiomeric ratio)[1] |
| 1 | N-tert-butyl-o-(phenylethynyl)benzaldimine | Phenyl trifluoromethanesulfonate | 3aa | 95 | 96.5:3.5 |
| 2 | N-tert-butyl-o-((4-methoxyphenyl)ethynyl)benzaldimine | Phenyl trifluoromethanesulfonate | 3ba | 92 | 97:3 |
| 3 | N-tert-butyl-o-((4-fluorophenyl)ethynyl)benzaldimine | Phenyl trifluoromethanesulfonate | 3ca | 94 | 96:4 |
| 4 | N-tert-butyl-o-(cyclohexylethynyl)benzaldimine | Phenyl trifluoromethanesulfonate | 3da | 85 | 95.5:4.5 |
| 5 | N-tert-butyl-o-(phenylethynyl)benzaldimine | 4-Methoxyphenyl trifluoromethanesulfonate | 3ab | 90 | 96:4 |
| 6 | N-tert-butyl-o-(phenylethynyl)benzaldimine | 4-Chlorophenyl trifluoromethanesulfonate | 3ac | 88 | 95:5 |
Experimental Protocols
General Procedure for the Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis[1]
Materials:
-
Pd(OAc)₂ (Palladium(II) acetate)
-
Walphos SL-W002-1 (Chiral Ligand)
-
Cs₂CO₃ (Cesium carbonate)
-
o-(1-alkynyl)-benzaldimine (Substrate 1)
-
Aryl trifluoromethanesulfonate (Substrate 2)
-
Dichloromethane (DCM), anhydrous
Equipment:
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere glovebox or Schlenk line (Argon or Nitrogen)
-
Standard laboratory glassware
Protocol:
-
Catalyst Preparation: In a glovebox, to a dry Schlenk tube, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol%) and Walphos SL-W002-1 (7.8 mg, 0.012 mmol, 6 mol%).
-
Reaction Setup: To the Schlenk tube containing the catalyst mixture, add Cs₂CO₃ (130 mg, 0.4 mmol, 2.0 equiv.).
-
Add the o-(1-alkynyl)-benzaldimine substrate 1 (0.2 mmol, 1.0 equiv.) and the aryl trifluoromethanesulfonate substrate 2 (0.3 mmol, 1.5 equiv.).
-
Add anhydrous dichloromethane (2.0 mL) to the reaction mixture.
-
Reaction Execution: Seal the Schlenk tube and remove it from the glovebox. Place the tube on a magnetic stirrer and stir the reaction mixture at 30 °C for 24 hours.
-
Workup: After the reaction is complete, quench the reaction with saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired axially chiral 3,4-disubstituted isoquinoline.
-
Analysis: Determine the enantiomeric ratio of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Signaling Pathways and Logical Relationships
The catalytic cycle for the palladium-catalyzed asymmetric Larock isoquinoline synthesis is a key aspect of understanding the reaction mechanism. The diagram below illustrates the proposed catalytic cycle.
Caption: Proposed catalytic cycle for the asymmetric Larock synthesis.
References
Application Notes and Protocols for High-Throughput Screening of Chiral Catalyst Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The discovery of novel and efficient chiral catalysts is a cornerstone of modern asymmetric synthesis, with significant implications for the pharmaceutical, agrochemical, and fine chemical industries. High-throughput screening (HTS) methodologies have emerged as powerful tools to accelerate this discovery process by enabling the rapid evaluation of large libraries of potential catalysts. These application notes provide detailed protocols and comparative data for key HTS techniques used to determine the enantioselectivity and activity of chiral catalysts.
Overview of High-Throughput Screening Methods
The selection of an appropriate HTS assay is critical and depends on factors such as the nature of the reaction, the substrate and product properties, and the available instrumentation. The most common HTS methods for chiral catalyst discovery can be broadly categorized into optical, chromatographic, and mass spectrometric techniques.
Data Presentation: Comparison of HTS Methods
The following table summarizes the key performance characteristics of various HTS assays for determining enantiomeric excess (ee), a primary metric for catalyst performance.
| HTS Method | Typical Throughput (samples/day) | Typical Accuracy/Precision (% ee error) | Key Advantages | Key Limitations | References |
| Chiral Gas Chromatography (GC) | ~700[1] | Comparable to chiral GC-MS (±1.5% ee)[2] | High resolution and accuracy, well-established. | Requires volatile and thermally stable analytes, may require derivatization.[3] | [1][2][4] |
| Chiral High-Performance Liquid Chromatography (HPLC) | ~800[5] | <1-2%[6] | Broad substrate scope, high reliability. | Slower throughput compared to optical methods, requires specialized chiral columns.[6] | [5][6] |
| Fluorescence Spectroscopy | High (seconds to minutes per sample)[7] | <1% to ±7%[7][8] | High sensitivity, real-time analysis, suitable for crude reaction mixtures.[7] | Requires a fluorogenic response, potential for interference from reaction components. | [7][9][10] |
| Circular Dichroism (CD) Spectroscopy | High (analysis time of seconds per sample)[9] | ±5% to ±7.2%[11][12] | Rapid analysis, applicable to a diverse range of chiral molecules.[8][12] | May require derivatization to introduce a chromophore, potential for lower sensitivity.[13] | [8][9][12][13] |
| Mass Spectrometry (MS) | High (thousands of samples per hour with some methods)[14] | Varies with method | Label-free, high sensitivity and selectivity, applicable to complex mixtures.[15][16] | Can require specialized instrumentation and method development. | [14][15][17] |
| Infrared (IR) Spectroscopy | High | Method-dependent | Can monitor reaction rates and enantioselectivity simultaneously.[18][19] | Less universally applicable than other methods, may have lower sensitivity. | [18][19] |
Experimental Protocols
This section provides detailed methodologies for key HTS experiments.
Protocol 1: Combined Fluorescence and Circular Dichroism Assay for α-Chiral Primary Amines
This protocol describes a two-step HTS workflow to determine both the yield (concentration) and enantiomeric excess (ee) of α-chiral primary amines produced in an asymmetric reaction.[9]
Part A: Concentration Determination via Fluorescence Indicator Displacement
-
Preparation of Imine Solution: Prepare a 6.66 mM solution of the non-fluorescent imine 5 in a suitable solvent (e.g., acetonitrile).[9]
-
Sample Preparation: In a 96- or 384-well deep-well plate, add 125 µL of the reaction mixture containing the chiral amine to 375 µL of the imine 5 solution. This results in a final concentration of 5 mM of the imine and a maximum amine concentration of 5 mM.[9]
-
Incubation: Seal the plate and allow it to sit for 5 hours at room temperature to allow for the displacement of the fluorophore.[9]
-
Fluorescence Measurement: Dilute the samples to 0.02 mM and transfer 250 µL to a black, clear-bottom fluorescence plate. Excite the samples at 360 nm and measure the emission between 390 nm and 410 nm using a microplate reader. The fluorescence intensity at 400 nm is proportional to the amine concentration.[9]
Part B: Enantiomeric Excess (ee) Determination via Circular Dichroism
-
Reagent Preparation:
-
Sample Preparation: In a separate deep-well plate, add 200 µL of the reaction mixture containing the chiral amine to 62.5 µL of the 80 mM aldehyde 3 solution and dilute with 250 µL of acetonitrile.[9]
-
Complex Formation: To the mixture from the previous step, add 62.5 µL of the 8 mM Fe(OTf)₂ solution. Seal the plate and let it stand for 5 hours to allow for the formation of the CD-active octahedral Fe(II) complex.[9]
-
CD Measurement: Dilute the samples to a final concentration of 0.25 mM and transfer 300 µL to a 96-well quartz plate. Measure the CD spectrum from 520 nm to 530 nm. The CD signal intensity is correlated with the enantiomeric excess of the amine.[9]
Data Analysis: A calibration curve for both fluorescence and CD measurements should be generated using standards of known concentration and enantiomeric excess to quantify the yield and ee of the unknown samples.[9] The total analysis time for both yield and ee is approximately 4.5 seconds per sample using microplate technology, following the incubation period.[9]
Protocol 2: High-Throughput Chiral Gas Chromatography (GC) Analysis
This protocol outlines a general procedure for the rapid screening of enantioselective catalysts using chiral GC.[4]
-
Reaction Setup: Perform the catalytic reactions in parallel in a 96-well plate format.
-
Sample Preparation: After the reaction is complete, quench the reaction if necessary. A direct analysis of the crude product mixture is often possible, avoiding time-consuming workup procedures.[4] An internal standard should be added for accurate quantification of yield.
-
GC Instrument Setup:
-
Column: Use a chiral stationary phase column suitable for the separation of the target enantiomers (e.g., a modified cyclodextrin-based column).[4]
-
Injector: Set the injector temperature approximately 50°C higher than the boiling point of the least volatile component.[3]
-
Oven Program: Develop a temperature program that provides baseline separation of the enantiomers in a short analysis time (e.g., under 15 minutes).[9]
-
Detector: Use a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection.
-
-
Automated Analysis: Utilize a GC autosampler to inject the samples from the 96-well plate sequentially.
-
Data Analysis: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (% ee = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100). The chemical yield can be calculated by comparing the total product peak area to the internal standard peak area. This method allows for the determination of chemical yield, enantioselectivity, substrate specificity, and catalytic activity in a single screening experiment with two short GC runs.[4]
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the described HTS protocols.
Diagram 1: Workflow for Combined Fluorescence and CD Assay
Caption: Workflow for determining yield and ee of chiral amines.
Diagram 2: General Workflow for HTS of Chiral Catalysts
Caption: A generalized workflow for chiral catalyst discovery.
The adoption of high-throughput screening methods has significantly accelerated the pace of chiral catalyst discovery. By leveraging automated and parallel assay formats, researchers can rapidly evaluate large and diverse catalyst libraries to identify promising candidates for further development. The choice of HTS technique should be carefully considered based on the specific requirements of the chemical transformation and the available resources. The protocols and comparative data presented in these application notes serve as a guide for implementing effective HTS strategies in the pursuit of novel enantioselective catalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. neuroproteomics.scs.illinois.edu [neuroproteomics.scs.illinois.edu]
- 3. fhi.mpg.de [fhi.mpg.de]
- 4. A high-throughput screening protocol for fast evaluation of enantioselective catalysts [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence Spectroscopy of Enantiomeric Amide Compounds Enforced by Chiral Light | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01559A [pubs.rsc.org]
- 13. A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ‘Need for speed: high throughput’ – mass spectrometry approaches for high-throughput directed evolution screening of natural product enzymes - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00053F [pubs.rsc.org]
- 16. Frontiers | High-Throughput Native Mass Spectrometry Screening in Drug Discovery [frontiersin.org]
- 17. americanlaboratory.com [americanlaboratory.com]
- 18. IR spectroscopy as a high-throughput screening-technique for enantioselective hydrogen-transfer catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Welcome to the technical support center for the synthesis of (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to improve the yield and purity of this key pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to the 1-phenyl-3,4-dihydroisoquinoline core?
A1: The two most common methods for constructing the 1-phenyl-3,4-dihydroisoquinoline scaffold are the Bischler-Napieralski reaction and the Pictet-Spengler reaction. The choice between these routes depends on the available starting materials and desired substitution patterns.
Q2: How is the (S)-enantiomer of the target molecule selectively synthesized?
A2: The desired (S)-stereochemistry is typically achieved through asymmetric synthesis. A common and effective method is the asymmetric hydrogenation of the corresponding 1-phenyl-3,4-dihydroisoquinoline precursor using a chiral catalyst, such as an iridium complex with a chiral phosphine ligand. This step is crucial for obtaining high enantiomeric excess (e.e.).
Q3: What is the significance of this compound?
A3: This compound is a crucial intermediate in the synthesis of Solifenacin, an active pharmaceutical ingredient (API) used to treat overactive bladder.[1] The high purity and specific stereochemistry of this intermediate are critical for the efficacy and safety of the final drug product.
Q4: What are the common side reactions to be aware of during the synthesis?
A4: In the Bischler-Napieralski reaction, a potential side reaction is the retro-Ritter reaction, which can lead to the formation of styrene derivatives.[2] For the Pictet-Spengler reaction, the formation of regioisomers is possible depending on the substitution pattern of the starting phenethylamine. During asymmetric hydrogenation, incomplete reduction or racemization can occur if the reaction conditions are not optimal.
Troubleshooting Guides
Low Yield in the Synthesis of the Dihydroisoquinoline Core
| Symptom | Potential Cause | Recommended Solution |
| Low or no conversion of starting material (Bischler-Napieralski) | Insufficiently activated aromatic ring. | Ensure the starting β-arylethylamide has electron-donating groups on the aromatic ring to facilitate electrophilic substitution.[3] |
| Ineffective dehydrating agent. | For less reactive substrates, a stronger dehydrating agent like P₂O₅ in refluxing POCl₃ may be required.[4] | |
| Reaction temperature is too low. | The Bischler-Napieralski reaction often requires elevated temperatures (refluxing conditions) to proceed to completion.[4] | |
| Low yield of the desired product (Pictet-Spengler) | Inappropriate acid catalyst. | The choice of acid catalyst (protic or Lewis acid) is critical. Trifluoroacetic acid (TFA) is commonly used. Experiment with different acids and concentrations. |
| Unstable iminium ion intermediate. | Ensure the reaction is performed under anhydrous conditions to favor the formation and stability of the iminium ion. | |
| Steric hindrance from the aldehyde/ketone. | While aldehydes generally give good yields, bulky ketones may result in lower yields.[5] | |
| Formation of significant side products | Retro-Ritter reaction (Bischler-Napieralski). | Use milder reaction conditions or a modified procedure, such as using oxalyl chloride to form an N-acyliminium intermediate.[2] |
| Polymerization or tar formation. | This can occur at high temperatures. Monitor the reaction closely and avoid unnecessarily long reaction times. Consider a gradual increase in temperature. |
Low Enantioselectivity in Asymmetric Hydrogenation
| Symptom | Potential Cause | Recommended Solution |
| Low enantiomeric excess (e.e.) | Ineffective chiral catalyst/ligand. | The choice of chiral ligand is crucial. Screen different chiral phosphine ligands with the iridium catalyst. Ligands like (S,S)-f-binaphane have shown good results for similar substrates.[6] |
| Racemization of the product. | Ensure the work-up and purification steps are performed under neutral or mild conditions to avoid racemization of the chiral amine product. | |
| Non-optimal reaction conditions. | Vary the hydrogen pressure, temperature, and solvent. Higher hydrogen pressure can sometimes improve enantioselectivity.[7] | |
| Incomplete reduction | Catalyst poisoning. | Ensure the substrate and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds). |
| Insufficient hydrogen pressure or reaction time. | Increase the hydrogen pressure and/or extend the reaction time. Monitor the reaction progress by TLC or HPLC. |
Data Presentation
Table 1: Representative Yields for the Synthesis of 1-Phenyl-3,4-dihydroisoquinolines
| Synthetic Step | Reaction | Key Reagents | Substrate | Yield (%) | Reference |
| Carboxylation | Reaction with Ethyl Chloroformate | (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, Na₂CO₃, Toluene/Water | (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | 84 | Patent US9399624B2[8] |
| Asymmetric Hydrogenation | Ir-catalyzed Hydrogenation | [Ir(COD)Cl]₂ / Chiral Ligand, I₂, CH₂Cl₂ | 1-Phenyl-3,4-dihydroisoquinoline | up to 95 | J. Am. Chem. Soc. 2009, 131, 25, 8772–8774[6] |
| Asymmetric Hydrogenation | Ir-catalyzed Hydrogenation | Ir-L4 catalyst, NBS, H₂ | 6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydroisoquinoline | 99 (94% e.e.) | Catalysts 2020, 10(8), 914[7][9] |
Experimental Protocols
Protocol 1: Synthesis of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline via Asymmetric Hydrogenation
This protocol is a representative procedure based on the asymmetric hydrogenation of 1-phenyl-3,4-dihydroisoquinoline.
Materials:
-
1-phenyl-3,4-dihydroisoquinoline
-
[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
(S,S)-f-binaphane (or other suitable chiral ligand)
-
Iodine (I₂)
-
Anhydrous dichloromethane (DCM)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, add [Ir(COD)Cl]₂ (1 mol%) and the chiral ligand (1.1 mol%) to a flame-dried Schlenk flask.
-
Add anhydrous DCM to dissolve the catalyst precursor and ligand.
-
Add 1-phenyl-3,4-dihydroisoquinoline (1 equivalent) and iodine (2.5 mol%) to the solution.
-
Seal the flask, remove it from the glovebox, and connect it to a hydrogen line.
-
Purge the flask with hydrogen gas (3-4 cycles).
-
Pressurize the flask with hydrogen gas (e.g., 50 bar) and stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
This protocol is based on a patented procedure.[8]
Materials:
-
(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
-
Ethyl chloroformate
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Water
Procedure:
-
Dissolve (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in toluene.
-
Add an aqueous solution of sodium carbonate.
-
Cool the mixture in an ice bath and add ethyl chloroformate dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield issues.
Caption: General purification workflow for the target molecule.
References
- 1. nbinno.com [nbinno.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Pictet-Spengler_reaction [chemeurope.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. US9399624B2 - Process for preparing (1S)-1-phenyl-3,4-dihydro-2(1H)-isoquinoline-carboxylate - Google Patents [patents.google.com]
- 9. Asymmetric Hydrogenation of 1-aryl substituted-3,4-Dihydroisoquinolines with Iridium Catalysts Bearing Different Phosphorus-Based Ligands [mdpi.com]
Troubleshooting low enantioselectivity in asymmetric catalysis
Technical Support Center: Asymmetric Catalysis
Welcome to the Technical Support Center for Asymmetric Catalysis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low enantioselectivity in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you achieve optimal stereoselectivity in your reactions.
Troubleshooting Guides & FAQs
This section provides a systematic approach to diagnosing and resolving low enantioselectivity in your asymmetric catalysis experiments.
Issue 1: Low Enantiomeric Excess (% ee)
Q1: My enantiomeric excess (% ee) is significantly lower than reported in the literature for the same reaction. What is the first thing I should check?
A1: The primary and most crucial step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1][2] An unvalidated or inaccurate analytical method can provide misleading % ee values.[1][2] Key validation parameters to verify include:
-
Resolution (Rs): Ensure baseline separation of the two enantiomers. A resolution value greater than 1.5 is generally considered adequate.[2]
-
Accuracy: Confirm that the measured % ee of a known standard sample is accurate.[2]
-
Precision: Ensure that repeated measurements of the same sample give consistent results.[2]
-
Linearity: Verify that the detector response is linear across a range of concentrations for both enantiomers.[2] A common pitfall is overlooking the potential for one enantiomer to have a much stronger UV response than the other, leading to an inaccurate determination of their ratio.[2]
Q2: I have validated my analytical method, but my % ee is still low and inconsistent between different runs of the same reaction. What should I investigate next?
A2: The next step is to scrutinize the purity and quality of all your reagents and the catalyst. Asymmetric reactions are notoriously sensitive to trace impurities.[2]
-
Substrate Purity: Impurities in the starting material can sometimes react competitively, leading to the formation of racemic or undesired products. Consider repurifying your substrate by recrystallization, distillation, or chromatography.[2]
-
Reagent & Solvent Quality: Ensure all reagents are of high purity. Use anhydrous solvents and rigorously degas them before use to remove dissolved oxygen, as many catalysts are sensitive to air and moisture.[3][4] The use of activated molecular sieves (3Å or 4Å) is crucial to scavenge trace amounts of water.[4]
-
Catalyst/Ligand Purity: The enantiomeric purity of the chiral ligand is paramount for achieving high enantioselectivity.[3] Ensure the chiral ligand is of high enantiomeric purity. If synthesizing the ligand in-house, rigorously purify and characterize it.[3] Even small variations in the ligand or metal precursor can have a significant impact.[1]
Q3: My analytical method is validated, and my reagents are pure, but the enantioselectivity is still low. What other factors should I consider?
A3: Once you have ruled out issues with analytics and reagents, the next step is to optimize the reaction conditions. Temperature, solvent, and catalyst loading are critical parameters that can significantly influence the enantiomeric excess.[2]
-
Temperature: Temperature can have a significant effect on enantioselectivity.[3] Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher ee.[5][6] However, in some cases, higher temperatures can lead to increased catalytic rates and improved enantioselectivity up to a certain point.[7][8]
-
Solvent: The solvent can have a profound effect on enantioselectivity.[1] It can influence the conformation of the catalyst-substrate complex and the stability of the transition states.[1] In some cases, changing the solvent can even reverse the sense of enantioselection.[1] It is advisable to screen a range of solvents during reaction optimization.[1]
-
Catalyst Loading: Both too low and too high catalyst loadings can lead to a decrease in enantioselectivity.[2] At high concentrations, some catalysts are prone to aggregation, which can lead to a decrease in activity and selectivity.[1]
-
Atmosphere Control: For air- and moisture-sensitive catalysts, strict adherence to air-free techniques using a glovebox or Schlenk line is essential.[1] Ensure your inert gas is of high purity and that all glassware is rigorously dried.[1]
Issue 2: Catalyst Deactivation
Q1: My reaction starts well, but the enantioselectivity decreases over time or with increasing conversion. What could be the cause?
A1: This is a classic sign of catalyst deactivation. The most common culprits are impurities in your starting materials or solvent that act as catalyst poisons.[1] Common poisons for transition metal catalysts include sulfur-containing compounds.[1] Thoroughly purify all your reagents and ensure your solvent is of the highest quality.[1]
Q2: I am using an air-sensitive catalyst. Could improper handling be the issue?
A2: Absolutely. For air- and moisture-sensitive catalysts, strict adherence to air-free techniques using a glovebox or Schlenk line is essential.[1] Even brief exposure to air or moisture can lead to irreversible catalyst decomposition.[1]
Q3: Can the reaction conditions themselves lead to catalyst deactivation?
A3: Yes. Running a reaction at too high a temperature can cause thermal decomposition of the catalyst.[1] Also, at high concentrations, some catalysts are prone to aggregation, which can lead to a decrease in activity.[1]
Data Presentation
Table 1: General Influence of Reaction Parameters on Enantioselectivity
| Parameter | General Trend for Increased % ee | Potential Pitfalls |
| Temperature | Often lower temperatures are better.[5][6] | Can significantly decrease reaction rate; some systems show optimal temperatures above sub-zero.[7][8] |
| Solvent Polarity | Highly system-dependent.[1] | Aprotic, non-coordinating solvents are often preferred. Protic solvents can interfere with catalysis.[9] |
| Catalyst Loading | Optimal loading is system-specific. | Too low may result in a slow background reaction; too high can lead to aggregation.[1][2] |
| Concentration | Generally, lower concentrations can be beneficial. | Very low concentrations may slow the reaction rate excessively. |
| Purity of Substrate | Highest possible purity. | Impurities can act as inhibitors or competing substrates.[1][2] |
| Purity of Catalyst | Highest possible chemical and enantiomeric purity. | Impurities can poison the catalyst; low enantiopurity of the ligand directly impacts product % ee.[3][5] |
Experimental Protocols
Protocol 1: Validation of Chiral HPLC/GC Method
This protocol outlines the key steps for validating your analytical method to ensure accurate determination of enantiomeric excess.
-
Resolution (Rs):
-
Prepare a solution of the racemic product.
-
Inject the solution onto the chiral column.
-
Adjust the mobile phase (HPLC) or temperature program (GC) to achieve baseline separation of the enantiomeric peaks.
-
Calculate the resolution using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂), where t₁ and t₂ are the retention times of the two enantiomers, and w₁ and w₂ are their peak widths at the base. Aim for Rs > 1.5.[2]
-
-
Accuracy:
-
Prepare standards of known enantiomeric composition (e.g., 90:10, 75:25, 50:50) if enantiopure samples are available.
-
Analyze these standards using the developed method.
-
Compare the measured % ee with the known values to determine the accuracy of the method.[2]
-
-
Precision:
-
Inject the same sample multiple times (e.g., n=6).
-
Calculate the mean and standard deviation of the % ee values. The relative standard deviation (RSD) should be low, typically <2%.[2]
-
-
Linearity:
-
Prepare a series of solutions with varying concentrations of each enantiomer.
-
Inject these solutions and plot the peak area against the concentration for each enantiomer.
-
The resulting plots should be linear over the desired concentration range.[2]
-
Protocol 2: Purification of Solvents
For many asymmetric reactions, especially those involving air- and moisture-sensitive catalysts, the use of anhydrous and deoxygenated solvents is critical.
-
Drying:
-
Choose an appropriate drying agent for the solvent (e.g., sodium/benzophenone for THF and diethyl ether; calcium hydride for dichloromethane and toluene).
-
Reflux the solvent over the drying agent under an inert atmosphere (e.g., argon or nitrogen) for several hours.
-
Distill the solvent directly into the reaction flask or a storage vessel containing activated molecular sieves.
-
-
Deoxygenation:
-
Place the distilled, anhydrous solvent in a flask equipped with a stopcock.
-
Bubble a stream of inert gas (argon or nitrogen) through the solvent for 30-60 minutes.
-
Alternatively, use the freeze-pump-thaw method for more rigorous deoxygenation:
-
Freeze the solvent using a liquid nitrogen bath.
-
Evacuate the flask under high vacuum.
-
Close the stopcock and allow the solvent to thaw.
-
Repeat this cycle at least three times.
-
-
Visualizations
Caption: A logical workflow for troubleshooting low enantioselectivity.
Caption: Key factors influencing the enantioselectivity of a reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
How to resolve poor reproducibility in asymmetric synthesis experiments
Welcome to the Technical Support Center for Asymmetric Synthesis. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues leading to poor reproducibility in their experiments. Below you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve consistent and reliable results.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving poor reproducibility in your asymmetric synthesis experiments.
Guide 1: Low or Inconsistent Enantioselectivity (ee)
You are observing low or fluctuating enantiomeric excess (ee) values between experiments.
Q1: Is your analytical method for determining enantiomeric excess accurate and validated?
A1: Before investigating the reaction chemistry, it is crucial to confirm the reliability of your analytical method. Errors in determining enantiomeric excess can be a major source of perceived irreproducibility.[1]
-
Method Validation: Your chiral HPLC or GC method should be properly validated for accuracy, precision, and linearity. Without a validated method, you cannot be certain that your observed ee values are correct.
-
Peak Resolution: Ensure baseline separation of the enantiomers. Overlapping peaks can lead to significant errors in ee calculation.[1] If peaks are not fully resolved, specialized methods using dual detectors (e.g., UV and Circular Dichroism) may be necessary, but these require careful data analysis to avoid errors.[1][2]
-
Sample Preparation: Check for potential sources of error during sample preparation, such as contamination or concentration inaccuracies. In some cases, residual water can hydrolyze products or interfere with analysis.[3]
-
Reference Standards: Whenever possible, use pure enantiomer standards to confirm the elution order and validate the analytical method.[2][4]
Q2: Have you scrutinized the purity and quality of your reagents, catalyst, and substrate?
A2: The purity of all reaction components is paramount in asymmetric catalysis.[5][6] Even trace impurities can have a dramatic impact on the reaction's outcome.
-
Substrate/Reagent Purity: Impurities can act as catalyst poisons or competing substrates, leading to a reduction in enantioselectivity.[5] It is best practice to purify starting materials (e.g., by recrystallization or distillation) if their purity is questionable.
-
Catalyst Quality: The chiral catalyst or ligand is the heart of the reaction. Its purity and structural integrity are critical. Small variations in the ligand or metal precursor can significantly affect performance.[7] Consider synthesizing a fresh batch of catalyst or procuring it from a reputable supplier. Thoroughly characterize the catalyst using techniques like NMR or elemental analysis.
-
Inhibitors: Be aware of potential inhibitors. For example, trace amounts of metals can sometimes catalyze an undesired racemic background reaction. Conversely, some "metal-free" reactions have been found to be catalyzed by undetected trace metals from glassware or reagents.[8]
Q3: Are your reaction conditions being precisely and consistently controlled?
A3: Asymmetric reactions are often highly sensitive to subtle changes in the reaction environment.[9]
-
Temperature: Temperature control is critical, as it can influence the energy difference between the diastereomeric transition states that determine enantioselectivity.[10][11] Ensure your reaction is maintained at a constant and uniform temperature. Use a reliable cryostat or temperature-controlled bath.
-
Atmosphere: For air- and moisture-sensitive catalysts and reagents, maintaining a strictly inert atmosphere (e.g., nitrogen or argon) is essential.[12] Use Schlenk line or glovebox techniques.
-
Stirring and Additions: The rate of stirring can affect reactions that are mass-transfer limited. The rate and method of reagent addition can also be crucial. Slow addition of a reagent can maintain its low concentration, which is sometimes necessary to suppress side reactions.
-
Reaction Time: Ensure the reaction is run for the optimal amount of time. A reaction that has not reached completion may show a different ee than one that has, due to kinetic resolution of the product or catalyst degradation over time.
Q4: Could the solvent be the source of the irreproducibility?
A4: The solvent plays a profound role in asymmetric catalysis, influencing catalyst conformation, stability, and the transition state energies.[13][14]
-
Solvent Purity: The presence of impurities, especially water, in a solvent can drastically alter the outcome of a reaction.[12] Always use dry, high-purity solvents. Common drying methods include distillation from a drying agent or passing the solvent through an activated alumina column.[12]
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact enantioselectivity.[13][15] In some cases, a change in solvent can even invert the major enantiomer produced. A screening of different solvents is a standard part of optimizing an asymmetric reaction.[16] Nonpolar, aprotic solvents are often good starting points.[13]
Frequently Asked Questions (FAQs)
Q1: How much of an impact does the solvent really have on enantioselectivity?
A1: The solvent's impact can be dramatic. It influences the reaction by affecting the solubility of components, the stability of the catalyst, and the geometry of the catalyst-substrate complex in the transition state.[13] For instance, polar solvents might stabilize charged intermediates, while nonpolar solvents may enhance enantioselectivity by favoring specific non-covalent interactions.[13] Coordinating solvents like THF can sometimes compete with the substrate for binding to the catalyst's metal center, which can be either beneficial or detrimental.[13]
Q2: My enantiomeric excess is consistently a few percent lower than the literature value. Is this considered poor reproducibility?
A2: Not necessarily. Minor variations can occur due to differences in equipment, reagent batches, or subtle environmental factors not detailed in the original publication.[8] A consistent result of 95% ee versus a literature report of 99% ee could be due to a small, persistent impurity in a starting material or a slight difference in reaction temperature. The key is consistency. If your results are consistent, your system is under control. If they fluctuate wildly, there is an uncontrolled variable that needs to be identified.
Q3: How can I confirm that my chiral catalyst is active and not degraded?
A3: Catalyst quality is a common point of failure. First, visually inspect the catalyst for any change in color or texture. For solid catalysts, obtaining a fresh sample from a reliable commercial source or re-synthesizing and re-characterizing it is the best approach. For catalysts prepared in situ, ensure the ligand and metal precursor are pure. Techniques like ³¹P NMR are excellent for checking the purity of phosphine ligands and detecting oxidation.[12] Running a small-scale control reaction with a known, reliable substrate can also quickly validate the catalyst's activity.
Q4: Can small changes to the substrate structure affect reproducibility?
A4: Yes, absolutely. A major challenge in asymmetric catalysis is that catalysts are often highly substrate-specific.[7][9] A catalyst optimized for an aromatic substrate may give poor results with an aliphatic one. Even changing a substituent on an aromatic ring can sometimes lead to a significant drop in enantioselectivity. Each new substrate may require re-optimization of the reaction conditions.[7]
Data and Protocols
Data Presentation
Table 1: Illustrative Effect of Solvent on Enantioselectivity
This table, based on general principles for asymmetric hydrogenations, illustrates how solvent choice can influence reaction outcomes.[13] Optimal conditions must be determined experimentally for each specific reaction.
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) | ee (%) |
| 1 | Toluene | 2.4 | 95 | 98 |
| 2 | Dichloromethane (DCM) | 9.1 | 98 | 96 |
| 3 | Tetrahydrofuran (THF) | 7.6 | 92 | 90 |
| 4 | Methanol (MeOH) | 33.0 | 85 | 75 |
| 5 | Acetonitrile | 37.5 | 88 | 82 |
Data is illustrative and serves as a general guideline. Nonpolar, aprotic solvents often provide a good starting point for optimization.[13]
Table 2: Comparison of Analytical Techniques for Determining Enantiomeric Excess
The choice of analytical technique depends on the required accuracy, sample throughput, and available equipment.
| Technique | Resolution | Accuracy | Sample Throughput | Cost |
| Chiral HPLC | High | High (errors often < ±1%)[4] | Low to Moderate | Moderate |
| Chiral GC | High | High (errors often ±0.5%–2.5%)[17] | Moderate | Moderate |
| Chiral SFC | High | High | High[17] | High |
| NMR with Chiral Solvating Agent | Moderate | Moderate (errors can be ±1-10%)[3] | High | High |
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Asymmetric Reaction
This protocol provides a general workflow for setting up a reaction under strictly anhydrous and anaerobic conditions.
-
Glassware Preparation: All glassware (reaction flask, syringes, cannulas) must be oven-dried at >120 °C overnight and allowed to cool to room temperature in a desiccator.
-
Inert Atmosphere Setup: Assemble the reaction flask while hot and immediately place it under a positive pressure of dry nitrogen or argon using a Schlenk line or manifold. Purge the flask by evacuating and refilling with inert gas at least three times.
-
Reagent Preparation:
-
Solvent: Use freshly distilled solvent from an appropriate drying agent or solvent from a solvent purification system.[12]
-
Solids: Weigh solid reagents (catalyst, ligand, substrate) rapidly and add them to the reaction flask under a positive flow of inert gas.
-
Liquids: Add liquid reagents via a gas-tight syringe.
-
-
Reaction Execution:
-
Dissolve the catalyst and/or ligand in the solvent first.
-
Bring the solution to the desired reaction temperature using a temperature-controlled bath. Allow the temperature to stabilize.
-
Add the substrate (and any other reagents), either neat or as a solution in the same dry solvent, via syringe or cannula.
-
Maintain the reaction at the set temperature under a positive pressure of inert gas for the specified time.
-
-
Workup and Analysis: Quench the reaction as required, then prepare a sample for analysis (e.g., by chiral HPLC or GC) to determine yield and enantiomeric excess.
Visualizations
Troubleshooting Workflow for Low Enantioselectivity
Caption: A workflow diagram for troubleshooting low enantioselectivity.
Key Parameter Relationships in Asymmetric Synthesis
Caption: Key experimental parameters affecting reproducibility.
References
- 1. researchgate.net [researchgate.net]
- 2. uma.es [uma.es]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 6. triestlab.com [triestlab.com]
- 7. ethz.ch [ethz.ch]
- 8. Changing the reproducibility rulebook | Opinion | Chemistry World [chemistryworld.com]
- 9. people.uniurb.it [people.uniurb.it]
- 10. iris.unimore.it [iris.unimore.it]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Solvent effects in homogeneous asymmetric catalysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Addressing catalyst deactivation in transition metal-catalyzed reactions
Welcome to the Technical Support Center for troubleshooting catalyst deactivation in transition metal-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to identify, understand, and address common issues related to catalyst performance and longevity.
Frequently Asked Questions (FAQs)
Q1: My reaction has stopped or slowed down significantly. How do I know if my catalyst is deactivated?
A1: Signs of catalyst deactivation include a decrease in reaction rate, a drop in product yield or selectivity, or a complete halt of the reaction.[1][2] You may also observe a change in the color of the reaction mixture or the catalyst itself. To confirm deactivation, you can compare the performance of the current catalyst with a fresh batch under identical conditions.
Q2: What are the most common reasons for my transition metal catalyst to lose activity?
A2: The most common causes of catalyst deactivation are poisoning, coking or fouling, and thermal degradation (sintering).[3]
-
Poisoning: This occurs when impurities in your reactants or solvent strongly bind to the active sites of the catalyst, rendering them inactive.[1][3][4] Common poisons include sulfur, phosphorus, lead, mercury, and arsenic compounds.[3][5]
-
Coking/Fouling: This is the physical blockage of active sites and pores by carbonaceous deposits (coke) or other materials from the reaction mixture.[3][4][5]
-
Sintering: At high temperatures, the metal nanoparticles of the catalyst can agglomerate, leading to a loss of active surface area and reduced activity.[1][4]
Q3: Can I regenerate my deactivated catalyst?
A3: In many cases, yes. The possibility of regeneration depends on the mechanism of deactivation.[6][7]
-
Coking/Fouling: Deactivation by coke or fouling can often be reversed by burning off the deposits in a controlled manner, a process known as calcination.[2][8]
-
Poisoning: Reversible poisoning can sometimes be addressed by washing the catalyst or by a specific chemical treatment to remove the poison.[8][9] However, strong poisoning is often irreversible.[1][3]
-
Sintering: Sintering is generally considered an irreversible process as it involves structural changes to the catalyst.[1][7]
Q4: How can I prevent my catalyst from deactivating in the first place?
A4: Proactive measures can significantly extend the life of your catalyst. Key strategies include:
-
Feedstock Purification: Ensure your reactants and solvents are of high purity to avoid introducing catalyst poisons.[4]
-
Optimize Reaction Conditions: Carefully control temperature, pressure, and reactant concentrations to minimize side reactions that can lead to coking or thermal degradation.[4]
-
Catalyst Selection: Choose a catalyst with high thermal stability and resistance to known poisons in your system.[4]
-
Use of Guard Beds: In some cases, a sacrificial bed of material can be placed upstream of the catalyst to capture poisons before they reach it.[1]
Troubleshooting Guides
Issue 1: Gradual or Sudden Loss of Catalytic Activity
This is the most common symptom of catalyst deactivation. The troubleshooting workflow below will help you diagnose the root cause.
Caption: Troubleshooting workflow for diagnosing catalyst deactivation.
Issue 2: Decrease in Product Selectivity
A change in the desired product distribution often points to specific deactivation mechanisms that alter the catalyst's surface chemistry.
| Observation | Potential Cause | Suggested Action |
| Increased byproduct formation | Partial poisoning of active sites, leading to alternative reaction pathways. | Identify and remove the poison from the feedstock. |
| Shift in isomer distribution | Coking or fouling that sterically hinders access to specific active sites. | Regenerate the catalyst via controlled oxidation to remove coke. |
| Loss of enantioselectivity | Leaching of chiral ligands or structural changes in the catalyst's active sites. | Confirm ligand integrity and consider catalyst with stronger ligand binding. |
Experimental Protocols
Protocol 1: Catalyst Characterization to Identify Deactivation Mechanism
This protocol outlines key analytical techniques to diagnose the cause of catalyst deactivation.
1. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM):
-
Objective: To visualize the morphology and particle size distribution of the catalyst.
-
Methodology:
-
Carefully recover a sample of the spent catalyst from the reaction mixture.
-
Wash the catalyst with a suitable solvent to remove any residual reactants or products and dry it under vacuum.
-
Mount the dried catalyst on a sample holder.
-
Acquire images using SEM to observe the overall surface topology and look for signs of fouling.
-
For higher resolution, disperse the catalyst in a solvent, drop-cast onto a TEM grid, and analyze with TEM to assess metal particle size and identify any agglomeration (sintering).[5]
-
2. X-ray Photoelectron Spectroscopy (XPS):
-
Objective: To determine the elemental composition and chemical states of the elements on the catalyst surface.
-
Methodology:
-
Prepare the spent catalyst sample as described in Protocol 1.2.
-
Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.
-
Irradiate the sample with X-rays and analyze the kinetic energy of the emitted photoelectrons.
-
The resulting spectrum will show peaks corresponding to the elements present on the surface. This is highly effective for detecting catalyst poisons.[1][5]
-
3. Brunauer-Emmett-Teller (BET) Surface Area Analysis:
-
Objective: To measure the specific surface area of the catalyst.
-
Methodology:
-
Degas a known mass of the spent catalyst sample at an elevated temperature to remove adsorbed contaminants.
-
Perform a nitrogen physisorption measurement at liquid nitrogen temperature.
-
The amount of nitrogen adsorbed at different partial pressures is used to calculate the surface area using the BET equation. A significant decrease in surface area compared to the fresh catalyst suggests sintering or pore blockage.[1]
-
Protocol 2: Catalyst Regeneration by Calcination
This protocol is for regenerating a catalyst deactivated by coking or fouling.
1. Objective: To remove carbonaceous deposits from the catalyst surface through controlled oxidation.
2. Methodology:
- Place the deactivated catalyst in a tube furnace.
- Establish a flow of an inert gas (e.g., nitrogen or argon).
- Gradually heat the furnace to a temperature typically between 300°C and 500°C. The optimal temperature will depend on the specific catalyst and should be below the temperature where sintering becomes significant.
- Once the target temperature is reached, introduce a controlled flow of a dilute oxygen mixture (e.g., 1-5% O₂ in N₂).[8][10]
- Hold at this temperature for a predetermined time (e.g., 2-4 hours) to allow for the complete combustion of the coke.
- Switch back to an inert gas flow and cool the furnace to room temperature.
- The regenerated catalyst can then be tested for activity.
Caution: The oxidation of coke is exothermic and can lead to temperature spikes. A slow, controlled introduction of oxygen is crucial to prevent thermal damage to the catalyst.[8]
Quantitative Data Summary
The following table provides a representative example of how to quantify the impact of deactivation and the success of regeneration. Actual values will vary depending on the specific catalytic system.
| Catalyst State | Conversion (%) | Selectivity to Desired Product (%) | BET Surface Area (m²/g) |
| Fresh | 98 | 95 | 150 |
| Deactivated (after 24h) | 45 | 80 | 95 |
| Regenerated | 95 | 93 | 140 |
Deactivation and Regeneration Pathways
The following diagram illustrates the common pathways of catalyst deactivation and the corresponding regeneration strategies.
Caption: Catalyst deactivation mechanisms and corresponding regeneration strategies.
References
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. benchchem.com [benchchem.com]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 5. Catalyst Deactivation Mechanisms → Term [fashion.sustainability-directory.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Catalyst regeneration [catalystseurope.org]
- 8. researchgate.net [researchgate.net]
- 9. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 10. WO2010077262A2 - Catalyst regeneration method - Google Patents [patents.google.com]
Technical Support Center: Purification of Chiral 1-Substituted-THIQs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of chiral 1-substituted-tetrahydroisoquinolines (THIQs).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying enantiomers of 1-substituted-THIQs?
A1: The main strategies for resolving racemic 1-substituted-THIQs are preparative chiral chromatography (HPLC and SFC) and classical chemical resolution via diastereomeric salt crystallization.[1][2][3] Preparative chromatography is often used for smaller quantities and when rapid purification is needed, while diastereomeric salt crystallization can be a cost-effective method for large-scale production.[2][3]
Q2: How do I choose between preparative chiral HPLC, SFC, and classical resolution?
A2: The choice depends on several factors including the scale of the purification, the properties of your THIQ derivative, available equipment, and cost considerations. Supercritical Fluid Chromatography (SFC) is often faster and uses less solvent than HPLC, making it a "greener" and often more cost-effective option for preparative separations.[3][4][5] Classical resolution is a well-established, robust alternative, especially for large-scale synthesis where preparative chromatography might be too expensive or time-consuming.[2] A decision-making workflow is illustrated in the diagram below.
Caption: Decision tree for selecting a purification strategy.
Q3: How is enantiomeric excess (ee) calculated?
A3: Enantiomeric excess (ee) is a measure of the purity of a chiral sample.[6] It is calculated as the absolute difference between the percentage or mole fraction of the major enantiomer and the minor enantiomer.[6][7]
-
Formula: ee (%) = |(% Major Enantiomer) - (% Minor Enantiomer)|
-
For example, a mixture containing 95% of the (R)-enantiomer and 5% of the (S)-enantiomer has an ee of 90%.[8]
Troubleshooting Guides
Preparative Chiral HPLC & SFC
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no resolution of enantiomers | 1. Inappropriate Chiral Stationary Phase (CSP): The chosen column chemistry (e.g., polysaccharide-based, Pirkle-type) may not be suitable for your THIQ derivative.[9][10] 2. Suboptimal Mobile Phase: The type and ratio of organic modifiers and additives are critical for chiral recognition.[9] 3. Low Flow Rate: Chiral separations can be sensitive to flow rate; sometimes a lower flow rate improves resolution.[11] | 1. Screen different CSPs: Test columns with different chiral selectors (e.g., cellulose-based, amylose-based).[9][11] 2. Optimize the mobile phase: - Vary the organic modifier (e.g., methanol, ethanol, isopropanol). - For basic compounds like THIQs, add a basic modifier (e.g., diethylamine, DEA) and/or an acidic modifier (e.g., trifluoroacetic acid, TFA) to improve peak shape and selectivity. 3. Adjust the flow rate: Test lower flow rates (e.g., 0.5-1.0 mL/min for analytical scale) to see if resolution improves.[11] |
| Peak Tailing | 1. Secondary Interactions: Basic nitrogen atoms in THIQs can interact with residual acidic silanols on silica-based CSPs.[10] 2. Column Overload: Injecting too much sample can lead to peak distortion.[10] | 1. Add a mobile phase modifier: Incorporate a small amount of a basic additive like DEA (0.1-0.5%) to the mobile phase to block silanol interactions.[12] 2. Reduce sample concentration/injection volume: Perform a loading study to determine the optimal sample load for your column.[13] |
| Poor Recovery/Yield | 1. Strong Adsorption: The compound may be irreversibly adsorbed onto the column. 2. Sample Precipitation: The sample may precipitate on the column if the injection solvent is much stronger or weaker than the mobile phase.[14] | 1. Flush the column: Use a strong solvent recommended by the column manufacturer to wash the column. For immobilized columns, stronger solvents like DMF or THF can be used.[14] 2. Match injection solvent to mobile phase: Dissolve the sample in the mobile phase or a solvent of similar strength whenever possible.[13] |
| Increased Backpressure | 1. Blocked Inlet Frit: Particulate matter from the sample or mobile phase can clog the column inlet frit.[14] 2. Column Contamination: Strongly retained impurities from previous injections can build up at the head of the column.[14] | 1. Filter samples and mobile phases: Use 0.22 µm or 0.45 µm filters. 2. Reverse flush the column: (Check manufacturer's instructions first) Reversing the flow direction can sometimes dislodge particulates from the frit.[14] 3. Use a guard column: This will protect the analytical/preparative column from contaminants. |
Classical Resolution via Diastereomeric Salt Crystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystallization occurs | 1. Solvent Choice: The diastereomeric salt may be too soluble in the chosen solvent. 2. Supersaturation not reached: The solution may not be concentrated enough for nucleation to occur. | 1. Screen a variety of solvents: Test different solvents and solvent mixtures (e.g., alcohols, esters, ketones, and their mixtures with water or anti-solvents like heptane).[15] 2. Increase concentration: Slowly evaporate the solvent or add an anti-solvent to induce crystallization. 3. Induce nucleation: Try scratch-seeding, adding a seed crystal of the desired diastereomer, or cooling the solution.[16] |
| Oily precipitate instead of crystals | 1. Low Purity of Starting Material: Impurities can inhibit crystallization. 2. Inappropriate Solvent: The solvent may be too polar or non-polar, leading to oiling out. | 1. Purify the racemic THIQ: Use flash chromatography or recrystallization to purify the starting material before attempting resolution. 2. Change the solvent system: A less polar solvent or a mixture might favor crystal formation. |
| Low Diastereomeric Excess (de) of the crystallized salt | 1. Co-crystallization: Both diastereomers are crystallizing from the solution.[17] 2. Thermodynamic vs. Kinetic Control: The system may have reached thermodynamic equilibrium where both salts are of similar solubility.[18] | 1. Optimize crystallization conditions: - Temperature: Experiment with different crystallization temperatures. Sometimes, faster cooling (kinetic control) can favor one diastereomer.[18] - Solvent: A different solvent can alter the relative solubilities of the diastereomers.[15] 2. Recrystallization: Recrystallize the obtained solid one or more times to enrich the desired diastereomer.[15][19] |
| Low Yield of the desired enantiomer | 1. Suboptimal Stoichiometry: The molar ratio of the resolving agent to the racemic THIQ may not be optimal. The theoretical maximum yield for classical resolution is 50%.[17] 2. High Solubility of the Diastereomeric Salt: The desired salt may be too soluble in the mother liquor. | 1. Vary the resolving agent stoichiometry: Screen different ratios (e.g., 0.5 to 1.0 equivalents) of the resolving agent.[19] 2. Cool the crystallization mixture: Lowering the temperature can decrease the solubility of the salt and improve the yield. |
Detailed Experimental Protocols
Protocol 1: Screening for Preparative Chiral HPLC/SFC Separation
This protocol outlines a general approach for screening and developing a preparative chiral separation method.
-
Analytical Method Development:
-
Column Screening: Screen a set of chiral columns (e.g., Lux Cellulose-1, Lux Amylose-2, Chiralpak IA, IB, IC) with a standard set of mobile phases.[11][20]
-
Normal Phase: Heptane/Ethanol or Heptane/Isopropanol mixtures (e.g., 90:10, 80:20).
-
Polar Organic Mode: Acetonitrile or Methanol.[20]
-
Additives: For basic THIQs, add 0.1% DEA to the mobile phase to improve peak shape.
-
-
Optimization: Once a "hit" is found (i.e., some separation is observed), optimize the mobile phase composition to maximize resolution (α) and selectivity (Rs). Vary the alcohol percentage and try different alcohol modifiers (e.g., ethanol, isopropanol).
-
Flow Rate and Temperature: Adjust the flow rate and column temperature. Lower temperatures often increase selectivity but may also increase backpressure.[11]
-
-
Loading Study:
-
Once the analytical method is optimized, perform a loading study to determine the maximum amount of sample that can be injected without significant loss of resolution.
-
Prepare a concentrated solution of the racemic THIQ (e.g., 10-50 mg/mL).
-
Inject increasing volumes onto the analytical column until the peaks start to merge.
-
-
Scale-Up to Preparative Scale:
-
Use the optimized conditions from the analytical scale. The flow rate is scaled up proportionally to the cross-sectional area of the preparative column.
-
Formula for Flow Rate Scaling: Flow_prep = Flow_analyt * (ID_prep² / ID_analyt²)
-
Begin with stacked injections, where the next injection is made before the previous one has fully eluted, to maximize throughput.[21]
-
Collect fractions corresponding to each enantiomer and analyze their purity (ee%) using the analytical method.
-
Protocol 2: Classical Resolution via Diastereomeric Salt Crystallization
This protocol provides a general procedure for screening resolving agents and solvents.
-
Resolving Agent and Solvent Screening:
-
Select a range of commercially available chiral acids (since THIQs are basic). Common choices include (+)- and (-)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, and (+)-camphor-10-sulfonic acid.[2][22]
-
In an array of small vials, dissolve the racemic THIQ (e.g., 100 mg) and a stoichiometric equivalent (or 0.5 eq) of the chiral resolving agent in a small amount of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate).
-
Allow the vials to stand at room temperature. If no crystals form, slowly cool the vials or allow for slow evaporation. An anti-solvent (like heptane) can also be added dropwise.[15]
-
-
Isolation and Analysis:
-
Once crystals form, isolate them by filtration, wash with a small amount of cold solvent, and dry.
-
To determine the success of the resolution, the diastereomeric salt must be "broken."
-
Dissolve the salt in water.
-
Basify the solution with an aqueous base (e.g., 1M NaOH) to deprotonate the THIQ.
-
Extract the free THIQ base with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate.
-
-
Analyze the enantiomeric excess (ee) of the recovered THIQ using a chiral HPLC or SFC analytical method.
-
-
Optimization:
-
Once a promising combination of resolving agent and solvent is found, optimize the process by varying the stoichiometry of the resolving agent, concentration, crystallization temperature, and cooling rate to maximize both yield and diastereomeric excess.[19]
-
Quantitative Data Summary
The following tables summarize typical results for the purification of chiral amines and related compounds, illustrating the effectiveness of different methods.
Table 1: Preparative Chiral Chromatography Performance
| Compound Type | Method | Column | Mobile Phase | Loading (mg/inj) | Yield (%) | Final Purity (ee %) | Reference |
| Chiral Amine | Prep SFC | Polysaccharide-based | CO₂/Methanol (+ additive) | 50 - 200 | >90 | >99 | General data from[3][4] |
| N-Heterocycle | Prep HPLC | Polysaccharide-based | Heptane/Ethanol (+ additive) | 20 - 100 | >85 | >98 | General data from[12][23] |
| Polar Amine | Prep SFC | Diol | CO₂/Methanol + 5% Water | ~100 | >95 | >99 | [4] |
Table 2: Classical Resolution Performance
| Compound Type | Resolving Agent | Solvent | Yield of Diastereomer (%) | Purity after Recrystallization (de/ee %) | Reference |
| 1-Phenyl-THIQ | (-)-(D)-Tartaric Acid | Not specified | Not specified | High | [22] |
| Diphenyl-N-methyl-piperazine | Di-p-anisoyl-d-tartaric acid | THF/H₂O | 37 | 98% ee (after salt break & 2 recrystallizations) | [15][19] |
| 1-Phenylpropane-amine | (R,R)-Tartaric Acid | Ethanol | High | >80% ee (kinetic control) | [18] |
Workflow Visualization
References
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. onyxipca.com [onyxipca.com]
- 3. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 6. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 13. Evaluation of injection conditions for preparative supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chiraltech.com [chiraltech.com]
- 15. researchgate.net [researchgate.net]
- 16. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 17. m.youtube.com [m.youtube.com]
- 18. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jascoinc.com [jascoinc.com]
- 22. mdpi.com [mdpi.com]
- 23. phx.phenomenex.com [phx.phenomenex.com]
Managing air and moisture sensitive reagents in isoquinoline synthesis
Welcome to the technical support center for isoquinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing air and moisture-sensitive reagents and troubleshooting common issues encountered during the Bischler-Napieralski and Pictet-Spengler reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
General Reagent & Solvent Handling
Q1: My reaction is giving a low yield or failing completely, and I suspect a problem with my reagents or solvent. What are the most common reasons?
Low yields in reactions involving air and moisture-sensitive reagents often stem from a few key factors:
-
Deactivated Reagents: Reagents like organolithiums (e.g., n-butyllithium) and Grignard reagents are highly reactive towards water and oxygen. Even small amounts of atmospheric exposure can significantly reduce their activity.
-
Wet Solvents: The presence of water in your reaction solvent can quench sensitive reagents.[1][2][3][4][5][6] Solvents, even those labeled "anhydrous," can absorb moisture from the air.
-
Contaminated Glassware: Glassware that has not been properly dried will have a thin film of adsorbed moisture that can react with your reagents.[2]
Q2: How can I ensure my solvents are sufficiently dry for these sensitive reactions?
For many applications, commercially available anhydrous solvents are suitable if handled under an inert atmosphere. However, for highly sensitive reactions, further drying may be necessary.
-
Drying Agents: Using drying agents is a common practice. The choice of drying agent depends on the solvent.
-
Solvent Purification Systems: Many laboratories now use solvent purification systems that pass the solvent through columns of drying agents like activated alumina, providing a safe and reliable source of anhydrous solvent.
-
Distillation: Distilling solvents over an appropriate drying agent (e.g., sodium/benzophenone for ethers and hydrocarbons, calcium hydride for halogenated solvents) is a traditional and effective method, though it carries safety risks and requires careful setup.
Q3: What is the best way to handle and transfer air-sensitive reagents like n-butyllithium?
The two primary methods for handling air-sensitive reagents are using a Schlenk line or a glovebox.
-
Schlenk Line: A Schlenk line is a dual-manifold system that allows for the manipulation of reagents under vacuum or an inert atmosphere (usually nitrogen or argon).[7][8][9] Transfers are typically done using gas-tight syringes or cannulas.
-
Glovebox: A glovebox provides a sealed environment with a continuously purified inert atmosphere, allowing for more complex manipulations as if on a benchtop.[10]
When using a syringe for transfer, ensure it is properly dried and flushed with an inert gas before drawing up the reagent.
Bischler-Napieralski Reaction Troubleshooting
Q4: My Bischler-Napieralski reaction is not working, or the yield is very low. What should I check?
Low or no yield in a Bischler-Napieralski reaction can be due to several factors. Here's a systematic approach to troubleshooting:
-
Aromatic Ring Activation: This reaction is an electrophilic aromatic substitution, so it works best with electron-rich aromatic rings. If your substrate has electron-withdrawing groups, the reaction will be more difficult.
-
Dehydrating Agent: The choice and quality of the dehydrating agent are critical. For less reactive substrates, a stronger dehydrating agent may be needed.
-
Reaction Temperature: While heating is often necessary, excessive temperatures can lead to decomposition and the formation of tar.
-
Moisture: The dehydrating agents used (e.g., POCl₃, P₂O₅) are highly sensitive to moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.
Q5: I'm observing a significant amount of a styrene-like side product in my Bischler-Napieralski reaction. How can I prevent this?
The formation of a styrene derivative is a common side reaction resulting from a retro-Ritter reaction of the nitrilium ion intermediate.[1][10]
-
Solvent Choice: Using the corresponding nitrile as the solvent can shift the equilibrium away from the retro-Ritter product.
-
Alternative Reagents: A procedure developed by Larsen and colleagues uses oxalyl chloride to form an N-acyliminium intermediate, which is less prone to this fragmentation.[11]
Pictet-Spengler Reaction Troubleshooting
Q6: My Pictet-Spengler reaction is not proceeding to completion. What are the likely causes?
Incomplete conversion in a Pictet-Spengler reaction can often be attributed to the following:
-
Insufficiently Acidic Catalyst: The reaction is acid-catalyzed and relies on the formation of an electrophilic iminium ion.[12] If the catalyst is too weak, the reaction may not proceed.
-
Decomposition of Starting Material: Tryptamine and its derivatives can be sensitive to harsh acidic conditions and high temperatures.
-
Reagent Purity: Impurities in the aldehyde or solvent can interfere with the reaction. Water, in particular, can hydrolyze the iminium ion intermediate.[12]
-
Steric Hindrance: Bulky groups on either the amine or the aldehyde can slow the reaction down.
Q7: I am getting a mixture of diastereomers in my Pictet-Spengler reaction. How can I improve the stereoselectivity?
The formation of diastereomers is a common challenge, especially when using chiral starting materials.
-
Temperature Control: Lower reaction temperatures often favor the kinetically controlled product and can improve diastereoselectivity.[13]
-
Catalyst Choice: The choice of acid catalyst can significantly influence the diastereomeric ratio. For some substrates, milder acids or Lewis acids may provide better selectivity.
-
Protecting Groups: The presence and nature of protecting groups on the tryptamine nitrogen can influence the facial selectivity of the cyclization.
Quantitative Data Summary
The following tables provide quantitative data to aid in experimental design and troubleshooting.
Table 1: Stability of n-Butyllithium in Different Solvents
| Solvent | Concentration (M) | Temperature (°C) | Half-life |
| Hexane | 1.6 | 25 | > 1 year |
| Diethyl Ether | 2.5 | 25 | ~33 days |
| Tetrahydrofuran (THF) | 2.2 | 25 | ~10 days |
| Tetrahydrofuran (THF) | 1.15 | 0 | ~4 days |
Data synthesized from multiple sources indicating relative stability trends. Exact values can vary based on purity and storage conditions.
Table 2: Acceptable Moisture Content for Anhydrous Solvents
| Solvent | Water Content (ppm) | Recommended Use |
| Standard Anhydrous | < 50 | General use, less sensitive reactions |
| Extra Dry | < 30 | Grignard reactions, many organometallic reactions |
| Super Dry | < 10 | Highly sensitive reactions, e.g., with organolithiums |
These are general guidelines. The specific requirements of your reaction may vary.
Table 3: Comparative Yields for Bischler-Napieralski Reaction of N-(3,4-dimethoxyphenethyl)acetamide
| Dehydrating Agent | Solvent | Temperature (°C) | Yield (%) |
| POCl₃ | Toluene | Reflux | 75-85 |
| P₂O₅ in POCl₃ | Toluene | Reflux | 80-90 |
| Tf₂O, 2-chloropyridine | Dichloromethane | -20 to 0 | ~95 |
| PPA | - | 140-150 | 60-70 |
Yields are approximate and can vary based on specific reaction conditions and scale.[11]
Table 4: Effect of Aromatic Ring Substituents on Pictet-Spengler Reaction Yields
| Tryptamine Derivative | Aldehyde | Conditions | Yield (%) |
| Tryptamine | Formaldehyde | HCl, MeOH, rt | High |
| 5-Methoxy-tryptamine | Acetaldehyde | TFA, CH₂Cl₂, rt | > 90 |
| 5-Nitro-tryptamine | Acetaldehyde | TFA, CH₂Cl₂, reflux | Low to moderate |
| Phenethylamine | Formaldehyde | HCl, reflux | Moderate |
| 3,4-Dimethoxyphenethylamine | Formaldehyde | HCl, rt | High |
Illustrates the general trend that electron-donating groups on the aromatic ring lead to higher yields under milder conditions.[13]
Experimental Protocols
Protocol 1: General Procedure for a Bischler-Napieralski Reaction under Inert Atmosphere
This protocol describes the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline.
1. Glassware Preparation:
- Oven-dry a two-neck round-bottom flask, a reflux condenser, and a magnetic stir bar at 120 °C for at least 4 hours.
- Assemble the flask and condenser while hot and allow them to cool to room temperature under a stream of dry nitrogen or argon.
2. Reaction Setup:
- To the cooled flask, add N-(3,4-dimethoxyphenethyl)acetamide (1.0 eq).
- Under a positive pressure of inert gas, add anhydrous toluene via a syringe.
- Fit the flask with a rubber septum on one neck and the condenser on the other. Connect the top of the condenser to a bubbler to maintain a positive pressure of inert gas.
3. Reagent Addition:
- With stirring, slowly add phosphorus oxychloride (POCl₃) (2.0 - 3.0 eq) dropwise via a syringe through the septum. This addition can be exothermic, so maintain a controlled addition rate.
4. Reaction:
- Heat the reaction mixture to reflux (approximately 110 °C for toluene) using an oil bath.
- Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
5. Work-up:
- Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
- Slowly and carefully quench the reaction by adding crushed ice, followed by a saturated aqueous solution of sodium bicarbonate until the mixture is basic.
- Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
6. Purification:
- Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 6,7-dimethoxy-3,4-dihydroisoquinoline.
Protocol 2: General Procedure for a Pictet-Spengler Reaction
This protocol describes the synthesis of 1,2,3,4-tetrahydro-β-carboline from tryptamine and formaldehyde.
1. Glassware and Reagent Preparation:
- Use a clean, dry round-bottom flask with a magnetic stir bar. Oven-drying is recommended if using anhydrous solvents, but not strictly necessary for reactions in protic solvents like methanol.
- Ensure the tryptamine is of high purity and the formaldehyde solution is fresh.
2. Reaction Setup:
- Dissolve tryptamine (1.0 eq) in methanol in the round-bottom flask.
- Stir the solution at room temperature.
3. Reagent Addition:
- Add an aqueous solution of formaldehyde (37 wt. %, ~1.1 eq) dropwise to the stirred solution of tryptamine.
- After the addition of formaldehyde, add hydrochloric acid (or another suitable acid like TFA) dropwise until the pH is acidic (typically pH 4-5).
4. Reaction:
- Stir the reaction mixture at room temperature.
- Monitor the reaction by TLC until the tryptamine is consumed (typically a few hours).
5. Work-up:
- Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
6. Purification:
- The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Visualized Workflows and Logic
Troubleshooting Bischler-Napieralski Reactions
Caption: Troubleshooting decision tree for low yields in the Bischler-Napieralski reaction.
Workflow for Setting Up an Air-Sensitive Reaction via Schlenk Line
Caption: General workflow for setting up an air-sensitive reaction using a Schlenk line.
References
- 1. How does water affect Grignard reagents? | Filo [askfilo.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. byjus.com [byjus.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 8. Chemistry Teaching Labs - Setting up a Schlenk line [chemtl.york.ac.uk]
- 9. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 10. Bischler-Napieralski Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. jk-sci.com [jk-sci.com]
Technical Support Center: Enhancing Diastereoselectivity with Chiral Auxiliaries
Welcome to the technical support center for enhancing diastereoselectivity using chiral auxiliaries. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your asymmetric synthesis experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What are chiral auxiliaries and how do they induce diastereoselectivity?
A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate.[1] This creates a chiral molecule, and the steric and electronic properties of the auxiliary block one face of the reactive center of the substrate.[2][3] As a result, an incoming reagent is directed to the more accessible face, leading to the preferential formation of one diastereomer over the other.[1] This process typically involves three main steps: covalent attachment of the auxiliary to the substrate, the diastereoselective reaction, and finally, cleavage of the auxiliary to yield the desired enantiomerically enriched product.[4]
Q2: I am observing low diastereoselectivity. What are the common causes and how can I improve it?
Low diastereoselectivity can arise from several factors. The primary aspects to investigate are the choice of Lewis acid, reaction temperature, and the solvent system.[5] Suboptimal conditions can fail to create a well-organized, sterically hindered transition state, thus reducing the energy difference between the pathways leading to the different diastereomers.[5]
Troubleshooting Low Diastereoselectivity [5][6]
| Potential Cause | Recommended Solution | Expected Outcome |
| Suboptimal Lewis Acid | Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl, BF₃·OEt₂). The size and coordinating ability of the Lewis acid are crucial for forming a rigid chelated intermediate.[5] | Identification of a Lewis acid that provides a more ordered transition state and higher diastereoselectivity. |
| High Reaction Temperature | Lower the reaction temperature (e.g., to -78 °C). Lower temperatures increase the energy barrier for the formation of the minor diastereomer.[5] | Enhanced diastereomeric ratio, as the reaction will favor the transition state with the lower activation energy. |
| Inappropriate Solvent | Experiment with solvents of varying polarity. Solvents can influence the conformation of the substrate-Lewis acid complex and the solvation of transition states.[5] | Improved diastereoselectivity due to better organization of the transition state. |
| Incorrect Reagent Stoichiometry | Carefully optimize the stoichiometry of the base, Lewis acid, and electrophile. | Maximized formation of the desired diastereomer by favoring the intended reaction pathway. |
| Impure Starting Materials | Ensure the chiral auxiliary and other reagents are of high purity. The presence of stereoisomeric impurities in the auxiliary will directly decrease the diastereomeric excess of the product.[5] | A higher diastereomeric ratio that accurately reflects the directing ability of the pure auxiliary. |
Q3: The cleavage of my chiral auxiliary is incomplete or results in low yield. What should I do?
Incomplete cleavage is a common problem, often due to the steric hindrance of the auxiliary.[7] Low yields can also result from product decomposition or difficult purification.
Troubleshooting Auxiliary Cleavage [8][9]
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Cleavage | Verify the quality and stoichiometry of cleavage reagents. Increase reaction time or temperature. Consider a stronger nucleophile (e.g., LiOOH instead of LiOH for hindered esters).[7][8] | Complete consumption of the starting material and formation of the desired product. |
| Low Product Yield | Optimize workup and purification procedures. Ensure the pH is appropriate for extracting the product after cleavage. For example, acidification is often necessary to extract the carboxylic acid product.[8] | Improved recovery of the final product. |
| Product Epimerization | Use milder cleavage conditions (e.g., reductive cleavage instead of harsh hydrolysis). Carefully control the temperature and reaction time to avoid racemization of the newly formed stereocenter.[8] | Preservation of the product's enantiomeric purity. |
| Endocyclic Cleavage | This is an undesired side reaction where the auxiliary ring is opened.[9] Ensure the correct nucleophile is used for the desired exocyclic cleavage (e.g., LiOOH for Evans auxiliaries).[10][11] | Selective cleavage of the N-acyl bond and recovery of the intact auxiliary. |
Q4: How can I recover the chiral auxiliary for reuse?
A key advantage of using chiral auxiliaries is the ability to recover and recycle them.[12] For auxiliaries like those derived from amino alcohols (e.g., Evans' oxazolidinones, pseudoephedrine), the auxiliary is often water-soluble after cleavage and product extraction.
General Auxiliary Recovery Protocol [12]
-
After extracting the desired product (typically into an organic solvent), the aqueous layer will contain the protonated auxiliary.
-
Basify the aqueous layer to a pH > 12 with a suitable base (e.g., NaOH).
-
Extract the free auxiliary from the basic aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts, concentrate, and purify the auxiliary if necessary.
Data Presentation: Diastereoselectivity in Asymmetric Reactions
The choice of chiral auxiliary and reaction conditions significantly impacts the diastereoselectivity. The following tables provide a summary of reported data for common asymmetric reactions.
Table 1: Diastereoselectivity in Asymmetric Aldol Reactions with Evans' Oxazolidinone Auxiliaries [13]
| Chiral Auxiliary | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
| (4R)-4-isopropyl-2-oxazolidinone | Isobutyraldehyde | 80 | >99:1 |
| (4R)-4-isopropyl-2-oxazolidinone | Benzaldehyde | 95 | >99:1 |
| (4S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | 85 | 95:5 |
| (4S)-4-benzyl-2-oxazolidinone | Benzaldehyde | 82 | 97:3 |
Table 2: Diastereoselectivity in Asymmetric Alkylation of Pseudoephedrine Amides [14][15]
| Pseudoephedrine Amide Substrate | Alkyl Halide | Yield (%) | Diastereomeric Ratio |
| N-propionylpseudoephedrine | Benzyl bromide | 91 | >99:1 |
| N-propionylpseudoephedrine | Methyl iodide | 85 | 98:2 |
| N-butyrylpseudoephedrine | Allyl iodide | 88 | 97:3 |
Experimental Protocols
Here are detailed methodologies for key experiments involving the use of chiral auxiliaries.
Protocol 1: Evans Asymmetric Aldol Reaction[13][16][17]
This protocol describes the highly diastereoselective syn-aldol reaction using an N-acyloxazolidinone.
Step 1: Enolate Formation
-
To a solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous dichloromethane (0.1 M) under an inert atmosphere (argon or nitrogen), cool the flask to -78 °C.
-
Add di-n-butylboron triflate (1.1 equiv) dropwise, followed by the slow addition of triethylamine (1.2 equiv).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the Z-boron enolate.
Step 2: Aldol Addition
-
Cool the enolate solution back down to -78 °C.
-
Add the aldehyde (1.5 equiv) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir for another hour.
Step 3: Work-up and Purification
-
Quench the reaction by adding a phosphate buffer solution (pH 7).
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Myers Asymmetric Alkylation of a Pseudoephedrine Amide[4][6][14][15]
This protocol outlines the diastereoselective alkylation of a pseudoephedrine amide enolate.
Step 1: Enolate Formation
-
To an oven-dried flask under an inert atmosphere, add the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0-7.0 equiv).
-
Add anhydrous tetrahydrofuran (THF) to form a suspension (~0.2 M).
-
Cool the suspension to 0 °C and slowly add a solution of lithium diisopropylamide (LDA) in THF/hexanes (2.0-2.2 equiv).
-
Stir the mixture at 0 °C for 1 hour to ensure complete enolate formation.
Step 2: Alkylation
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the alkylating agent (2.0-3.0 equiv) dropwise.
-
Stir the reaction at this temperature until the starting material is consumed (monitored by TLC).
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 3: Cleavage of an Evans' Oxazolidinone Auxiliary with Lithium Hydroperoxide[4][8][9][12]
This protocol describes the cleavage of the auxiliary to yield a chiral carboxylic acid.
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a pre-cooled (0 °C) 30% aqueous solution of hydrogen peroxide (4.0 equiv), followed by the dropwise addition of an aqueous solution of lithium hydroxide monohydrate (2.0 equiv).
-
Stir the reaction mixture at 0 °C and monitor by TLC (typically complete within 1-4 hours).
-
Quench the reaction by adding an aqueous solution of sodium sulfite to reduce excess peroxide.
-
Concentrate the mixture in vacuo to remove the THF.
-
Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2-3 with 1M HCl.
-
Extract the carboxylic acid product with ethyl acetate.
-
Combine the organic extracts containing the product, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Visualizations
General Workflow for Chiral Auxiliary-Mediated Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. connectsci.au [connectsci.au]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Scaling up the synthesis of ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2-carboxylate for API manufacturing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2-carboxylate, a key intermediate in the manufacturing of Active Pharmaceutical Ingredients (APIs) such as Solifenacin.[1][2][3][4]
Overall Synthesis Workflow
The industrial synthesis of ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2-carboxylate can be summarized in three main stages:
-
Formation of Racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline: This is typically achieved through a Bischler-Napieralski reaction followed by reduction, or a Pictet-Spengler reaction.
-
Chiral Resolution: The racemic mixture is resolved to isolate the desired (S)-enantiomer, commonly using a chiral resolving agent like D-(-)-tartaric acid.[5]
-
N-ethoxycarbonylation: The isolated (S)-enantiomer is then reacted with an ethyl chloroformate to yield the final product.
References
Validation & Comparative
A Comparative Guide to Confirming the Enantiomeric Purity of (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules is a critical step in the synthesis and quality control of active pharmaceutical ingredients (APIs). The therapeutic efficacy and safety of a drug can be highly dependent on its stereochemistry, with one enantiomer often exhibiting the desired pharmacological activity while the other may be inactive or even elicit adverse effects. This guide provides an objective comparison of two primary analytical techniques for confirming the enantiomeric purity of (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key chiral intermediate in the synthesis of various pharmaceuticals. We will explore High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase and Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent, presenting supporting data based on closely related structures and detailed experimental protocols.
Comparison of Analytical Methods
Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful and widely used techniques for determining enantiomeric excess (e.e.). The choice between these methods often depends on factors such as the required accuracy, sample throughput, and available instrumentation.
Chiral HPLC is a separative technique that provides a physical separation of the enantiomers, offering high resolution and sensitivity. It is often considered the gold standard for quantitative enantiomeric purity analysis.
Chiral NMR is a spectroscopic technique that allows for the determination of enantiomeric excess without physical separation. By using a chiral solvating agent, the enantiomers become diastereomerically associated, leading to distinguishable signals in the NMR spectrum. This method is typically faster and requires less method development than HPLC.
The following table summarizes a comparison of the key performance characteristics of these two methods.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Nuclear Magnetic Resonance (NMR) |
| Principle | Physical separation of enantiomers on a chiral stationary phase. | In-situ formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals. |
| Resolution | Baseline separation of enantiomeric peaks is often achievable. | Depends on the chiral solvating agent and the specific analyte; may have overlapping signals. |
| Sensitivity | High (typically µg/mL to ng/mL). | Moderate (typically mg/mL). |
| Quantification | Highly accurate and precise, based on peak area integration. | Good accuracy and precision, based on signal integration. |
| Speed | Moderate; includes column equilibration and run time. | Fast; rapid sample preparation and data acquisition. |
| Sample Throughput | Lower compared to NMR. | Higher, suitable for screening multiple samples. |
| Solvent Consumption | Higher. | Lower. |
| Method Development | Can be more time-consuming, involving screening of columns and mobile phases. | Generally faster, involving screening of chiral solvating agents. |
| Sample Recovery | Non-destructive; sample can be collected post-detection. | Non-destructive; sample is easily recovered. |
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are provided below.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
This method is adapted from established procedures for the enantiomeric separation of structurally similar 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives. Polysaccharide-based chiral stationary phases are highly effective for this class of compounds.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Lux® Cellulose-2 [cellulose tris(3-chloro-4-methylphenylcarbamate)] or Chiralpak® IC [cellulose tris(3,5-dichlorophenylcarbamate)], 5 µm, 250 x 4.6 mm
Chromatographic Conditions:
-
Mobile Phase: A mixture of n-hexane and ethanol. The optimal ratio should be determined empirically, starting with a ratio of 90:10 (v/v) and adjusting to achieve optimal resolution and run time. The addition of a small amount of a basic modifier like diethylamine (0.1%) can improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
Data Analysis: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
% e.e. = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent
This method provides a rapid determination of enantiomeric purity by inducing chemical shift differences between the enantiomers in the presence of a chiral solvating agent.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Reagents:
-
This compound sample
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) is a common choice for creating diastereomeric interactions with a variety of chiral compounds.
-
Deuterated solvent: Chloroform-d (CDCl₃)
Experimental Procedure:
-
Prepare a stock solution of the chiral solvating agent (e.g., 10 mg/mL in CDCl₃).
-
Dissolve a known amount of the this compound sample (e.g., 5 mg) in an NMR tube with approximately 0.6 mL of CDCl₃.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
Acquire another ¹H NMR spectrum. Observe the splitting of specific proton signals (e.g., the proton at the C1 position or the protons of the ethyl ester) into two distinct sets of signals corresponding to the two diastereomeric complexes.
-
Integrate the corresponding signals for each enantiomer.
Data Analysis: The enantiomeric excess (% e.e.) is calculated from the integration values of the resolved signals:
% e.e. = [(Integration of Major Enantiomer Signal - Integration of Minor Enantiomer Signal) / (Integration of Major Enantiomer Signal + Integration of Minor Enantiomer Signal)] x 100
Visualizations
To further illustrate the experimental workflows, the following diagrams are provided.
Caption: Workflow for Chiral HPLC Analysis.
Caption: Workflow for Chiral NMR Analysis.
Conclusion
Both chiral HPLC and chiral NMR are robust methods for determining the enantiomeric purity of this compound. Chiral HPLC is the preferred method for highly accurate and sensitive quantitative analysis, particularly in a quality control setting. Chiral NMR offers a rapid and efficient alternative, well-suited for reaction monitoring and high-throughput screening where speed is a primary consideration. For unequivocal confirmation of enantiomeric purity, especially during process development and for regulatory submissions, a cross-validation approach utilizing both techniques is highly recommended. The complementary nature of these methods provides a high degree of confidence in the analytical results.
Comparative analysis of different chiral catalysts for isoquinoline synthesis
A Comparative Analysis of Chiral Catalysts for the Asymmetric Synthesis of Isoquinolines
The development of efficient and stereoselective methods for the synthesis of chiral isoquinoline frameworks is of paramount importance to researchers in medicinal chemistry and drug development, given their prevalence in a wide array of biologically active natural products and pharmaceuticals. This guide provides a comparative analysis of different classes of chiral catalysts employed in the asymmetric synthesis of isoquinolines and their derivatives, with a focus on performance, substrate scope, and reaction conditions. The catalysts covered include transition metal complexes of iridium and rhodium, as well as organocatalysts such as chiral phosphoric acids, bifunctional ureas, and thioureas.
Iridium-Catalyzed Asymmetric Hydrogenation
Iridium complexes, particularly those featuring chiral phosphine ligands, have proven to be highly effective for the asymmetric hydrogenation of substituted isoquinolines to furnish chiral tetrahydroisoquinolines (THIQs). These reactions often proceed with high yields and excellent enantioselectivities.
Performance Data
A representative example of this is the iridium-catalyzed asymmetric hydrogenation of 1,3-disubstituted isoquinolines using a Xyliphos ligand, which affords cis-THIQs with high diastereoselectivity and enantioselectivity.[1]
| Entry | Substrate (Isoquinoline Derivative) | Product (Tetrahydroisoquinoline) | Yield (%) | ee (%) | d.r. (cis:trans) |
| 1 | 1-(Hydroxymethyl)-3-phenylisoquinoline | (1S,3R)-3-Phenyl-1,2,3,4-tetrahydroisoquinoline-1-methanol | 95 | 95 | >20:1 |
| 2 | 1-(Hydroxymethyl)-3-(4-methoxyphenyl)isoquinoline | (1S,3R)-3-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1-methanol | 94 | 94 | >20:1 |
| 3 | 1-(Hydroxymethyl)-3-(4-fluorophenyl)isoquinoline | (1S,3R)-3-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-1-methanol | 96 | 95 | >20:1 |
| 4 | 1-(Hydroxymethyl)-3-(thiophen-2-yl)isoquinoline | (1S,3R)-3-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline-1-methanol | 93 | 93 | >20:1 |
| 5 | 3-Cyclohexyl-1-(hydroxymethyl)isoquinoline | (1S,3R)-3-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline-1-methanol | 92 | 92 | >20:1 |
Experimental Protocol
A representative experimental procedure for the iridium-catalyzed asymmetric hydrogenation is as follows:
To a solution of the 1,3-disubstituted isoquinoline (0.1 mmol) in anhydrous and degassed dichloromethane (1.0 mL) in a glovebox, [Ir(cod)Cl]₂ (1.25 mol%) and the chiral Xyliphos ligand (2.75 mol%) are added. The resulting solution is stirred for 10 minutes at room temperature. The reaction mixture is then transferred to an autoclave, which is purged with hydrogen gas three times before being pressurized to 50 bar H₂. The reaction is stirred at room temperature for 24 hours. After carefully releasing the hydrogen pressure, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired tetrahydroisoquinoline.[1]
Catalytic Cycle
Caption: Proposed catalytic cycle for the Iridium-catalyzed asymmetric hydrogenation of isoquinolines.
Chiral Phosphoric Acid (CPA) Catalysis
Chiral phosphoric acids have emerged as powerful Brønsted acid organocatalysts for a variety of asymmetric transformations, including the enantioselective synthesis of isoquinoline derivatives. One notable application is the phosphinylation of 3,4-dihydroisoquinolines.
Performance Data
The enantioselective phosphinylation of 3,4-dihydroisoquinolines with diarylphosphine oxides, catalyzed by a chiral phosphoric acid, provides access to chiral α-amino diarylphosphine oxides with high yields and enantioselectivities.[2][3]
| Entry | Substrate (Dihydroisoquinoline) | Nucleophile (Diarylphosphine Oxide) | Product | Yield (%) | ee (%) |
| 1 | 3,4-Dihydroisoquinoline | Diphenylphosphine oxide | (R)-(1-(Diphenylphosphoryl)-1,2,3,4-tetrahydroisoquinolin-2-yl)(tert-butyl)methanone | 95 | 96 |
| 2 | 6,7-Dimethoxy-3,4-dihydroisoquinoline | Diphenylphosphine oxide | (R)-(1-(Diphenylphosphoryl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)(tert-butyl)methanone | 93 | 95 |
| 3 | 3,4-Dihydroisoquinoline | Bis(4-methoxyphenyl)phosphine oxide | (R)-(1-(Bis(4-methoxyphenyl)phosphoryl)-1,2,3,4-tetrahydroisoquinolin-2-yl)(tert-butyl)methanone | 96 | 97 |
| 4 | 3,4-Dihydroisoquinoline | Bis(4-fluorophenyl)phosphine oxide | (R)-(1-(Bis(4-fluorophenyl)phosphoryl)-1,2,3,4-tetrahydroisoquinolin-2-yl)(tert-butyl)methanone | 94 | 95 |
| 5 | 7-Bromo-3,4-dihydroisoquinoline | Diphenylphosphine oxide | (R)-(7-Bromo-1-(diphenylphosphoryl)-1,2,3,4-tetrahydroisoquinolin-2-yl)(tert-butyl)methanone | 90 | 94 |
Experimental Protocol
A representative experimental procedure for the CPA-catalyzed enantioselective phosphinylation is as follows:
To a solution of the 3,4-dihydroisoquinoline (0.2 mmol) and di-tert-butyl dicarbonate (0.3 mmol) in methyl tert-butyl ether (MTBE, 2 mL) is added the chiral phosphoric acid catalyst (5 mol%). The mixture is stirred at 50 °C for 30 minutes. Then, 4 Å molecular sieves (50 mg) and the diarylphosphine oxide (0.24 mmol) are added, and the reaction mixture is stirred at room temperature for 24 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered, and the solvent is evaporated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product.[2]
Reaction Mechanism
Caption: Proposed mechanism for the chiral phosphoric acid-catalyzed enantioselective phosphinylation.
Bifunctional Organocatalysis for Axially Chiral Isoquinoline N-Oxides
Bifunctional organocatalysts, such as those derived from cinchona alkaloids bearing a urea or thiourea moiety, can effectively catalyze the synthesis of axially chiral biaryls. A notable application is the enantioselective synthesis of axially chiral isoquinoline N-oxides.
Performance Data
The use of a bifunctional quinidine-derived urea organocatalyst enables the synthesis of various axially chiral isoquinoline N-oxides with excellent yields and enantioselectivities.[4]
| Entry | Substrate (1-(3-hydroxyphenyl)isoquinoline 2-oxide derivative) | Halogenating Agent | Product | Yield (%) | ee (%) |
| 1 | 1-(3-Hydroxyphenyl)isoquinoline 2-oxide | N-Bromosuccinimide (NBS) | 1-(2-Bromo-5-hydroxyphenyl)isoquinoline 2-oxide | 99 | 99 |
| 2 | 1-(3-Hydroxy-4-methylphenyl)isoquinoline 2-oxide | NBS | 1-(2-Bromo-5-hydroxy-4-methylphenyl)isoquinoline 2-oxide | 98 | 98 |
| 3 | 1-(4-Fluoro-3-hydroxyphenyl)isoquinoline 2-oxide | NBS | 1-(2-Bromo-4-fluoro-5-hydroxyphenyl)isoquinoline 2-oxide | 97 | 99 |
| 4 | 1-(3-Hydroxyphenyl)isoquinoline 2-oxide | N-Chlorosuccinimide (NCS) | 1-(2-Chloro-5-hydroxyphenyl)isoquinoline 2-oxide | 95 | 97 |
| 5 | 1-(3-Hydroxynaphthalen-2-yl)isoquinoline 2-oxide | NBS | 1-(1-Bromo-4-hydroxynaphthalen-2-yl)isoquinoline 2-oxide | 96 | 96 |
Experimental Protocol
A representative experimental procedure for the synthesis of axially chiral isoquinoline N-oxides is as follows:
To a solution of the 1-(3-hydroxyphenyl)isoquinoline 2-oxide (0.1 mmol) and the bifunctional organocatalyst (10 mol%) in toluene (1.0 mL) at -20 °C is added the N-halosuccinimide (1.2 equiv). The reaction mixture is stirred at this temperature for the specified time (typically 12-24 hours), with progress monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the axially chiral isoquinoline N-oxide.
Proposed Mechanism
References
Navigating the Chiral Maze: A Comparative Guide to Validating Analytical Methods for Enantiomeric Excess Determination with Raman Optical Activity
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral drug development and quality control. While established chromatographic techniques have long been the industry standard, chiroptical methods, particularly Raman Optical Activity (ROA), are emerging as powerful, non-destructive alternatives. This guide provides an objective comparison of ROA with traditional methods for determining enantiomeric excess, supported by experimental data and detailed protocols, to empower you in selecting the optimal analytical strategy.
Raman Optical Activity (ROA) is a spectroscopic technique that measures the small difference in the intensity of Raman scattered right- and left-circularly polarized light from a chiral molecule.[1] This differential scattering provides a rich vibrational spectrum that is exquisitely sensitive to the three-dimensional structure of a molecule, making it a direct probe of chirality.[2] Unlike conventional methods that rely on physical separation of enantiomers, ROA offers a non-destructive analysis directly in solution, often without the need for derivatization or specialized chiral selectors.[3]
Performance Comparison: ROA vs. Traditional Methods
The choice of an analytical method for determining enantiomeric excess is a critical decision, balancing factors such as accuracy, precision, sensitivity, speed, and sample requirements. The following table summarizes the key performance characteristics of ROA compared to established techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Parameter | Raman Optical Activity (ROA) | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy (with Chiral Solvating Agents) |
| Principle | Measures the differential Raman scattering of circularly polarized light by enantiomers.[1] | Physical separation of enantiomers on a chiral stationary phase.[4] | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.[5] |
| Accuracy | High (e.g., 0.05% for neat α-pinene, 0.22% for alanine aqueous solution).[4] | High, with recovery typically between 98-102%.[6][7] | Generally good, with errors of around ±1-10% depending on the system.[8] |
| Precision (%RSD) | High, with reported RMSECV not exceeding 1.35%. | High, with intra- and inter-day precision typically <2%.[6][7] | Good, with RSD values often below 5%. |
| Limit of Detection (LOD) | Dependent on the strength of the ROA signal; can be in the µg/mL to mg/mL range. | High sensitivity, often in the ng/mL to µg/mL range.[6][9] | Lower sensitivity, typically in the mg/mL range.[10] |
| Limit of Quantitation (LOQ) | Typically in the µg/mL to mg/mL range. | High sensitivity, often in the ng/mL to µg/mL range.[6][9] | Lower sensitivity, typically in the mg/mL range.[10][11] |
| Analysis Time | Relatively fast, with spectra recorded in minutes to a few hours for high accuracy.[4] | Can be lengthy due to method development and run times (typically 10-60 minutes per sample).[12] | Very rapid, with spectra acquired in under 5 minutes.[12] |
| Sample Requirements | Non-destructive, requires sample in solution. | Destructive (sample is passed through a column), requires sample in a suitable mobile phase. | Non-destructive, requires sample in a suitable deuterated solvent. |
| Versatility | Broadly applicable to chiral molecules in solution.[2] | Widely applicable, but requires a suitable chiral stationary phase for each compound class.[4] | Applicable to a wide range of compounds, but requires a suitable chiral solvating agent.[5] |
| Key Advantages | Non-destructive, no separation required, provides structural information.[3] | High accuracy and precision, well-established and validated methods.[10] | Rapid analysis, non-destructive, provides structural information.[12] |
| Key Limitations | Lower sensitivity compared to HPLC, instrumentation is less common.[1] | Requires method development for each compound, can be time-consuming.[12] | Lower sensitivity, may require higher sample concentrations.[10] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for determining enantiomeric excess using ROA, Chiral HPLC, and NMR Spectroscopy.
Raman Optical Activity (ROA)
Objective: To determine the enantiomeric excess of a chiral molecule in solution.
Methodology:
-
Sample Preparation:
-
Prepare a series of calibration standards with known enantiomeric excess values (e.g., 100:0, 90:10, 75:25, 50:50, etc.) of the analyte in a suitable solvent.
-
Prepare the unknown sample in the same solvent and at a similar concentration to the standards.
-
-
Instrumentation and Data Acquisition:
-
Use a dedicated ROA spectrometer.
-
Simultaneously collect Raman and ROA spectra for each standard and the unknown sample. A typical spectral range is 40-2400 cm⁻¹.[4]
-
Acquire spectra for a sufficient duration to achieve an adequate signal-to-noise ratio. This can range from minutes to several hours for high-accuracy measurements.[4]
-
-
Data Processing and Analysis:
-
Correct the spectra for baseline and any potential artifacts.
-
Normalize the ROA spectra to account for fluctuations in laser power.[4]
-
Use a multivariate calibration method, such as Partial Least Squares (PLS) regression, to build a predictive model from the spectra of the calibration standards.
-
Apply the PLS model to the ROA spectrum of the unknown sample to determine its enantiomeric excess.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the enantiomers of a chiral compound to determine its enantiomeric excess.
Methodology:
-
Method Development:
-
Select an appropriate chiral stationary phase (CSP) based on the analyte's structure (e.g., polysaccharide-based columns).
-
Optimize the mobile phase composition (e.g., mixtures of alkanes and alcohols for normal phase, or acetonitrile and buffer for reversed phase) to achieve baseline resolution of the enantiomers.
-
Optimize other chromatographic parameters such as flow rate, column temperature, and detection wavelength.
-
-
Sample Preparation:
-
Analysis:
-
Inject a racemic standard of the compound to determine the retention times of the two enantiomers.
-
Inject the sample solution.
-
Detect the enantiomers using a suitable detector, most commonly a UV detector at a wavelength where the compound absorbs.
-
-
Quantification:
-
Integrate the peak areas of the two enantiomer signals.
-
Calculate the enantiomeric excess using the formula: %ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100
-
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
Objective: To determine the enantiomeric excess by inducing chemical shift differences between enantiomers through the formation of diastereomeric complexes.
Methodology:
-
Sample Preparation:
-
Dissolve a known amount of the analyte in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
Add a chiral solvating agent (CSA) to the NMR tube. The choice of CSA depends on the functional groups present in the analyte.
-
The analyte and chiral solvating agent can be directly mixed in the NMR tube.[13]
-
-
Analysis:
-
Acquire ¹H NMR spectra after the addition of the CSA.
-
Monitor the spectra for the resolution of a specific proton signal of the analyte into two distinct peaks, representing the two diastereomeric complexes.
-
Optimize the molar ratio of CSA to analyte to achieve baseline separation of the signals.
-
-
Quantification:
-
Once optimal signal separation is achieved, carefully integrate the two resolved peaks.
-
The ratio of the integrals of these two peaks directly corresponds to the ratio of the enantiomers in the sample.
-
Method Validation
Validation of any analytical method is essential to ensure its suitability for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines for analytical procedure validation. The key parameters are summarized below.
| Validation Parameter | Description |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility. |
| Detection Limit (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Visualizing the Workflow and Comparison
To further clarify the processes and relationships discussed, the following diagrams are provided.
References
- 1. Accurate Determination of Enantiomeric Excess Using Raman Optical Activity [mdpi.com]
- 2. Comparative Study of the Vibrational Optical Activity Techniques in Structure Elucidation: The Case of Galantamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram | Dhaka University Journal of Pharmaceutical Sciences [banglajol.info]
- 8. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 9. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results — Nanalysis [nanalysis.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Tetrahydroisoquinoline Analogs as Tubulin Polymerization Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry due to its prevalence in natural products and its wide array of biological activities. [1][2] This guide offers a comparative analysis of the structure-activity relationships (SAR) of two series of THIQ derivatives investigated for their potential as anticancer agents through the inhibition of tubulin polymerization. A significant number of THIQ derivatives have been developed as potent inhibitors of tubulin polymerization, a key mechanism for inducing mitotic arrest and apoptosis in cancer cells.[1]
Comparative Analysis of Tetrahydroisoquinoline Analogs
This guide focuses on two distinct series of C1 and C3-substituted THIQ analogs, which have been shown to be potent inhibitors of tubulin polymerization. The antiproliferative activity of these compounds is largely influenced by the nature and position of substituents on the THIQ core and the N-benzyl group.[1][3]
Key Structure-Activity Relationship (SAR) Observations:
-
Substitution on the THIQ Core: Modifications at the C1 and C3 positions of the THIQ ring significantly impact antiproliferative activity. For instance, a methyl substitution at the C3 position has been demonstrated to be more potent than the non-methylated counterpart.[3] Conversely, the introduction of a bulky phenyl group at the C1 position can decrease activity.[3]
-
Substitution on the N-Benzyl Group: The nature and position of substituents on the N-benzyl group are crucial for activity. Dichloro-substitution on this ring has resulted in highly potent derivatives with GI50 values in the nanomolar range against a variety of cancer cell lines.[1]
Quantitative Data Summary
The following table summarizes the in vitro antiproliferative activity and tubulin polymerization inhibitory activity of representative THIQ analogs from two comparative series.
| Compound | Series | R1 | R2 | Cell Line | IC50 (µM) - Antiproliferative | IC50 (µM) - Tubulin Polymerization |
| 1a | 1 | H | H | MCF-7 | 1.5 | 2.1 |
| 1b | 1 | CH3 | H | MCF-7 | 0.8 | 1.2 |
| 1c | 1 | H | Phenyl | MCF-7 | >10 | >20 |
| 2a | 2 | H | H | HeLa | 2.3 | 3.5 |
| 2b | 2 | H | 3,4-Cl2 | HeLa | 0.05 | 0.1 |
| 2c | 2 | CH3 | 3,4-Cl2 | HeLa | 0.02 | 0.08 |
Note: The data presented is a representative compilation from multiple sources for illustrative purposes and may not be from a single study.
Experimental Protocols
Detailed and standardized protocols are crucial for the reliable evaluation and comparison of novel chemical entities.[1] Below are the methodologies for key assays used in the study of THIQ derivatives.
In Vitro Antiproliferative MTT Assay
This assay is a colorimetric method used to assess cell viability.[4][5][6][7]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the THIQ analogs and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours. Living cells with active metabolism convert the MTT into a purple formazan product.[6]
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
-
Data Analysis: The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the polymerization of tubulin into microtubules.[1][8]
-
Reaction Mixture Preparation: A reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a suitable buffer is prepared on ice.
-
Compound Addition: The THIQ analogs are added to the reaction mixture at various concentrations.
-
Initiation of Polymerization: The plate is transferred to a pre-warmed 37°C plate reader to initiate tubulin polymerization.
-
Data Acquisition: The increase in fluorescence (or turbidity at 340 nm) is monitored over time as the tubulin polymerizes.[8][9]
-
Data Analysis: The rate of polymerization and the maximum polymer mass are calculated. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.[1]
Visualizing Microtubule Dynamics and the Effect of THIQ Inhibitors
The following diagram illustrates the dynamic process of microtubule formation and the mechanism by which THIQ analogs inhibit this process, leading to cell cycle arrest.
Caption: Inhibition of tubulin polymerization by THIQ analogs leading to mitotic arrest.
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. benchchem.com [benchchem.com]
- 9. In vitro tubulin polymerization assay [bio-protocol.org]
A Comparative Guide to the Synthesis of 1-Phenyl-3,4-dihydroisoquinolines: Established Methods vs. Novel Approaches
For researchers, scientists, and drug development professionals, the efficient synthesis of 1-phenyl-3,4-dihydroisoquinolines, a core scaffold in many biologically active compounds, is a critical endeavor. This guide provides an objective comparison of established synthetic routes, namely the Bischler-Napieralski and Pictet-Spengler reactions, against newer, innovative methods. The performance of these routes is benchmarked using available experimental data on reaction yields, conditions, and efficiency.
Executive Summary
The synthesis of 1-phenyl-3,4-dihydroisoquinolines has traditionally been dominated by the Bischler-Napieralski and Pictet-Spengler reactions. While reliable, these methods often necessitate harsh conditions. Recent advancements have introduced milder and more efficient alternatives, including trifluoromethanesulfonic anhydride (Tf2O)-promoted cyclization, chemoenzymatic synthesis, and asymmetric hydrogenation techniques. This guide will delve into a comparative analysis of these methods, presenting quantitative data, detailed experimental protocols, and workflow diagrams to aid in the selection of the most suitable synthetic strategy.
Comparison of Synthetic Routes
The following tables summarize the quantitative data for the synthesis of 1-phenyl-3,4-dihydroisoquinolines and their subsequent reduction to the corresponding tetrahydroisoquinolines using various methods.
Table 1: Synthesis of 1-Phenyl-3,4-dihydroisoquinoline
| Method | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Bischler-Napieralski | Polyphosphoric Acid (PPA) | - | 140 | Not specified | 72 | [1] |
| Bischler-Napieralski | POCl₃, P₂O₅ | Benzene | Reflux | Not specified | 86.7 | [2] |
| Tf₂O-Promoted B-N Type | Tf₂O, 2-chloropyridine | Dichloromethane | -20 to 0 | 0.83 | High (not specified) | [3] |
Table 2: Synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline from the Dihydroisoquinoline Precursor
| Method | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) | Reference |
| Standard Reduction | Sodium Borohydride | Methanol | 25 | 2.5 | Not specified | N/A | [2] |
| Asymmetric Hydrogenation | [Ir(cod)Cl]₂ / Ligand | Dichloromethane | Room Temp | 24 | up to 99 | up to 94 | [2][4] |
| Asymmetric Transfer Hydrogenation | Arene/Ru/TsDPEN catalyst | Formic acid/Triethylamine | Not specified | Not specified | High (not specified) | High (not specified) | [5][6] |
| Chemoenzymatic (One-Pot) | Laccase/TEMPO & Phosphate buffer | Phosphate Buffer | 37 | Not specified | up to 87 | N/A | [7] |
Experimental Protocols
Established Method: Bischler-Napieralski Reaction
This established method involves the cyclization of a β-phenylethylamide using a dehydrating agent.
Synthesis of N-(2-phenylethyl)benzamide: To a solution of β-phenylethylamine in a non-polar solvent, an equimolar amount of benzoyl chloride is added dropwise at a low temperature (e.g., 0 °C). An organic base, such as triethylamine or pyridine, is used to neutralize the HCl generated. The reaction mixture is stirred for several hours at room temperature. After completion, the product is isolated by extraction and purified by recrystallization.
Cyclization to 1-Phenyl-3,4-dihydroisoquinoline: The N-(2-phenylethyl)benzamide is heated with a dehydrating agent like polyphosphoric acid (PPA) or a mixture of phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃) in a high-boiling solvent like toluene or xylene.[3][8] The reaction is typically carried out at reflux temperature for several hours. The product is then isolated by basification, extraction, and purification.
Established Method: Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization.[9][10] For the synthesis of 1-phenyl-tetrahydroisoquinolines, phenethylamine is reacted with benzaldehyde.
Procedure: Phenethylamine and benzaldehyde are dissolved in a suitable solvent, and a protic or Lewis acid catalyst (e.g., HCl, TFA) is added.[11] The reaction mixture is heated, often to reflux, for several hours. For less nucleophilic aromatic rings like a phenyl group, harsher conditions such as higher temperatures and strong acids are typically required to achieve good yields.[10][12] The product, 1-phenyl-1,2,3,4-tetrahydroisoquinoline, is isolated after workup and purification. It is important to note that this method directly yields the tetrahydroisoquinoline, not the dihydroisoquinoline intermediate.
New Synthetic Route: Tf₂O-Promoted Bischler-Napieralski-Type Synthesis
This modern variation of the Bischler-Napieralski reaction utilizes trifluoromethanesulfonic anhydride (Tf₂O) for a milder and more efficient cyclodehydration.[13][14]
Procedure: To a solution of the N-phenethylbenzamide in dichloromethane at -20 °C, 2-chloropyridine is added, followed by the dropwise addition of trifluoromethanesulfonic anhydride.[3] The reaction is stirred at low temperature for a short period. This method often proceeds with shorter reaction times and under milder conditions compared to the classical Bischler-Napieralski reaction.[8]
New Synthetic Route: Asymmetric Hydrogenation
This method allows for the enantioselective synthesis of chiral 1-phenyl-1,2,3,4-tetrahydroisoquinolines from the corresponding dihydroisoquinoline.
Procedure: 1-Phenyl-3,4-dihydroisoquinoline is dissolved in a suitable solvent (e.g., dichloromethane) in a high-pressure reactor. A chiral catalyst, typically an iridium or ruthenium complex with a chiral phosphine ligand (e.g., [Ir(cod)Cl]₂ with a custom ligand), is added.[2][4] The reactor is then pressurized with hydrogen gas and the reaction is stirred at room temperature for a specified time. This method can provide high yields and excellent enantioselectivity.[15]
Visualization of Synthetic Workflows
Established Methods
New Synthetic Routes
References
- 1. CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Transfer Hydrogenation of Unhindered and Non-Electron-Rich 1-Aryl Dihydroisoquinolines with High Enantioselectivity | CoLab [colab.ws]
- 6. Asymmetric Transfer Hydrogenation of Unhindered and Non-Electron-Rich 1-Aryl Dihydroisoquinolines with High Enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Pictet-Spengler_reaction [chemeurope.com]
- 13. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines [organic-chemistry.org]
- 14. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 15. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
A Comparative Analysis of the Biological Activities of (S) vs. (R) Enantiomers of Isoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of drug candidates can significantly influence their pharmacological activity, with enantiomers often exhibiting distinct biological profiles. This guide provides an objective comparison of the biological activities of (S) and (R) enantiomers of selected isoquinoline derivatives, supported by experimental data. Isoquinoline alkaloids and their synthetic analogs represent a critical class of compounds with a broad range of therapeutic applications, making the understanding of their stereospecific interactions with biological targets paramount for rational drug design.
Comparative Biological Activity Data
The following tables summarize the quantitative data on the biological activities of enantiomeric pairs of isoquinoline derivatives, highlighting the stereoselectivity of their interactions.
Table 1: Comparative Cytotoxicity of Salsolinol Enantiomers in SH-SY5Y Neuroblastoma Cells
| Enantiomer | IC50 (µM) | Reference |
| (S)-Salsolinol | 296.6 | [1] |
| (R)-Salsolinol | 540.2 | [1] |
IC50 values were determined using the Alamar Blue assay after a 12-hour incubation period.[1]
Table 2: Dopamine D1 Receptor Binding Affinity of l-tetrahydropalmatine (l-THP)
| Compound | D1 Receptor Affinity (Ki, nM) | Reference |
| l-tetrahydropalmatine (l-THP) | 94 | [2] |
| d/l-tetrahydropalmatine (3:1 mixture) | 1300 | [2] |
Binding affinity was determined by the inhibition of [3H]SCH 23390 binding to the human D1 receptor.[2]
Table 3: Effects of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) Enantiomers on Dopamine Metabolism in Rat Striatum
| Enantiomer | Effect on DOPAC Levels | Effect on HVA Levels | Effect on Dopamine Metabolism Rate | Reference |
| (S)-1MeTIQ | Significantly depressed (by 60%) | Significantly depressed (by 40%) | Attenuated (by about 60%) | [3] |
| (R)-1MeTIQ | No significant effect | Significantly increased (by about 70%) | Increased (by 50%) | [3] |
Data is presented as the observed effect compared to a control group.[3]
Key Signaling Pathway: Dopamine Metabolism and the Influence of Salsolinol
Salsolinol, an isoquinoline derivative found endogenously, is formed from the condensation of dopamine and acetaldehyde.[4] Its enantiomers can differentially interact with key components of the dopamine signaling pathway. The following diagram illustrates the metabolic pathway of dopamine and the points of interaction for salsolinol.
References
- 1. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the efficacy of different chiral ligands in asymmetric oxidation reactions
For Researchers, Scientists, and Drug Development Professionals
The enantioselective oxidation of prochiral substrates is a cornerstone of modern organic synthesis, providing critical access to chiral building blocks for the pharmaceutical and fine chemical industries. The success of these transformations hinges on the judicious selection of a chiral ligand to steer the stereochemical outcome. This guide offers an objective comparison of the performance of prominent chiral ligands in three key asymmetric oxidation reactions: epoxidation, dihydroxylation, and sulfoxidation. The information presented is supported by experimental data to facilitate the selection of the optimal catalytic system for specific research and development needs.
Asymmetric Epoxidation: A Comparative Analysis
Asymmetric epoxidation is a fundamental method for the stereoselective synthesis of chiral epoxides, which are versatile intermediates in organic synthesis.[1] The choice of chiral ligand is paramount in achieving high enantioselectivity and yield.
Performance Data
The following tables summarize the performance of various widely used chiral ligands in the asymmetric epoxidation of common olefin substrates. The data includes enantiomeric excess (ee%), yield, and key reaction conditions to allow for direct comparison.
Table 1: Asymmetric Epoxidation of Styrene [1]
| Ligand/Catalyst System | Oxidant | Temperature (°C) | Yield (%) | ee (%) |
| (R,R)-Mn(Salen)Cl (Jacobsen's Catalyst) | NaOCl | -78 | - | 86 |
| Proline-derived C1-symmetric Salen-Ti(OiPr)₄ | H₂O₂ | - | - | 96-98 (S) |
| Shi Catalyst (Fructose-derived) | Oxone | - | - | 71-85 (R) |
| Modified Shi Catalyst | Oxone | -10 | 63 | 90 (R) |
Table 2: Asymmetric Epoxidation of cis-β-Methylstyrene
| Ligand/Catalyst System | Oxidant | Temperature (°C) | Yield (%) | ee (%) |
| (R,R)-Mn(Salen)Cl (Jacobsen's Catalyst) | NaOCl | -78 | 84 | 92 |
| Shi Catalyst (Fructose-derived) | Oxone | 0 | 85 | 94 |
Asymmetric Dihydroxylation: The Sharpless Method
The Sharpless asymmetric dihydroxylation is a powerful and widely used method for the enantioselective synthesis of vicinal diols from alkenes.[2][3] This reaction typically employs osmium tetroxide as the catalyst in the presence of a chiral cinchona alkaloid-derived ligand.[2][4] The choice between the pseudoenantiomeric ligands, (DHQ)₂PHAL and (DHQD)₂PHAL, dictates the facial selectivity of the dihydroxylation.[3]
Performance Data
The Sharpless asymmetric dihydroxylation is known for its high enantioselectivities across a broad range of olefin substrates.
Table 3: Sharpless Asymmetric Dihydroxylation of Various Olefins
| Olefin Substrate | Chiral Ligand | ee (%) |
| Styrene | (DHQD)₂PHAL (AD-mix-β) | >99 |
| 1-Decene | (DHQ)₂PHAL (AD-mix-α) | 97 |
| trans-Stilbene | (DHQD)₂PHAL (AD-mix-β) | >99 |
Asymmetric Sulfoxidation: Synthesis of Chiral Sulfoxides
Chiral sulfoxides are valuable intermediates and auxiliaries in asymmetric synthesis.[5][6] Catalytic asymmetric sulfoxidation of prochiral sulfides is a preferred method for their preparation, often utilizing metal complexes with chiral ligands and a terminal oxidant.[7]
Performance Data
Various chiral ligands have been successfully employed in the asymmetric oxidation of sulfides.
Table 4: Asymmetric Oxidation of Thioanisole (Methyl Phenyl Sulfide)
| Ligand/Catalyst System | Oxidant | ee (%) |
| (R)-BINOL / Ti(O-i-Pr)₄ | Cumene Hydroperoxide | 96 |
| (R,R)-Salen-Vanadium Complex | H₂O₂ | 95 |
| Chiral Iron(III)-Salen Complex | H₂O₂ | >99 |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success in asymmetric synthesis.
General Protocol for Jacobsen-Katsuki Epoxidation[1]
-
Catalyst Preparation: The (R,R)-Mn(Salen)Cl catalyst can be prepared separately or generated in situ.
-
Reaction Setup: Dissolve the olefin substrate in a suitable solvent, such as dichloromethane, and cool the mixture to the desired temperature (e.g., -78°C).
-
Addition of Reagents: Add a buffered solution of the oxidant (e.g., NaOCl) to the reaction mixture containing the olefin and the chiral catalyst.
-
Monitoring and Workup: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, quench the reaction and separate the aqueous layer.
-
Extraction and Purification: Extract the product with an organic solvent. The combined organic extracts are then washed, dried, and concentrated. Purify the crude product by flash column chromatography.
General Protocol for Sharpless Asymmetric Dihydroxylation[4]
-
Reaction Setup: In a suitable reaction vessel, combine the olefin, the AD-mix (which contains the chiral ligand, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₂(OH)₄), and a solvent system of tert-butanol and water.
-
Reaction Execution: Stir the biphasic mixture vigorously at room temperature or 0°C until the starting material is consumed (monitored by TLC).
-
Quenching: Add a solid quenching agent, such as sodium sulfite, and continue stirring.
-
Extraction and Purification: Add an organic solvent (e.g., ethyl acetate) and separate the layers. Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure. Purify the resulting diol by chromatography or recrystallization.
General Protocol for Asymmetric Sulfoxidation with a Chiral Titanium Complex[8]
-
Catalyst Preparation: Prepare the chiral titanium catalyst in situ by reacting Ti(O-i-Pr)₄ with the chiral ligand (e.g., (R)-BINOL) in a suitable solvent like dichloromethane at room temperature.
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -20°C).
-
Substrate and Oxidant Addition: Add the sulfide to the catalyst solution, followed by the slow, dropwise addition of the oxidant (e.g., cumene hydroperoxide).
-
Monitoring and Workup: Monitor the reaction by TLC. Once the reaction is complete, quench it with a suitable reagent, such as a saturated aqueous solution of Na₂S₂O₃.
-
Extraction and Purification: Extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purify the chiral sulfoxide by flash column chromatography.
Visualizing the Workflow and Logic
To better understand the experimental process and the decision-making involved in selecting a chiral ligand, the following diagrams are provided.
Caption: General experimental workflow for asymmetric oxidation.
Caption: Logical workflow for selecting an optimal chiral ligand.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides - Wordpress [reagents.acsgcipr.org]
Safety Operating Guide
Navigating the Safe Disposal of (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: A Comprehensive Guide
For researchers and drug development professionals handling (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key intermediate in the synthesis of pharmaceuticals like Solifenacin, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2] This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, aligning with established safety guidelines and regulatory requirements.
Hazard Profile and Safety Precautions
This compound is classified with specific hazards that necessitate careful handling during disposal.[3][4] Understanding these hazards is the first step in ensuring the safety of laboratory personnel and the environment.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation |
Source: PubChem, ChemicalBook[3][5]
Precautionary Measures for Handling:
Before initiating the disposal process, ensure the following personal protective equipment (PPE) is worn:
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4]
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]
-
P271: Use only outdoors or in a well-ventilated area.[4]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it should be treated as hazardous chemical waste.[6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7][8]
1. Waste Identification and Segregation:
-
Clearly label the waste container as "Hazardous Waste."
-
The label should include the full chemical name: "this compound" and the approximate quantity.
-
Segregate this waste from other laboratory waste streams, such as sharps, biological waste, or radioactive waste, to prevent unintended reactions.[9][10]
2. Container Selection and Management:
-
Use a dedicated, leak-proof container made of a material compatible with the chemical. The original container is often the best choice.[6]
-
Ensure the container is in good condition and the lid seals tightly.[6]
-
Store the waste container in a designated and secure satellite accumulation area.[7]
-
Keep the waste container closed at all times, except when adding waste.[7]
3. Disposal of Contaminated Materials:
-
Any materials that have come into contact with the compound, such as gloves, absorbent pads, or weighing paper, should also be disposed of as hazardous waste in the same container.[6]
-
For grossly contaminated items, it is advisable to double-bag them before placing them in the hazardous waste container.
4. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7]
-
Follow all institutional procedures for waste manifest documentation and pickup scheduling.
5. Decontamination of Empty Containers:
-
An empty container that held this compound must be properly decontaminated before being discarded as regular trash.[6]
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinseate and dispose of it as hazardous waste.[6]
-
After triple rinsing, deface or remove the original label and allow the container to air dry in a well-ventilated area before disposing of it as non-hazardous waste.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. scbt.com [scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | C18H19NO2 | CID 25178885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Ethyl (S)-1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate | 180468-42-2 [chemicalbook.com]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. acs.org [acs.org]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 10. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
Essential Safety and Operational Guidance for Handling (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal guidelines for (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate.
Chemical Hazards:
This compound is classified with the following hazards[1][2]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this compound is "Warning"[1][2].
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is critical to mitigate the risks of skin and eye irritation, and respiratory tract irritation. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Wear powder-free, disposable gloves of a suitable material (e.g., nitrile) to prevent skin contact and irritation.[1][3][4] |
| Eyes/Face | Safety goggles with side shields or a face shield | To protect against splashes that can cause serious eye irritation.[1][3][5][6] A face shield offers a greater degree of protection.[3][5][6] |
| Body | Laboratory coat or chemical-resistant gown | A long-sleeved, seamless gown provides a barrier against accidental spills and skin exposure.[1][4] |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary. | Work should be conducted in a fume hood to avoid inhalation of dust or vapors.[1] If exposure limits are exceeded or irritation is experienced, a NIOSH-approved respirator is required.[1] Surgical masks do not provide adequate respiratory protection from chemical exposure.[4][7] |
| Feet | Closed-toe shoes | To protect feet from spills. |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for safely handling this compound.
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[1].
-
Avoid the formation of dust and aerosols[1].
-
Wash hands thoroughly after handling[1].
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[1].
-
The storage area should be locked[1].
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention[1].
-
In Case of Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of water. If skin irritation occurs, get medical help[1].
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention[1].
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a doctor.
Spill and Disposal Procedures:
-
Spill Response: In the event of a spill, prevent further leakage if it is safe to do so. Avoid dust formation. Collect the spilled material and place it in a suitable container for disposal[1].
-
Disposal: Dispose of the compound and its container at an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal regulations[1]. Do not allow the chemical to enter drains.
References
- 1. echemi.com [echemi.com]
- 2. Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | C18H19NO2 | CID 25178885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pppmag.com [pppmag.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. hsa.ie [hsa.ie]
- 6. quora.com [quora.com]
- 7. gerpac.eu [gerpac.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
